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Foundational

An In-depth Technical Guide to Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. The strategic functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, synthetically important derivative: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its hydrobromide salt.

This document will delve into the chemical structure, plausible synthetic pathways, and detailed analytical characterization of this compound. The insights provided are geared towards researchers in organic synthesis and drug discovery, offering a foundational understanding of this versatile chemical entity.

Chemical Structure and Properties

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is comprised of a central pyrrole ring, N-substituted with a benzyl group and possessing an ethyl carboxylate moiety at the 2-position. The hydrobromide salt is formed by the protonation of the pyrrole ring by hydrobromic acid.

Key Structural Features:

  • Pyrrole Core: An aromatic five-membered heterocycle containing a nitrogen atom.

  • N-Benzyl Group: This bulky, lipophilic group significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets.

  • Ethyl 2-Carboxylate Group: This electron-withdrawing group modulates the reactivity of the pyrrole ring and provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • Hydrobromide Salt: The formation of a hydrobromide salt increases the compound's polarity and aqueous solubility, which can be advantageous for certain applications, including biological testing and formulation. It is important to note that pyrroles, in the presence of strong acids, are typically protonated at the C-2 or C-3 position of the pyrrole ring, forming a pyrrolium salt, rather than at the nitrogen atom.[2]

Predicted Physicochemical Properties:

PropertyValueSource/Justification
Molecular Formula (Free Base) C₁₄H₁₅NO₂Calculated
Molecular Weight (Free Base) 229.28 g/mol Calculated
Molecular Formula (Hydrobromide) C₁₄H₁₆BrNO₂Calculated
Molecular Weight (Hydrobromide) 310.19 g/mol Calculated
Appearance Likely a white to off-white solidGeneral observation for similar organic salts
Solubility Free base: Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Hydrobromide salt: Expected to have higher solubility in polar solvents like water and alcohols.General principles of organic chemistry

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to Ethyl 1-benzyl-1H-pyrrole-2-carboxylate involves the N-alkylation of the readily available starting material, ethyl 1H-pyrrole-2-carboxylate. The subsequent treatment with hydrobromic acid would then yield the desired hydrobromide salt.

Part 1: Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (Free Base)

The N-benzylation of ethyl 1H-pyrrole-2-carboxylate can be achieved via a nucleophilic substitution reaction using a suitable base and benzyl halide.

Experimental Protocol: N-Benzylation of Ethyl 1H-pyrrole-2-carboxylate

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the pyrrole nitrogen to form the corresponding nucleophilic pyrrolide anion.[3]

  • Alkylation: To the resulting suspension, add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a milder base suitable for this reaction, while sodium hydride is a stronger, non-nucleophilic base that ensures rapid and complete deprotonation, often leading to higher yields. The choice depends on the scale and desired reaction kinetics.

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.

  • Inert Atmosphere: This is crucial when using highly reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture.

SynthesisWorkflow cluster_reagents Reactants & Reagents cluster_process Reaction & Purification cluster_product Product Pyrrole Ethyl 1H-pyrrole-2-carboxylate Deprotonation Deprotonation (Formation of Pyrrolide Anion) Pyrrole->Deprotonation Base Base (e.g., K2CO3 or NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation BenzylHalide Benzyl Bromide Alkylation N-Alkylation (SN2 Reaction) BenzylHalide->Alkylation Deprotonation->Alkylation Nucleophilic Attack Workup Aqueous Work-up & Extraction Alkylation->Workup Reaction Quenching Purification Column Chromatography Workup->Purification FinalProduct Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Purification->FinalProduct

Caption: Synthetic workflow for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

Part 2: Formation of the Hydrobromide Salt

The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.

Experimental Protocol: Hydrobromide Salt Formation

Materials:

  • Ethyl 1-benzyl-1H-pyrrole-2-carboxylate

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Hydrobromic acid (e.g., a solution in acetic acid or as a gas)

Procedure:

  • Dissolution: Dissolve the purified Ethyl 1-benzyl-1H-pyrrole-2-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Acidification: To this solution, add a stoichiometric amount of hydrobromic acid dropwise with stirring.

  • Precipitation: The hydrobromide salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Self-Validating System:

The purity of the final product can be confirmed by melting point determination, which should be sharp for a pure crystalline salt, and by the analytical techniques described in the following section. The disappearance of the starting material can be monitored by TLC.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the pyrrole ring, the benzylic methylene protons (a singlet), and the aromatic protons of the benzyl group. Upon protonation to form the hydrobromide salt, a downfield shift of the pyrrole ring protons is anticipated due to the increased positive charge on the aromatic system.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the pyrrole ring carbons, and the carbons of the benzyl group. Similar to ¹H NMR, the pyrrole carbon signals are expected to shift downfield upon salt formation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.

  • C-N Stretch: Vibrations associated with the C-N bonds within the pyrrole ring.[4]

  • Aromatic C-H and C=C Stretches: Signals characteristic of the pyrrole and benzene rings.

  • N-H Stretch (of the pyrrolium ion): In the hydrobromide salt, a broad absorption may appear in the region of 2400-3200 cm⁻¹, which is characteristic of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this type of molecule and would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) for the free base.[2]

  • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, allowing for the determination of the elemental composition.

  • Fragmentation Pattern: Under electron ionization (EI) or through tandem MS (MS/MS), characteristic fragmentation patterns would be observed. For N-benzyl pyrroles, a common fragmentation pathway is the loss of the benzyl group.[2]

AnalyticalWorkflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_data Characterization Data Product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (Free Base & Hydrobromide Salt) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (ESI, HRMS) Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Fragmentation Pattern MW Molecular Weight Determination MS->MW

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Development

N-substituted pyrrole-2-carboxylates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrrole nucleus is present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.[5] The title compound, with its specific substitution pattern, can serve as a key building block for the development of novel therapeutic agents. The benzyl group can be involved in hydrophobic or pi-stacking interactions with biological targets, while the ethyl carboxylate can be further elaborated to introduce other functionalities.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analytical characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its hydrobromide salt. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide has leveraged established chemical principles and data from closely related analogues to present a scientifically grounded and practical resource for researchers. The synthetic protocols and analytical workflows described herein offer a solid foundation for the preparation and characterization of this and similar N-substituted pyrrole derivatives, which hold significant potential as versatile intermediates in the field of drug discovery.

References

  • MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • ResearchGate. (2011). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

  • MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • Molbase. (2025, May 20). ethyl 1-benzyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Bromodimethylsulfonium Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]

Sources

Exploratory

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide (CAS 649699-03-6): A Mechanistic and Synthetic Guide for Advanced Medicinal Chemistry

Executive Summary Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6) is a highly versatile, functionalized heterocyclic building block utilized extensively in advanced medicinal chemistry. As a prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6) is a highly versatile, functionalized heterocyclic building block utilized extensively in advanced medicinal chemistry. As a protected pyrrole derivative, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Ubiquitin-specific protease 7 (USP7) inhibitors for oncology[1] and Serine acetyltransferase (SAT) inhibitors designed as adjuvants to overcome antimicrobial resistance (AMR)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery, and field-proven synthetic workflows, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural architecture of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is deliberately designed for downstream synthetic flexibility. The benzyl group provides essential lipophilicity and steric bulk, which is often required to anchor the molecule within hydrophobic enzyme pockets. The ethyl ester acts as a stable protecting group for the carboxylate, preventing unwanted side reactions during cross-coupling or substitution, while remaining readily cleavable under alkaline conditions[1].

Interestingly, while the pyrrole nitrogen is non-basic (its lone pair participates in the aromatic sextet), the compound is isolated as a hydrobromide adduct . This formulation (often involving protonation at the ester carbonyl or existing as a stable crystalline co-crystal) significantly enhances solid-state stability, preventing the auto-oxidation and polymerization commonly observed in electron-rich pyrrole cores[3].

Quantitative Data Summary
PropertySpecification
Chemical Name Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide
CAS Number 649699-03-6
Molecular Formula C₁₄H₁₆BrNO₂
Molecular Weight 310.19 g/mol
Free Base Molecular Weight 229.28 g/mol
SMILES O=C(OCC)C1=CC=CN1CC2=CC=CC=C2.Br
Typical Purity (Commercial) ≥ 98% (HPLC/NMR)

Mechanistic Role in Drug Discovery

Oncology: The USP7 Inhibition Pathway

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a critical role in tumor survival by preventing the degradation of MDM2, an E3 ubiquitin ligase. MDM2, in turn, ubiquitinates the tumor suppressor protein p53, marking it for proteasomal degradation[4].

Pyrrole-2-carboxylate derivatives, synthesized directly from CAS 649699-03-6, act as potent small-molecule inhibitors of USP7. By binding to the dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7, these compounds prevent the deubiquitination of MDM2. The subsequent degradation of MDM2 stabilizes p53, leading to the transcription of p53 target genes (such as p21) and the induction of apoptosis in cancer cells[1],[4].

USP7_Pathway USP7 USP7 (Active) MDM2 MDM2 (Stabilized) USP7->MDM2 Deubiquitination p53_deg p53 Degradation (Tumor Survival) MDM2->p53_deg Ubiquitination of p53 Inhibitor Pyrrole-2-carboxylate Derivative USP7_Inhibited USP7 (Inhibited) Inhibitor->USP7_Inhibited Binds Catalytic Pocket MDM2_deg MDM2 Degradation USP7_Inhibited->MDM2_deg Fails to Deubiquitinate p53_stab p53 Stabilization (Apoptosis) MDM2_deg->p53_stab p53 Accumulates

Mechanistic pathway of USP7 inhibition by pyrrole-2-carboxylate derivatives.

Antimicrobial Resistance: SAT Inhibition

Beyond oncology, 1-benzyl-1H-pyrrole-2-carboxylate derivatives are utilized in the synthesis of Serine acetyltransferase (SAT) inhibitors. By disrupting bacterial intracellular accumulation and metabolic pathways, these compounds serve as novel adjuvants to restore the efficacy of existing antibiotics against resistant bacterial strains[2].

Experimental Workflows & Synthesis Protocols

The following protocols outline the self-validating synthesis of the hydrobromide salt and its downstream conversion into the active carboxylic acid intermediate.

Synthetic_Workflow SM Ethyl 1H-pyrrole-2-carboxylate + Benzyl Bromide Alkylation N-Alkylation (NaH, DMF, 0°C to RT) SM->Alkylation Intermediate Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate Alkylation->Intermediate SN2 Substitution SaltForm Salt Formation (HBr in Et2O) Intermediate->SaltForm Product Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate HBr (CAS: 649699-03-6) SaltForm->Product Precipitation Hydrolysis Alkaline Hydrolysis (KOH, MeOH/H2O, 70°C) Product->Hydrolysis Downstream Use Acid 1-Benzyl-1H-pyrrole- 2-carboxylic acid Hydrolysis->Acid Ester Cleavage

Synthetic workflow for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr.

Protocol A: Synthesis of the Free Base via N-Alkylation
  • Preparation: Charge a flame-dried, nitrogen-purged flask with Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical to prevent the premature quenching of the hydride base.

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The pKa of the pyrrole NH is approximately 16.5. NaH irreversibly deprotonates the amine to form a highly nucleophilic pyrrolide anion. DMF solvates the sodium cation, maximizing the nucleophilicity of the anion.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water and brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hydrobromide Salt Formation (CAS: 649699-03-6)
  • Dissolution: Dissolve the crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate in anhydrous diethyl ether.

  • Precipitation: At 0°C, slowly add a stoichiometric amount of anhydrous HBr (e.g., 33% wt in acetic acid).

    • Causality: Controlled acidic conditions precipitate the HBr adduct without inducing acid-catalyzed polymerization of the pyrrole ring.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to yield the target hydrobromide salt[3].

Protocol C: Downstream Saponification to Carboxylic Acid

(Adapted from established patent literature for USP7 inhibitor synthesis[1])

  • Reaction Setup: In a 100-mL round-bottom flask, combine Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (458 mg, ~1.47 mmol), Potassium Hydroxide (1.12 g, 20.0 mmol), water (10 mL), and methanol (50 mL).

  • Hydrolysis: Attach a condenser and stir the solution for 16 hours at 70°C.

    • Causality: The large excess of KOH and thermal energy drive the equilibrium of the ester hydrolysis to completion. Methanol acts as an essential co-solvent to ensure the lipophilic ester remains in the aqueous hydroxide phase.

  • Acidification & Extraction: Cool to room temperature. Adjust the pH to 2 using 6.0 M aqueous HCl. Extract the resulting suspension with Dichloromethane (3 × 50 mL).

    • Causality: Acidification protonates the carboxylate into the free carboxylic acid, rendering it lipophilic enough to partition into the organic phase.

  • Validation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Confirm product identity via LC-MS (ESI) m/z: 200 [M−H]⁻[1].

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the synthetic workflows must be governed by self-validating analytical checkpoints:

  • TLC Monitoring: The N-alkylation step should be monitored using UV-active stains (e.g., KMnO₄). The disappearance of the highly polar NH-pyrrole starting material and the appearance of a higher Rf spot confirms complete alkylation.

  • LC-MS Profiling:

    • Intermediate (Free Base): Expected m/z 230 [M+H]⁺.

    • Final Product (Carboxylic Acid): Expected m/z 200 [M-H]⁻ in negative ion mode[1].

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) of the free base should show characteristic benzyl protons (a singlet around δ 5.30 ppm for the -CH₂- group) and the ethyl ester protons (a quartet at δ 4.20 ppm and a triplet at δ 1.30 ppm)[2].

References

  • University of Parma (UNIPR). Novel Adjuvant Strategies to overcome Antimicrobial Resistance. Università degli Studi di Parma. Available at:[Link]

  • US Patent Application US20160185785A1.Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents.
  • University of Liverpool Repository. Molecular basis of USP7 inhibition by selective small molecule inhibitors. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a crucial parameter for r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a crucial parameter for researchers in synthetic chemistry, pharmacology, and drug development. Understanding the precise molecular weight is fundamental for accurate compound characterization, stoichiometric calculations in chemical reactions, and the preparation of solutions with known concentrations for in vitro and in vivo studies.

Executive Summary

The molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is determined by the sum of the molecular weight of its constituent parts: the free base, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate, and hydrogen bromide (HBr). Through a step-by-step calculation based on the atomic weights of the elements in its molecular formula, the precise molecular weight is established. This guide will detail the methodology for this calculation and provide the definitive molecular weight.

Determination of the Molecular Formula

The first step in calculating the molecular weight is to ascertain the correct molecular formula for the free base, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

  • Ethyl group (C₂H₅): Attached to the carboxylate.

  • 1-benzyl group (C₇H₇): A benzyl group (C₆H₅CH₂) attached to the nitrogen at position 1 of the pyrrole ring.

  • Pyrrole ring (C₄H₄N): The core heterocyclic structure.

  • Carboxylate group (COO): The ester functional group.

Combining these components, the molecular formula for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is C₁₄H₁₅NO₂ .

Calculation of the Molecular Weight of the Free Base

The molecular weight of the free base is calculated by summing the atomic weights of each atom in the molecular formula (C₁₄H₁₅NO₂).

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.01168.14
Hydrogen (H)151.00815.12
Nitrogen (N)114.0114.01
Oxygen (O)216.0032.00
Total 229.27

The molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is approximately 229.27 g/mol [1][2][3][4][5].

Molecular Weight of Hydrogen Bromide (HBr)

The hydrobromide salt is formed by the reaction of the free base with hydrogen bromide. Therefore, the molecular weight of HBr must be determined.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Hydrogen (H)11.0081.008
Bromine (Br)179.90479.904
Total 80.912

The molecular weight of hydrogen bromide is approximately 80.91 g/mol [6][7][8][9].

Calculation of the Molecular Weight of the Hydrobromide Salt

The final step is to sum the molecular weights of the free base and hydrogen bromide to obtain the molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Molecular Weight of Free Base + Molecular Weight of HBr = Molecular Weight of Hydrobromide Salt

229.27 g/mol + 80.91 g/mol = 310.18 g/mol

Therefore, the molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is 310.18 g/mol .

Visualization of the Calculation Workflow

cluster_0 Free Base Calculation cluster_1 HBr Calculation A Molecular Formula C₁₄H₁₅NO₂ C Summation (1412.01) + (151.008) + (114.01) + (216.00) A->C B Atomic Weights C: 12.01, H: 1.008 N: 14.01, O: 16.00 B->C D Molecular Weight of Free Base 229.27 g/mol C->D I Final Summation 229.27 + 80.91 D->I E Molecular Formula HBr G Summation 1.008 + 79.904 E->G F Atomic Weights H: 1.008, Br: 79.904 F->G H Molecular Weight of HBr 80.91 g/mol G->H H->I J Molecular Weight of Hydrobromide Salt 310.18 g/mol I->J

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Exploratory

Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide Introduction Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

Introduction

Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] The targeted introduction of functional groups onto the pyrrole scaffold is a critical endeavor in drug discovery and development, allowing for the fine-tuning of molecular properties. This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide, a valuable intermediate for further chemical elaboration.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations behind the chosen synthetic route. The methodology is presented as a robust, two-stage process: the N-benzylation of a commercially available pyrrole precursor, followed by the formation of the hydrobromide salt to enhance stability and handling. This approach prioritizes reliability, scalability, and high purity of the final product.

Section 1: Synthetic Strategy and Workflow

The synthesis is logically divided into two primary stages, followed by a final salt formation step. This modular approach allows for clear checkpoints and purification of intermediates, ensuring the high quality of the final compound.

  • Stage 1: N-Benzylation. The synthesis commences with Ethyl 1H-pyrrole-2-carboxylate. The acidic N-H proton of the pyrrole ring is deprotonated using a suitable base, generating a nucleophilic pyrrole anion. This anion subsequently displaces a bromide ion from benzyl bromide in a classic SN2 reaction to yield the target molecule in its free base form, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

  • Stage 2: Hydrobromide Salt Formation. The purified free base is treated with hydrobromic acid. This acid-base reaction protonates the pyrrole nitrogen (or another basic site), forming the corresponding hydrobromide salt, which often exhibits improved crystallinity and stability compared to the free base.

Synthesis_Workflow Start Ethyl 1H-pyrrole-2-carboxylate (Starting Material) Step1 N-Benzylation (K₂CO₃, BnBr, MeCN) Start->Step1 Intermediate Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (Free Base) Step1->Intermediate Purification Step2 Salt Formation (HBr) Intermediate->Step2 Final Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr (Final Product) Step2->Final Isolation Mechanism N-Benzylation Mechanism Pyrrole Pyrrole-Ester + K₂CO₃ Anion Pyrrolide Anion Pyrrole->Anion Deprotonation BenzylBromide Benzyl Bromide TransitionState [Transition State]SN2 BenzylBromide->TransitionState Anion->TransitionState Nucleophilic Attack Product N-Benzylated Pyrrole TransitionState->Product C-N Bond Formation Byproduct KBr + KHCO₃ TransitionState->Byproduct Leaving Group Departure

Caption: Simplified mechanism of the N-benzylation reaction.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 1H-pyrrole-2-carboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add anhydrous acetonitrile (MeCN) to form a stirrable suspension (approx. 0.2 M concentration with respect to the starting pyrrole).

  • Add benzyl bromide (BnBr, 1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain Ethyl 1-benzyl-1H-pyrrole-2-carboxylate as a pure oil or solid.

Materials and Quantitative Data
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
Ethyl 1H-pyrrole-2-carboxylate139.151.01.39 g
Potassium Carbonate (K₂CO₃)138.213.04.15 g
Benzyl Bromide (BnBr)171.041.52.57 g (1.78 mL)
Tetrabutylammonium Bromide322.370.10.32 g
Acetonitrile (MeCN)41.05-50 mL
Characterization and Validation
  • Appearance: Typically a colorless to pale yellow oil or a low-melting solid.

  • Yield: Expected yield after purification is typically in the range of 85-95%.

  • ¹H NMR: Expect to see characteristic peaks for the ethyl ester protons, the pyrrole ring protons, and the aromatic and methylene protons of the benzyl group. The disappearance of the broad N-H proton signal from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole and benzene rings, and the methylene carbon of the benzyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (C₁₄H₁₅NO₂, MW: 229.28) should be observed.

Section 3: Formation of the Hydrobromide Salt

Principle

The formation of a hydrobromide salt is a straightforward acid-base reaction. It is often performed to convert an oily or low-melting free base into a more stable, crystalline solid that is easier to handle, purify, and store. [3]The reaction involves the protonation of a basic site on the molecule, typically the nitrogen atom, by hydrobromic acid (HBr).

Experimental Protocol
  • Dissolve the purified Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of hydrobromic acid (HBr, ~1.1 eq, e.g., 48% in water or HBr in acetic acid) dropwise with vigorous stirring.

  • A precipitate should form upon addition of the acid. If no precipitate forms, the solution can be stored at a low temperature (e.g., 4°C) to induce crystallization.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the solid under vacuum to yield the final Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Characterization and Validation
  • Appearance: Typically a white to off-white crystalline solid.

  • Melting Point: The salt should have a distinct and sharp melting point, which is a key indicator of purity.

  • Solubility: The hydrobromide salt is generally more soluble in polar solvents like water and methanol compared to the free base.

  • FT-IR: The spectrum may show changes in the N-H stretching region (if protonation occurs on the nitrogen) and other fingerprint regions compared to the free base.

Section 4: Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or a stronger base system (e.g., sodium hydride in DMF) could be considered, although this requires more stringent anhydrous conditions.

  • Side Products (C-Alkylation): While N-alkylation is generally favored for pyrroles under these conditions, minor amounts of C-alkylation can occur. Purification by column chromatography is essential to remove these isomers.

  • Moisture Sensitivity: All reagents and solvents, particularly for the N-benzylation step, should be anhydrous. The presence of water can consume the base and lead to lower yields.

  • Purification of the Salt: If the hydrobromide salt precipitates with impurities, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to improve purity.

Conclusion

This guide details a reliable and efficient two-stage synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide. The methodology, centered on a robust N-benzylation reaction followed by a straightforward salt formation, is well-suited for laboratory-scale synthesis and provides a clear pathway for producing this valuable chemical intermediate with high purity. The provided protocols, mechanistic insights, and troubleshooting tips offer researchers a comprehensive resource for the successful execution of this synthesis.

References

  • Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem Application Notes. [URL: https://www.benchchem.com/application-notes/paal-knorr-synthesis-of-substituted-pyrroles]
  • Paal–Knorr synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
  • Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b]o[1][4]xazine-pyrroles and related products. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02241a]

  • Paal-Knorr Synthesis. Cambridge University Press & Assessment. [URL: https://www.cambridge.org/core/books/abs/advanced-organic-chemistry/paalknorr-synthesis/088555F4D3550F8E41666498B2275727]
  • Pyrrole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]
  • Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b]o[1][4]xazine-pyrroles and related products. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752834/]

  • Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo034920c]
  • Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b]o[1][4]xazine-pyrrole. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ob/d1ob02241a]

  • Possible pathways of cycloaddition of 1H-pyrrole-2,3-diones with Huisgen 1,4-dipoles. ResearchGate. [URL: https://www.researchgate.net/figure/Possible-pathways-of-cycloaddition-of-1H-pyrrole-23-diones-with-Huisgen-14-dipoles_fig2_357321685]
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  • Synthesis of Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. Molbase. [URL: https://www.molbase.
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  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2975765/]
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Foundational

A Technical Guide to Investigating the Biological Activity of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Introduction: The Pyrrole Scaffold as a Cornerstone of Modern Medicinal Chemistry The pyrrole ring system is a quintessential "privileged scaffold" in drug discovery.[1][2] This five-membered aromatic heterocycle is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrrole ring system is a quintessential "privileged scaffold" in drug discovery.[1][2] This five-membered aromatic heterocycle is a core structural component in a vast array of natural products and synthetic pharmaceuticals, including heme, chlorophyll, and clinically approved drugs.[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules with diverse therapeutic applications, from anticancer to anti-inflammatory agents.[4][5][6]

This guide focuses on a specific, yet-to-be-characterized derivative: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide . Its structure combines several key pharmacophoric features:

  • The Pyrrole Core: A proven foundation for biological activity.

  • The 1-benzyl Group: This bulky, lipophilic substituent can influence binding affinity and selectivity for various biological targets.

  • The Ethyl 2-carboxylate Group: This moiety can act as a hydrogen bond acceptor and influence the molecule's overall polarity and pharmacokinetic properties.

Given the absence of extensive public data on this specific compound, this document serves as a comprehensive framework for its systematic investigation. We will proceed from predictive computational analysis to a tiered, in-vitro screening cascade, culminating in targeted mechanistic studies. This guide is designed for researchers, scientists, and drug development professionals, providing not only protocols but also the causal logic behind each experimental choice to ensure a robust and efficient evaluation.

Section 1: Predictive Profiling: An In Silico First Approach

Before committing to resource-intensive chemical synthesis and biological screening, a robust in silico evaluation is paramount. Computational methods offer a time- and cost-effective strategy to predict a compound's drug-likeness and potential biological targets, thereby prioritizing experimental efforts.[7][8]

Rationale for Computational Screening

Early-stage computational screening, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, is crucial for de-risking drug candidates and reducing attrition rates in later development phases.[7][9] By identifying potential liabilities such as poor absorption or high toxicity before a compound is even synthesized, we can make informed decisions and focus resources on candidates with a higher probability of success.[8]

Workflow for In Silico Evaluation

The initial computational workflow involves two primary stages: ADMET prediction to assess drug-likeness and molecular docking to identify potential biological targets.

cluster_0 In Silico Workflow A Input: 2D Structure of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate B ADMET Prediction (e.g., QikProp, Pre-ADMET) A->B C Molecular Docking (e.g., AutoDock, Schrödinger) A->C D Analysis of Drug-Likeness (Lipinski's Rule of Five) B->D E Identification of Potential Biological Targets C->E F Prioritization for Synthesis & In Vitro Testing D->F E->F

Caption: Workflow for the initial computational evaluation.

Predicted ADMET & Physicochemical Properties

Using established computational models, we can predict key properties that govern a compound's pharmacokinetic behavior.[10] The following table outlines the critical parameters to be assessed.

ParameterPredicted ValueImportance in Drug Development
Molecular Weight (MW)~245.3 g/mol (free base)Influences absorption and diffusion; ideally < 500 Da.[8]
LogP (Lipophilicity)To be calculatedCritical for membrane permeability and solubility; ideally < 5.[8]
H-Bond Donors0 (free base)Affects solubility and membrane permeability; ideally < 5.
H-Bond Acceptors3 (free base)Affects solubility and membrane permeability; ideally < 10.
Aqueous Solubility (LogS)To be calculatedPredicts solubility in physiological fluids, impacting absorption.[7]
Blood-Brain Barrier (BBB) PermeationTo be calculatedDetermines potential for CNS activity or side effects.
CYP450 InhibitionTo be calculatedPredicts potential for drug-drug interactions.[11]
Molecular Docking and Target Identification

Based on the known activities of the pyrrole scaffold, molecular docking studies should be performed against a panel of validated biological targets. This will provide testable hypotheses regarding the compound's mechanism of action.

  • Anticancer Targets: The prevalence of pyrrole derivatives as kinase inhibitors makes targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the mTOR protein highly relevant.[12][13][14] Additionally, tubulin, a target for microtubule-disrupting agents, should be investigated.[15]

  • Anti-inflammatory Targets: Cyclooxygenase enzymes (COX-1 and COX-2) are primary targets for anti-inflammatory pyrrole-based drugs and should be prioritized for docking studies.[1][5]

  • Antimicrobial Targets: Key bacterial enzymes such as DNA gyrase and topoisomerase IIα are established targets for antimicrobial agents and represent plausible interaction partners.[16][17]

Section 2: Synthesis and Structural Confirmation

Following a promising in silico profile, the next step is the chemical synthesis and rigorous characterization of the target compound. A plausible synthetic route can be adapted from established methodologies for related pyrrole structures.

Proposed Synthetic Protocol

A common method for synthesizing N-substituted pyrrole-2-carboxylates involves a variation of the Knorr or Paal-Knorr pyrrole synthesis.[18] A potential route could involve the reaction of N-benzylglycine ethyl ester with a suitable 1,4-dicarbonyl precursor or equivalent.[19]

  • Reaction Setup: Combine N-benzylglycine ethyl ester and an appropriate electrophilic coupling partner (e.g., 2-chloro-1-formylcyclopent-1-ene for a related structure) in a suitable solvent.[19]

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an extractive work-up. Purify the crude product using flash column chromatography on silica gel to isolate the pure ethyl 1-benzyl-1H-pyrrole-2-carboxylate.[20]

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a stoichiometric amount of hydrogen bromide in a non-protic solvent to precipitate the hydrobromide salt.

  • Characterization: The final product's identity and purity must be unequivocally confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[21]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.

Section 3: Tiered In Vitro Biological Evaluation

With the confirmed compound in hand, we proceed to a tiered screening cascade. This approach efficiently identifies primary biological activities before moving to more complex, resource-intensive mechanistic studies.[22]

Tier 1: Foundational Activity Screening

The initial tier aims to answer two fundamental questions: Is the compound cytotoxic, and does it possess antimicrobial properties?

cluster_1 Tier 1 In Vitro Screening A Synthesized Compound (Purity >95%) B Cytotoxicity Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution) A->C D Cell Panel: - Cancer (MCF-7, LoVo) - Normal (HUVEC) B->D F Data Analysis: Calculate IC₅₀ Values B->F E Microbe Panel: - G+ (S. aureus) - G- (E. coli) - Fungal (C. albicans) C->E G Data Analysis: Determine MIC Values C->G H Proceed to Tier 2 (Mechanistic Studies) F->H G->H

Caption: Workflow for Tier 1 foundational screening.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[23] A reduction in metabolic activity suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 breast, LoVo colon) and a non-cancerous control line (e.g., HUVEC endothelial cells) in 96-well plates at an appropriate density and allow them to adhere overnight.[24]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

  • Bacterial/Fungal Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.[27] Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation

Results from Tier 1 screening should be summarized clearly for comparative analysis.

Table 1: Summary of Tier 1 Biological Activity

Assay Type Target Organism/Cell Line Result (IC₅₀ / MIC in µM)
Cytotoxicity MCF-7 (Breast Cancer) To be determined
Cytotoxicity LoVo (Colon Cancer) To be determined
Cytotoxicity HUVEC (Normal Endothelial) To be determined
Antimicrobial S. aureus (Gram-positive) To be determined
Antimicrobial E. coli (Gram-negative) To be determined

| Antimicrobial | C. albicans (Fungus) | To be determined |

Section 4: Elucidating the Mechanism of Action

The results from Tier 1 will dictate the direction of subsequent mechanistic studies. This section is structured based on potential outcomes.

Scenario A: Potent and Selective Anticancer Activity Observed

If the compound shows significant cytotoxicity against cancer cell lines with a favorable therapeutic window (i.e., much higher IC₅₀ in normal cells), the focus shifts to understanding its anticancer mechanism.

  • Proposed Follow-up Assays:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[13]

    • Apoptosis Induction Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death).[4]

    • Kinase Inhibition Assays: If docking studies predicted activity against specific kinases (e.g., VEGFR-2), perform direct enzymatic assays (e.g., Kinase-Glo®) to confirm inhibition and determine the IC₅₀ against the isolated enzyme.[14]

  • Potential Signaling Pathway Involvement: Many pyrrole-based anticancer agents modulate key signaling pathways like the PI3K/Akt/mTOR axis, which is crucial for cell growth, proliferation, and survival.[13]

cluster_2 Potential Anticancer Mechanism RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Test Compound (Hypothesized Target) Compound->RTK Compound->mTOR

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Scenario B: Potent Antimicrobial Activity Observed

If the compound demonstrates a low MIC against bacterial or fungal strains, the next steps are to determine if it is cidal (killing) or static (inhibitory) and to identify its molecular target.

  • Proposed Follow-up Assays:

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate samples from the clear wells of the MIC assay onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU count.[26]

    • Time-Kill Kinetic Assay: Expose a standardized inoculum of the microorganism to various concentrations of the compound and measure the number of viable cells over time to understand the rate and extent of antimicrobial activity.

    • Target-Based Assays: Based on docking predictions, perform assays to confirm inhibition of specific enzymes like DNA gyrase or topoisomerase IV.[17]

Conclusion and Future Outlook

This technical guide outlines a systematic, hypothesis-driven approach to characterizing the biological activity of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. By integrating predictive computational modeling with a tiered in vitro screening strategy, researchers can efficiently uncover the therapeutic potential of this novel compound. The pyrrole scaffold has a rich history in medicinal chemistry, and its derivatives continue to yield promising lead compounds.[3][4] The investigational framework presented here provides a robust pathway from initial concept to mechanistic understanding, laying the essential groundwork for potential future preclinical and clinical development. The journey of this molecule from a chemical structure to a potential therapeutic agent begins with the rigorous and logical application of these foundational principles of drug discovery.

References

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  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed.
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  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Galore International Journal of Applied Sciences and Humanities.
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  • ''Synthesis of New Pyrroles of Potential Anti-InflammatoryActivity” M. S. Mohamed, R. Kamel, S. S. Fathallah, Arch. Pharm. Chem. Life Sci, 344(12), 830–839.
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Exploratory

Strategic Applications of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide in Targeted Drug Discovery

Whitepaper by Senior Application Scientist Introduction: The Privileged Pyrrole Scaffold In contemporary medicinal chemistry, the pyrrole-2-carboxylate core is recognized as a "privileged scaffold"—a versatile molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper by Senior Application Scientist

Introduction: The Privileged Pyrrole Scaffold

In contemporary medicinal chemistry, the pyrrole-2-carboxylate core is recognized as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Among its derivatives, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6) stands out as a critical building block.

The strategic value of this specific intermediate lies in its tripartite structural utility:

  • The N-Benzyl Group : Provides essential lipophilicity and steric bulk, acting as a pharmacophore element that maps perfectly to the hydrophobic pockets of various target proteins (e.g., HDAC6, MmpL3)[2][3]. It also serves as a robust protecting group against unwanted N-alkylation or oxidation during complex multi-step syntheses.

  • The Ethyl Ester : Acts as a stable, easily manipulable functional group that can be selectively saponified to a free carboxylic acid, paving the way for diverse amide coupling reactions[4].

  • The Hydrobromide Salt Form : The electron-rich nature of the pyrrole ring makes free bases susceptible to oxidative degradation. The hydrobromide salt enhances the compound's crystallinity, dramatically improves bench stability, and modulates solubility in polar protic solvents during the initial phases of synthetic workflows.

Mechanistic Rationale in Therapeutic Applications

The conversion of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide into bioactive pyrrole-2-carboxamides has driven breakthroughs across multiple therapeutic areas.

Oncology: HDAC6 and USP7 Inhibition

In the development of anti-cancer agents, pyrrole derivatives have shown profound efficacy as Histone Deacetylase 6 (HDAC6) inhibitors. The N-benzyl pyrrole scaffold directs the pharmacophoric "cap group" into the large hydrophobic cavity on the surface of HDAC6, while the amide linker chelates the zinc ion in the catalytic channel. This dual-action binding blocks deacetylation, leading to apoptosis in cervical cancer cells[3]. Similarly, this scaffold is utilized in synthesizing inhibitors of ubiquitin-specific protease 7 (USP7), preventing the proteolysis of ubiquitinated substrates and inducing cell cycle arrest in malignancies[5].

Infectious Diseases: Antimycobacterial and Antiviral Agents

The rise of drug-resistant Mycobacterium tuberculosis has necessitated novel targets. Pyrrole-2-carboxamides have been rationally designed to inhibit Mycobacterial Membrane Protein Large 3 (MmpL3), a critical mycolic acid transporter. The N-benzyl moiety, particularly when substituted with electron-withdrawing groups (e.g., fluorophenyl), significantly enhances anti-TB activity by anchoring the molecule within the lipid-rich mycobacterial cell wall[2]. Furthermore, N-substituted pyrrole heterocycles have been identified as potent broad-spectrum entry inhibitors against filoviruses, including the Ebola virus (pEBOV)[4].

MOA A N-Benzyl Pyrrole-2-carboxamide B Hydrophobic Pocket Binding (N-Benzyl Moiety) A->B C Catalytic Site Chelation (Amide/Cap Group) A->C D Target Enzyme (e.g., HDAC6 / USP7) B->D C->D E Enzyme Inhibition (Deacetylation/Deubiquitination Blocked) D->E F Therapeutic Efficacy (Apoptosis / Anti-proliferation) E->F

Caption: Dual-action binding mechanism of N-benzyl pyrrole derivatives in target enzymes like HDAC6.

Self-Validating Experimental Methodologies

To transform Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide into a viable drug candidate, researchers must employ rigorous, high-yielding synthetic protocols. The following methodologies are designed with built-in causality and self-validation mechanisms to ensure absolute protocol integrity.

Protocol A: Free Base Liberation and Saponification

Causality: The hydrobromide salt must first be neutralized to liberate the free ester. Subsequent saponification requires a strong base (KOH) and a protic co-solvent system (MeOH/H2O). Methanol is chosen specifically to solubilize the highly lipophilic N-benzyl group, while water dissolves the KOH and facilitates the hydrolysis of the ethyl ester[5].

Step-by-Step Workflow:

  • Neutralization: Suspend 1.0 eq of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide in a 1:1 mixture of ethyl acetate and saturated aqueous NaHCO3​ . Stir for 30 minutes until gas evolution ceases. Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

  • Saponification: Dissolve the resulting free base in a 5:1 mixture of Methanol/Water. Add 10.0 eq of Potassium Hydroxide (KOH)[5].

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 16 hours.

    • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is complete when the high- Rf​ ester spot completely disappears, leaving a baseline spot (the potassium salt of the acid).

  • Acidification & Purification: Cool the mixture to 0°C and slowly adjust the pH to 2.0 using 6.0 M aqueous HCl.

    • Self-Validating System: The sudden drop in pH protonates the carboxylate. Because the resulting 1-benzyl-1H-pyrrole-2-carboxylic acid is highly lipophilic and insoluble in acidic water, it will immediately precipitate as a white crystalline solid. This phase change acts as a self-purifying mechanism, leaving water-soluble impurities in the mother liquor.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Pharmacophore Assembly via Amide Coupling

Causality: To build MmpL3 or HDAC6 inhibitors, the free carboxylic acid must be coupled with a functionalized amine. Using EDC·HCl and HOBt prevents the racemization of any chiral centers in the amine and suppresses the formation of unreactive N-acylurea byproducts.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 1-benzyl-1H-pyrrole-2-carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Coupling: Add 1.1 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours under an inert argon atmosphere.

  • Validation & Workup:

    • Self-Validating System: Analyze the crude mixture via FTIR spectroscopy. The successful formation of the product is confirmed by the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of a sharp amide N-H stretch (~3300 cm⁻¹) and Amide I carbonyl peak (~1650 cm⁻¹).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove unreacted starting materials and coupling reagents. Purify via flash column chromatography.

SyntheticWorkflow A Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide B Base Neutralization & Saponification (KOH/MeOH) A->B Removes HBr, Cleaves Ester C 1-Benzyl-1H-pyrrole-2-carboxylic acid (Precipitated Intermediate) B->C Acidification (pH 2) Self-Purification D Amide Coupling (EDC/HOBt, Target Amine) C->D Activation of Carboxyl Group E Bioactive Pyrrole-2-carboxamide (e.g., MmpL3 / HDAC6 Inhibitor) D->E Pharmacophore Assembly

Caption: Synthetic workflow from Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide to bioactive amides.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the N-benzyl pyrrole-2-carboxylate scaffold is best demonstrated by the potent biological metrics of its downstream derivatives. The table below summarizes the quantitative efficacy of various synthesized compounds across different therapeutic targets.

Derivative ClassTarget / PathogenKey Structural ModificationEfficacy Metric (IC50 / MIC)
Aroylpyrrole-based carboxamide HDAC6 (Cervical Cancer)N-(4-fluorobenzyl) substitutionIC50 = 3.9 nM
Pyrrole-2-carboxamide MmpL3 (M. tuberculosis)Fluorophenyl moiety on pyrroleMIC < 0.016 μg/mL
Pyrrole-2-carboxylate M. tuberculosis H37RvENBHEDPC derivativeMIC = 0.7 µg/mL
N-Substituted Pyrrole Filovirus (pEBOV)N-benzyl incorporationHigh viral entry inhibition (Low EC50)

Data aggregated from authoritative medicinal chemistry literature[1][2][3][4].

Conclusion

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is far more than a simple organic intermediate; it is a highly optimized, stable building block that accelerates the discovery of novel therapeutics. By leveraging the lipophilic nature of the N-benzyl group and the synthetic flexibility of the ethyl ester, medicinal chemists can rapidly generate libraries of pyrrole-2-carboxamides with potent activities against oncology targets, drug-resistant bacteria, and emerging viral threats.

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Foundational

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide derivatives and analogs

An In-Depth Technical Guide to Ethyl 1-Benzyl-1H-pyrrole-2-carboxylate Derivatives and Analogs Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 1-Benzyl-1H-pyrrole-2-carboxylate Derivatives and Analogs

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a specific, promising class of pyrrole derivatives: Ethyl 1-benzyl-1H-pyrrole-2-carboxylates, their hydrobromide salts, and related analogs. We delve into the strategic rationale behind their design, robust synthetic methodologies, critical characterization techniques, and the structure-activity relationships (SAR) that drive their biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutic agents.

Introduction to the Pyrrole Scaffold

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing heterocycles that feature prominently in a vast array of biologically active molecules.[3][4] Their structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The delocalization of the nitrogen lone pair into the aromatic system gives pyrrole a unique reactivity profile and low basicity compared to other amines.[3]

The specific scaffold, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate , incorporates several key features of interest in drug design:

  • 1-Benzyl Group: The benzyl substituent provides a large, lipophilic handle that can be readily modified to probe interactions with hydrophobic pockets in target proteins. Aromatic substitutions on this ring are a primary vector for SAR studies.

  • 2-Carboxylate Group: The ethyl ester at the 2-position is a key site for interaction, often acting as a hydrogen bond acceptor. It can also be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a diverse set of potential interactions.[5][6]

  • Hydrobromide Salt: The formation of a hydrobromide salt is a common strategy in drug development to improve the crystallinity, stability, and aqueous solubility of a compound, facilitating handling and formulation.

Analogs of this core structure have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology, by targeting enzymes, receptors, and other key cellular proteins.[7][8][9]

Synthetic Strategies and Methodologies

The synthesis of functionalized pyrroles is a well-established field, with both classical and modern methods available to the synthetic chemist.[2] The choice of route depends on the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.

Synthesis of the Core Scaffold

The construction of the 1,2-disubstituted pyrrole ring is the critical first step. Several named reactions can be adapted for this purpose.

  • Paal-Knorr Synthesis: This is a straightforward and high-yielding method involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, benzylamine.[2] The primary challenge often lies in the synthesis of the required unsymmetrical 1,4-dicarbonyl precursor.

  • Hantzsch Pyrrole Synthesis: This involves the reaction of an α-halo ketone with a β-ketoester and an amine (benzylamine). It offers excellent control over the substitution pattern.[2]

  • Modern Catalytic Methods: Transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, offer milder conditions and broader functional group tolerance, enabling the synthesis of complex pyrroles from simpler starting materials.[2] Another powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides, which can provide highly functionalized pyrroles in a single pot.[4][10]

A representative modern approach involves the silver(I)-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an imine of benzylamine and an α-amino ester) with an appropriate dipolarophile, followed by oxidation.[4]

Derivatization and Analog Synthesis

Once the core scaffold is obtained, a wide array of analogs can be generated.

  • N-Benzyl Ring Modification: Analogs with substituents on the benzyl ring are typically synthesized by starting with the appropriately substituted benzylamine.

  • Ester Modification: The ethyl ester can be converted to other esters via transesterification or hydrolyzed to the carboxylic acid. The resulting acid is a versatile intermediate that can be coupled with various amines to generate a library of amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Pyrrole Ring C-H Functionalization: Direct C-H functionalization methods, often mediated by transition metals, can be used to install substituents at the C3, C4, and C5 positions of the pyrrole ring, although regioselectivity can be a challenge.

Hydrobromide Salt Formation

This is a standard acid-base reaction. The purified free base of the pyrrole derivative is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and treated with a solution of hydrogen bromide, typically in acetic acid or as a gas. The hydrobromide salt usually precipitates from the solution and can be collected by filtration.

Experimental Protocols and Workflows

The following sections provide detailed, actionable protocols for the synthesis and characterization of a representative compound and its hydrobromide salt.

Overall Synthesis and Analysis Workflow

The diagram below illustrates the general workflow from synthesis to final analysis for developing derivatives of the target scaffold.

G cluster_synthesis Synthesis & Purification cluster_derivatization Derivatization & Salt Formation cluster_analysis Characterization & Screening Start Starting Materials (Substituted Benzylamine, Ketoester) CoreSynth Core Scaffold Synthesis (e.g., Cycloaddition) Start->CoreSynth Purify1 Chromatographic Purification (Free Base) CoreSynth->Purify1 Deriv Analog Synthesis (e.g., Amide Coupling) Purify1->Deriv Salt Hydrobromide Salt Formation Deriv->Salt If desired Purify2 Recrystallization (HBr Salt) Salt->Purify2 Struct Structural Verification (NMR, MS, IR) Purify2->Struct Purity Purity Analysis (HPLC, EA) Struct->Purity Bio Biological Screening (In vitro assays) Purity->Bio

Caption: General workflow for synthesis and evaluation.

Protocol: Synthesis of Ethyl 1-benzyl-4-phenyl-1H-pyrrole-2-carboxylate

This protocol is a representative example adapted from literature procedures for synthesizing highly substituted pyrroles.

Materials:

  • Ethyl isocyanoacetate

  • Benzylamine

  • 2-Bromo-1-phenylethan-1-one

  • Silver Carbonate (Ag₂CO₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), Anhydrous

  • Toluene, Anhydrous

  • Silica Gel for column chromatography

Procedure:

  • In situ generation of Azomethine Ylide: To a solution of benzylamine (1.1 eq) in anhydrous DCM, add ethyl isocyanoacetate (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Cycloaddition: Add 2-bromo-1-phenylethan-1-one (1.0 eq) and silver carbonate (1.5 eq) to the reaction mixture. Reflux the mixture under a nitrogen atmosphere for 18 hours, monitoring the reaction by TLC.

  • Oxidation: After cooling to room temperature, add DDQ (1.2 eq) to the mixture and stir for an additional 3 hours. The color of the reaction will typically darken.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts and DDQ byproducts, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation:

  • Expected Outcome: A yield of 50-70% of the desired polysubstituted pyrrole.

  • ¹H NMR: Expect characteristic peaks for the benzyl CH₂, pyrrole ring protons, phenyl protons, and the ethyl ester group.

  • HRMS: The measured m/z should correspond to the calculated exact mass of the product, confirming its elemental composition.

Protocol: Hydrobromide Salt Formation

Materials:

  • Purified Ethyl 1-benzyl-4-phenyl-1H-pyrrole-2-carboxylate (free base)

  • Diethyl ether, Anhydrous

  • Hydrogen bromide solution (e.g., 33 wt. % in acetic acid)

Procedure:

  • Dissolve the purified pyrrole free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of HBr in acetic acid (1.05 eq) dropwise.

  • A precipitate should form immediately or upon further stirring. If no precipitate forms, the solution can be cooled in an ice bath.

  • Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Collect the solid by vacuum filtration, washing with cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to remove residual solvents.

Self-Validation:

  • Expected Outcome: A crystalline, free-flowing solid.

  • Characterization: The salt can be analyzed by melting point determination, which should be sharp. NMR analysis will show shifts in proton signals adjacent to the nitrogen atom due to protonation, although with pyrroles, the protonation can be complex. Elemental analysis for Br content is a definitive confirmation.

Structure-Activity Relationships (SAR)

The biological activity of this scaffold can be finely tuned by modifying its peripheral substituents. Data from analogous series, such as pyrrole-2-carboxamides investigated as MmpL3 inhibitors for tuberculosis, provide valuable insights.[8]

Key Interaction Points and Logic

The following diagram illustrates the key regions of the molecule that are typically modified for SAR studies and their general purpose.

Caption: Key molecular regions for SAR exploration.

Quantitative SAR Data

The table below summarizes SAR data for a series of pyrrole-2-carboxamide analogs targeting the MmpL3 protein in M. tuberculosis.[8] This demonstrates how systematic modifications impact biological activity.

Compound IDR¹ (N-Substituent)R² (Amide Substituent)Anti-TB Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µg/mL)
1 HCyclohexyl>32>64
5 HAdamantyl0.2>64
6 HIsopropyl>32>64
12 MethylAdamantyl3.7>64
13 MethylN-Methyl-Adamantyl>32>64
17 4-FluorophenylAdamantyl<0.016>64
18 2,4-DifluorophenylAdamantyl<0.016>64

Analysis of SAR Insights:

  • Amide Substituent (R²): A large, bulky group like adamantyl is crucial for potent activity (compare 5 vs. 1 and 6 ), likely fitting into a specific hydrophobic pocket of the target.[8]

  • Pyrrole N-H and Amide N-H: Methylation of either the pyrrole nitrogen (compound 12 ) or the amide nitrogen (compound 13 ) dramatically reduces activity, indicating that these N-H groups are critical hydrogen bond donors for target engagement.[8]

  • N-Substituent (R¹): Replacing the pyrrole N-H with an aryl group, particularly one with electron-withdrawing fluoro-substituents (compounds 17 , 18 ), leads to a significant increase in potency. This highlights the importance of this region for additional interactions.[8]

Conclusion and Future Outlook

The Ethyl 1-benzyl-1H-pyrrole-2-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. Their synthesis is achievable through a variety of established and modern chemical methods, allowing for the systematic exploration of chemical space. The clear structure-activity relationships observed in analogous series provide a logical roadmap for designing potent and selective modulators of biological targets. Future work should focus on expanding the diversity of substituents on both the N-benzyl and pyrrole rings, exploring different bioisosteres for the ester/amide functionality, and applying these compounds to a broader range of biological screens to uncover new therapeutic applications.

References

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.). Progress in Chemical and Biological Science.
  • A Comparative Guide to the Synthetic Routes of Substituted Pyrroles. (2025). BenchChem.
  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • An efficient and facile access to highly functionalized pyrrole deriv
  • Synthesis of functionalized pyrroles and fused pyrroles through intermolecular [3 + 2] cycloaddition reaction. (2018). Taylor & Francis Online.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC.
  • Synthesis of Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxyl
  • N‐pyrrolyl carboxylic acid derivative and SAR activity. (n.d.).
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (n.d.).
  • 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. (n.d.). PMC.
  • Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. (2003). PubMed.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PMC.
  • Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs. (2025). BenchChem.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
  • (R,S)-Benzyl 5-(1-Hydroxyethyl)

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Pyrrole-2-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrole-2-Carboxylate Scaffold The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen ato...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole-2-Carboxylate Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science.[1][2] Its discovery dates back to 1834, when it was first isolated from the destructive distillation of bone and coal.[3] The structure of pyrrole was later elucidated by Adolf von Baeyer in 1870, revealing its unique aromatic character that arises from the delocalization of the nitrogen's lone pair of electrons into the cyclic π-system.[4]

Among the vast family of pyrrole derivatives, those bearing a carboxylate group at the 2-position (pyrrole-2-carboxylates) hold particular importance. This functional group not only serves as a versatile synthetic handle for further molecular elaboration but also plays a crucial role in the biological activity of numerous natural products and synthetic compounds.[5][6] Pyrrole-2-carboxylic acid is a naturally occurring alkaloid found in various organisms, including the marine bacterium Pelomonas puraquae.[7] It acts as a biosynthetic precursor to a wide array of complex natural products, such as the antibiotics clorobiocin and coumermycin A1.[7]

This guide provides a comprehensive overview of the discovery and history of pyrrole-2-carboxylate compounds, from the foundational syntheses of the pyrrole ring to modern applications in drug discovery and beyond. We will delve into the key chemical reactions that enabled the construction of this important molecular framework, explore its natural origins and biological significance, and detail the analytical techniques essential for its characterization.

Part 1: The Dawn of Pyrrole Chemistry: Foundational Synthetic Methodologies

The ability to synthesize substituted pyrroles, including those with the crucial 2-carboxylate functionality, was born out of several classic name reactions developed in the late 19th century. These methods, while sometimes limited by harsh conditions or low yields, laid the essential groundwork for all subsequent pyrrole chemistry.

The Paal-Knorr Pyrrole Synthesis (1885)

Independently reported by Carl Paal and Ludwig Knorr in 1885, the Paal-Knorr synthesis is one of the most direct and enduring methods for constructing the pyrrole ring.[8] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[9][10][11] The use of a weak acid, such as acetic acid, can accelerate the reaction.[9]

The mechanism involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11] The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted pyrroles by simply changing the starting 1,4-diketone and amine.[11]

Experimental Protocol: A Representative Paal-Knorr Synthesis

Synthesis of N-substituted pyrroles from γ-diketones and amines:

  • Reaction Setup: In a round-bottom flask, dissolve the γ-diketone (1.0 eq) in a suitable solvent, such as aqueous media.

  • Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.

  • Catalyst: Introduce a promoting agent or catalyst, such as β-cyclodextrin, to facilitate the reaction in an aqueous medium.[12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted pyrrole.

The Knorr Pyrrole Synthesis (1884)

Reported by Ludwig Knorr in 1884, this synthesis involves the condensation of an α-amino-ketone with a β-ketoester (or other compound with an active methylene group).[4][13][14] Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are often generated in situ.[13][15] A common approach is the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[13][15]

The Knorr synthesis is particularly valuable for producing pyrroles with specific substitution patterns that can be further modified. For instance, the resulting pyrrole-2-carboxylate esters can be selectively hydrolyzed or the methyl groups can be oxidized to introduce other functionalities.[13]

The Hantzsch Pyrrole Synthesis (1890)

Named after Arthur Rudolf Hantzsch, this multicomponent reaction combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[16][17] The Hantzsch synthesis is a convergent and versatile method that allows for the rapid assembly of complex pyrrole structures from simple starting materials.[17]

The mechanism begins with the formation of an enamine from the β-ketoester and the amine.[16][18] This enamine then acts as a nucleophile, attacking the α-haloketone, which is followed by cyclization and dehydration to yield the final pyrrole product.[16] Although historically underutilized compared to the Paal-Knorr and Knorr syntheses, recent advancements using non-conventional conditions have revitalized the Hantzsch reaction.[19]

Visualization: Classical Pyrrole Syntheses

Below is a diagram illustrating the general schemes of the three foundational pyrrole syntheses.

G cluster_0 Paal-Knorr Synthesis (1885) cluster_1 Knorr Synthesis (1884) cluster_2 Hantzsch Synthesis (1890) 1,4-Dicarbonyl 1,4-Dicarbonyl Pyrrole_PK Pyrrole 1,4-Dicarbonyl->Pyrrole_PK + Amine/Ammonia Amine/Ammonia Amine/Ammonia->Pyrrole_PK alpha-Amino-ketone alpha-Amino-ketone Pyrrole_K Pyrrole-2-carboxylate alpha-Amino-ketone->Pyrrole_K + beta-Ketoester beta-Ketoester beta-Ketoester->Pyrrole_K beta-Ketoester_H beta-Ketoester Pyrrole_H Substituted Pyrrole beta-Ketoester_H->Pyrrole_H + alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyrrole_H Amine_H Amine/Ammonia Amine_H->Pyrrole_H

Caption: Overview of foundational pyrrole synthesis reactions.

Part 2: Pyrrole-2-Carboxylates in Nature and Medicine

The pyrrole-2-carboxylate moiety is not just a product of synthetic chemistry; it is a recurring motif in a multitude of natural products with diverse and potent biological activities. This underscores its evolutionary selection as a key structural component for molecular interactions.

Natural Occurrence

Pyrrole-2-carboxylic acid and its derivatives are found in a wide range of natural sources, including fungi, plants, and microorganisms.[20] For instance, pyrrole-2-carboxaldehydes have been isolated from edible mushrooms and are responsible for some of the aromatic flavors in raw cane sugar.[20] In bacteria, pyrrole-2-carboxylic acid is produced through the dehydrogenation of the amino acid proline and serves as a precursor for the biosynthesis of more complex molecules.[7][21]

The 4-bromo- and 4,5-dibromopyrrolyl-2-carboxylate scaffolds are particularly common structural elements in marine natural products, highlighting the role of these compounds in the chemical ecology of marine organisms.[22]

Pharmacological Significance

The prevalence of the pyrrole-2-carboxylate scaffold in nature has inspired its extensive use in drug discovery and development.[1][23] Derivatives of this core structure have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][24][25]

For example, certain pyrrole-2-carboxylate derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with some compounds showing efficacy comparable to standard antimycobacterial drugs.[5][6] In another study, pyrrole-2-carboxamide derivatives were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis, demonstrating excellent activity against drug-resistant tuberculosis.[26][27] The versatility of this scaffold continues to make it a focal point for the development of new therapeutic agents.

Part 3: Modern Synthetic and Analytical Techniques

While the classical syntheses remain relevant, modern organic chemistry has introduced more efficient, versatile, and environmentally friendly methods for preparing pyrrole-2-carboxylates. Alongside these synthetic advancements, sophisticated analytical techniques are crucial for the unambiguous characterization of these compounds.

Contemporary Synthetic Approaches

Modern methods often focus on one-pot procedures and catalytic reactions to improve efficiency and reduce waste. For instance, an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides has been developed from chalcones and glycine esters or amides, with an electrocyclic ring closure as the key step.[28] Another facile and versatile synthesis involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis to yield the desired ester, avoiding the need for moisture-sensitive organometallic reagents.[29]

Enzymatic synthesis has also emerged as a powerful tool. For example, Novozym 435, a lipase, has been used for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols to produce a range of pyrrole esters in high yields under mild conditions.[30]

Analytical Characterization

The structural elucidation and purity assessment of pyrrole-2-carboxylate compounds rely heavily on a combination of spectroscopic and spectrometric techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of pyrrole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the pyrrole ring. Non-targeted NMR-based metabolomics has even been used to identify pyrrole-2-carbaldehydes as chemical markers in wheat bran.[31]

3.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of pyrrole-2-carboxylates.[32] The choice of ionization technique is critical; "hard" techniques like Electron Ionization (EI) lead to extensive fragmentation, providing a structural "fingerprint," while "soft" techniques like Electrospray Ionization (ESI) preserve the molecular ion, confirming the molecular weight.[33] The fragmentation patterns themselves are diagnostic and are heavily influenced by the substituents on the pyrrole ring.[34]

Data Presentation: Comparison of Analytical Techniques
TechniqueInformation ProvidedKey AdvantagesCommon Application
¹H & ¹³C NMR Detailed structural connectivity, chemical environment of atoms.Unambiguous structure elucidation.Confirmation of substitution patterns.
EI-MS Molecular weight (if M+ is visible), "fingerprint" fragmentation pattern.Reproducible spectra for library matching.[33]Analysis of volatile and thermally stable derivatives.[32]
ESI-MS Accurate molecular weight determination (prominent [M+H]⁺ ion).[33]Suitable for a broad range of polar and non-volatile compounds.Analysis of complex mixtures, often coupled with LC.[33]
Visualization: Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and development of drugs based on the pyrrole-2-carboxylate scaffold.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target_ID Target Identification & Validation Library_Synthesis Library Synthesis (e.g., Knorr, Hantzsch) Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Preclinical Preclinical Studies Candidate_Selection->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A streamlined workflow for pyrrole-based drug development.

Conclusion and Future Perspectives

From their discovery in the 19th century through classical name reactions to their current prominence in medicinal chemistry and materials science, pyrrole-2-carboxylate compounds have had a rich and impactful history. The foundational synthetic work of Paal, Knorr, and Hantzsch provided the initial tools to access this versatile scaffold, while the discovery of its widespread presence in nature validated its significance as a privileged structural motif.

Today, research continues to expand the synthetic toolbox for creating novel pyrrole-2-carboxylate derivatives with tailored properties. The convergence of efficient synthetic methodologies, advanced analytical techniques, and a deeper understanding of biological targets promises to unlock new applications for these remarkable compounds. As we move forward, the pyrrole-2-carboxylate core will undoubtedly remain a central theme in the development of new therapeutics, functional materials, and other molecular technologies, continuing a legacy of discovery that is now nearly 150 years in the making.

References

  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Hantzch synthesis of pyrrole. (n.d.). Retrieved from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters. Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. (2013). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC. (2023). Retrieved from [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pyrrole - Grokipedia. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

  • Pyrrole and Pyrrole Derivatives. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Early History of Polypyrrole: The First Conducting Organic Polymer. (n.d.).
  • Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. (1989).
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. (n.d.). Retrieved from [Link]

  • Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica. (n.d.). Retrieved from [Link]

  • Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. (2021). PubMed. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. (n.d.). Retrieved from [Link]

  • Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene. (1987). OSTI.GOV. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.). Retrieved from [Link]

  • (A) Examples of other pyrrole-containing natural products presumably derived from a pyrrolyl-2-carboxyl scaffold. (n.d.).
  • Recent Advancements in Pyrrole Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • From Mistake to Marvel: The Untold Tale of Pyrrole Red's Invention - Wallpics. (2025). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Introduction Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The functionalization of the pyrrole ring, particularly at the N1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The functionalization of the pyrrole ring, particularly at the N1 position, allows for the modulation of their physicochemical and pharmacological properties. This guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the synthesis, purification, and characterization of the target compound.

Reaction Scheme

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a two-step process commencing with the N-benzylation of Ethyl 1H-pyrrole-2-carboxylate, followed by the formation of the hydrobromide salt.

Step 1: N-benzylation of Ethyl 1H-pyrrole-2-carboxylate

Reaction_Scheme_Step_1 reactant1 Ethyl 1H-pyrrole-2-carboxylate product1 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate reactant1->product1 reactant2 Benzyl Bromide reactant2->product1 reagent1 NaH reagent1->product1 solvent1 Anhydrous DMF solvent1->product1

Caption: N-benzylation of Ethyl 1H-pyrrole-2-carboxylate.

Step 2: Hydrobromide Salt Formation

Reaction_Scheme_Step_2 reactant1 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate product1 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide reactant1->product1 reactant2 HBr in Acetic Acid reactant2->product1

Caption: Formation of the hydrobromide salt.

Mechanistic Insights

The N-alkylation of a pyrrole ring is a classic example of a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the N-H bond of the pyrrole ring by a strong base, forming a nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of the alkylating agent.

Step 1: N-benzylation

The N-alkylation of pyrroles can be a challenging process due to the potential for C-alkylation as a competing side reaction. The choice of base and solvent is crucial to ensure high selectivity for N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen without interfering with the subsequent alkylation step. The use of a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) is preferred as it solvates the sodium cation, leaving the pyrrolide anion more accessible for nucleophilic attack.

The reaction mechanism is as follows:

  • Deprotonation: Sodium hydride abstracts the acidic proton from the nitrogen of Ethyl 1H-pyrrole-2-carboxylate to form the sodium pyrrolide salt and hydrogen gas.

  • Nucleophilic Attack: The resulting pyrrolide anion acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the N-benzylated product.

Mechanism_Step_1 cluster_deprotonation Deprotonation cluster_alkylation Nucleophilic Attack (SN2) Pyrrole Ethyl 1H-pyrrole-2-carboxylate Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + NaH NaH NaH H2 H₂ Pyrrolide->H2 + H₂ (gas) BenzylBromide Benzyl Bromide Product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Br_ion Br⁻ Product->Br_ion + Br⁻ Pyrrolide_anion Pyrrolide Anion Pyrrolide_anion->Product + Benzyl Bromide

Application

Laboratory preparation of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

An Application Note and Protocol for the Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its Hydrobromide Salt Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its Hydrobromide Salt

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate, a valuable N-alkylated pyrrole derivative. Pyrrole scaffolds are foundational in medicinal chemistry and materials science, and functionalization at the nitrogen atom is a key strategy for modulating their physicochemical and biological properties.[1][2] This guide details an efficient N-alkylation protocol via nucleophilic substitution, outlining the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, a protocol for the subsequent conversion to its hydrobromide salt is provided. This document is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Scientific Context

Pyrrole and its derivatives are ubiquitous heterocyclic motifs found in numerous natural products, pharmaceuticals, and advanced materials.[1] The N-alkylation of the pyrrole ring is a critical transformation that allows for the fine-tuning of molecular properties. The introduction of a benzyl group, as in the target molecule, can significantly influence steric and electronic characteristics, which in turn can impact biological activity or material performance.

The synthetic strategy described herein is a classic and robust method for N-alkylation. It involves the deprotonation of the weakly acidic pyrrole N-H proton using a strong, non-nucleophilic base, followed by a nucleophilic substitution (S_N2) reaction with an alkylating agent.[1] This approach avoids the harsh conditions and stoichiometric reducing agents associated with alternative methods like reductive amination.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: N-alkylation of the pyrrole ester followed by the formation of the hydrobromide salt.

Part I: N-Alkylation Reaction

The core of the synthesis is the N-benzylation of Ethyl 1H-pyrrole-2-carboxylate.

Overall Reaction:

Mechanism: The reaction follows a two-step mechanism:

  • Deprotonation: Sodium hydride (NaH), a strong base, abstracts the acidic proton from the nitrogen atom of the pyrrole ring. This generates a resonance-stabilized pyrrolide anion, which is a potent nucleophile.

  • Nucleophilic Substitution (S_N2): The pyrrolide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the N-benzylated product.

Reaction_Mechanism Figure 1: N-Alkylation Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution Pyrrole Ethyl 1H-pyrrole-2-carboxylate Anion Pyrrolide Anion Pyrrole->Anion + NaH - H₂ (gas) NaH NaH BenzylBromide Benzyl Bromide Product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate NaBr NaBr Anion->Product + Benzyl Bromide (SN2 Attack)

Caption: Logical flow of the N-alkylation reaction mechanism.

Experimental Protocols

Mandatory Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood at all times. Adherence to strict safety protocols is mandatory.

  • Sodium Hydride (NaH): A 60% dispersion in mineral oil is typically used. NaH is a water-reactive and flammable solid.[5][6] Contact with water generates flammable hydrogen gas, which can ignite spontaneously.[5] It can cause severe skin burns and eye damage.[6] Handle exclusively under an inert atmosphere (e.g., Nitrogen or Argon).[5][7]

  • Benzyl Bromide: It is a lachrymator (tear-inducing agent), corrosive, and causes skin, eye, and respiratory irritation.[8][9][10] It should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • Anhydrous Solvents: Anhydrous solvents like Tetrahydrofuran (THF) are required. Ensure they are properly dried and stored to prevent reaction with NaH.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves at all times.[5][11]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
Ethyl 1H-pyrrole-2-carboxylate139.1510.01.39 gStarting material.[12]
Sodium Hydride (NaH), 60% in oil24.00 (as NaH)12.00.48 g1.2 equivalents.
Benzyl Bromide171.0311.01.3 mL (1.88 g)1.1 equivalents. Stabilized.
Anhydrous Tetrahydrofuran (THF)--50 mLReaction solvent.
Saturated NH₄Cl (aq)--20 mLFor quenching the reaction.
Ethyl Acetate--~100 mLFor extraction.
Deionized Water--~50 mLFor washing.
Saturated NaCl (Brine)--~50 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying organic layer.
HBr (e.g., 33 wt. % in Acetic Acid)--As neededFor salt formation.
Diethyl Ether (Anhydrous)--~50 mLFor salt precipitation.
Part I: Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A Setup & Inert Atmosphere (Dry flask, N₂ balloon) B Wash NaH with Hexane (Remove mineral oil) A->B C Add Anhydrous THF B->C D Cool to 0 °C (Ice Bath) C->D E Add Pyrrole Ester Solution (Dropwise) D->E F Stir at 0 °C to RT (Allow deprotonation) E->F G Add Benzyl Bromide (Dropwise at 0 °C) F->G H Reaction Monitoring by TLC G->H I Quench Reaction (Saturated NH₄Cl at 0 °C) H->I J Aqueous Workup (Extraction with Ethyl Acetate) I->J K Dry & Concentrate (MgSO₄, Rotary Evaporator) J->K L Purification (Flash Column Chromatography) K->L M Characterization (NMR, MS, IR) L->M

Caption: High-level overview of the synthesis and purification workflow.

Step-by-Step Protocol:

  • Preparation: Place Sodium Hydride (0.48 g, 12.0 mmol) into an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Washing NaH (Optional but Recommended): To remove the mineral oil, add anhydrous hexane (~5 mL) via syringe, stir the suspension, and let the NaH settle. Carefully remove the hexane supernatant with a syringe. Repeat this washing step twice. Dry the NaH powder under a stream of inert gas.[5]

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask containing the dry NaH. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry flask, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.39 g, 10.0 mmol) in anhydrous THF (20 mL). Transfer this solution to the NaH suspension dropwise via a syringe over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add Benzyl Bromide (1.3 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride solution (20 mL) dropwise to destroy any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part II: Purification by Flash Column Chromatography

Pyrrole derivatives can be sensitive to acidic silica gel.[13] If streaking or degradation is observed on TLC, it is advisable to use silica gel that has been neutralized with triethylamine.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the prepared slurry.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity of the eluent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 1-benzyl-1H-pyrrole-2-carboxylate as an oil or low-melting solid.

Part III: Preparation of the Hydrobromide Salt
  • Dissolution: Dissolve the purified Ethyl 1-benzyl-1H-pyrrole-2-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, add a solution of hydrobromic acid (e.g., 33 wt. % in acetic acid or a solution of HBr gas in ether) dropwise until precipitation is complete or the solution becomes acidic (test with pH paper).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid.

  • Drying: Dry the solid under vacuum to obtain the final hydrobromide salt.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals for the benzyl group (aromatic protons and benzylic CH₂) and the pyrrole ring protons, along with the ethyl ester group (quartet and triplet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals for all unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product (C₁₄H₁₅NO₂, MW: 229.28 g/mol ) should be observed.

  • IR (Infrared Spectroscopy): Characteristic peaks for the ester carbonyl (C=O) stretch (~1700-1720 cm⁻¹) and aromatic C-H stretches.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation (wet reagents/solvents).Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-quality NaH.
Inactive benzyl bromide.Use freshly opened or purified benzyl bromide.
Formation of Byproducts C-alkylation instead of N-alkylation.This is less common with pyrrole esters but can occur. Ensure slow addition of the alkylating agent at low temperatures.
Product Degradation during Purification Acidic silica gel causing polymerization.Neutralize the silica gel by pre-treating with a solvent system containing 0.5-1% triethylamine.[13]
Difficulty in Salt Formation Product is not basic enough to form a stable salt.The pyrrole nitrogen is very weakly basic. Ensure anhydrous conditions to favor precipitation. The salt may be hygroscopic or unstable.

References

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Method

Application Note: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the pyrrole ring serves as a privileged scaffold, frequently utilized to mimic endogenous indoles and purines. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the pyrrole ring serves as a privileged scaffold, frequently utilized to mimic endogenous indoles and purines. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a highly versatile, bifunctional building block that has gained significant traction in the synthesis of targeted therapeutics, particularly in oncology and epigenetics[1][2].

The strategic value of this molecule lies in its precise structural features:

  • The Hydrobromide Salt Form: Electron-rich pyrroles are notoriously susceptible to air oxidation and polymerization. Supplying this building block as an HBr salt protonates the system (or stabilizes it via crystal lattice energy), significantly enhancing its shelf-life and handling stability compared to the volatile free base[2].

  • The N-Benzyl Protecting/Directing Group: Beyond preventing N-alkylation during downstream synthesis, the benzyl group provides critical lipophilicity. In target-directed design, this bulky aromatic ring is often retained in the final drug molecule to occupy hydrophobic surface pockets of target proteins[3].

  • The C2-Ethyl Ester: This electron-withdrawing group (EWG) serves a dual purpose. Synthetically, it deactivates the pyrrole ring just enough to prevent over-functionalization during electrophilic aromatic substitution. Medicinally, it acts as a synthetic handle that can be saponified, reduced, or converted into an amide to link with other pharmacophores[4].

Physicochemical & Pharmacophore Profiling

To ensure accurate stoichiometric calculations and predict reactivity, the fundamental properties of the building block are summarized below.

Table 1: Quantitative Data and Synthetic Significance

PropertyValueCausality / Significance in Synthesis
CAS Number 649699-03-6 (HBr salt)Specific identifier ensuring the procurement of the stabilized salt rather than the free base[2].
Molecular Formula C₁₄H₁₆BrNO₂Indicates a strict 1:1 stoichiometry of the pyrrole free base to hydrobromic acid.
Molecular Weight 310.19 g/mol Critical for calculating equivalents; failure to account for the HBr mass results in under-dosing the starting material.
Free Base Exact Mass 229.11 m/zThe target mass (m/z 230 [M+H]⁺) utilized for LC-MS monitoring during the initial neutralization step[1].
Electronic Profile π-Excessive HeterocycleThe nitrogen lone pair participates in the aromatic sextet, making the C4 and C5 positions highly nucleophilic despite the C2-ester[5].

Mechanistic Role in Target-Directed Drug Design

The divergence of this building block into different therapeutic classes depends entirely on which functional handle is manipulated.

Precursor to Selective HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is an epigenetic "eraser" overexpressed in cervical carcinoma. Pan-HDAC inhibitors often suffer from severe toxicity. By utilizing a scaffold-hopping strategy, researchers have replaced traditional capping groups with an aroylpyrrole core derived from Ethyl 1-benzyl-1H-pyrrole-2-carboxylate[3][6]. The N-benzyl group perfectly matches the surface recognition domain of HDAC6, while the C4-position is functionalized to attach a six-carbon linker terminating in a zinc-binding group (ZBG). This specific geometry yields single-digit nanomolar IC₅₀ values (e.g., 3.9 nM) and >95-fold selectivity over HDAC1[3].

Precursor to USP7 Inhibitors

Ubiquitin-specific protease 7 (USP7) regulates the proteasomal degradation of tumor suppressors like p53. Inhibiting USP7 is a major oncological strategy. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is saponified and subjected to amide coupling to generate pyrrolo-pyrimidines. The resulting pyrrole-2-carboxamide motif is essential for anchoring the inhibitor within the USP7 catalytic cleft[4][7].

Synthetic Divergence & Workflow Visualization

The following diagram illustrates the synthetic divergence of the starting material into the two distinct therapeutic pathways discussed above.

G SM Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr (Starting Material) FB Free Base Generation (Neutralization of HBr) SM->FB Base (e.g., K2CO3) SAP Saponification (KOH, MeOH/H2O) Ester Cleavage FB->SAP Pathway 1 EAS Electrophilic Aromatic Substitution (C4-Acylation) FB->EAS Pathway 2 ACID 1-Benzyl-1H-pyrrole-2-carboxylic acid (Intermediate) SAP->ACID Acidification (pH 2) USP7 Amide Coupling USP7 Inhibitors ACID->USP7 Target Synthesis AROYL 4-Acyl-1-benzyl-1H-pyrrole-2-carboxylate (Intermediate) EAS->AROYL Friedel-Crafts HDAC6 Linker & ZBG Attachment HDAC6 Inhibitors AROYL->HDAC6 Target Synthesis

Caption: Synthetic divergence of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr into HDAC6 and USP7 inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality (why a step is performed) with in-process controls (IPC) to create a self-validating workflow.

Protocol A: Saponification to 1-Benzyl-1H-pyrrole-2-carboxylic acid

This pathway isolates the C2-carboxylic acid for downstream amide coupling in USP7 inhibitor synthesis[7].

Causality & Rationale: The pyrrole nitrogen donates electron density into the ester carbonyl via resonance. This reduces the electrophilicity of the carbonyl carbon, making it highly resistant to mild hydrolysis. Therefore, a massive excess of strong base (KOH) and elevated temperatures are mandatory.

Step-by-Step Methodology:

  • Free-Basing & Solvation: To a 100-mL round-bottom flask, add Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (620 mg, 2.00 mmol). Add methanol (50 mL) to dissolve the lipophilic organic core, followed by water (10 mL).

  • Hydrolysis: Add potassium hydroxide (1.12 g, 20.0 mmol, 10 eq.). The excess KOH first neutralizes the HBr salt, then drives the ester cleavage.

  • Heating: Equip the flask with a condenser and stir the resulting solution at 70°C for 16 hours.

  • Work-up & Precipitation: Cool the reaction to room temperature. Adjust the pH of the solution to 2.0 using 6.0 M aqueous hydrochloric acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & IPC System:

  • TLC Monitoring: Run a TLC (Hexanes/EtOAc 4:1) prior to acidification. The high-Rf ester spot must be completely absent, replaced by a baseline spot (the carboxylate salt).

  • pH Validation: The acidification to pH 2 is critical. At pH > 4, the product remains ionized in the aqueous layer, leading to catastrophic yield loss during EtOAc extraction.

  • Yield & Purity: The product should manifest as a white to off-white solid. Confirm via LC-MS (Expected [M-H]⁻ m/z 200.08).

Protocol B: Regioselective C4-Acylation for Aroylpyrrole Scaffolds

This pathway functionalizes the pyrrole ring while leaving the ester intact, critical for HDAC6 inhibitors[3][5].

Causality & Rationale: While pyrroles typically undergo electrophilic aromatic substitution at the C2 and C5 positions, the C2 position here is blocked by the ester. The ester acts as an EWG, directing incoming electrophiles to C4 and C5. The bulky N-benzyl group provides severe steric hindrance at the adjacent C5 position, thereby forcing the acylation to occur regioselectively at the C4 position.

Step-by-Step Methodology:

  • Preparation of Electrophile: In a flame-dried flask under N₂, dissolve the desired aroyl chloride (2.2 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool to 0°C.

  • Lewis Acid Activation: Slowly add anhydrous Aluminum Chloride (AlCl₃, 2.5 mmol). Stir for 30 minutes to form the acylium ion complex.

  • Addition of Pyrrole: Dissolve the free-based Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (2.0 mmol) in DCM (5 mL) and add it dropwise to the activated complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quenching: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.

Validation & IPC System:

  • Regiochemical Confirmation (Critical): Run ¹H-NMR (400 MHz, CDCl₃). The disappearance of the C4 proton signal is required. Furthermore, the remaining pyrrole protons at C3 and C5 will exhibit a meta-coupling constant of J ≈ 1.5 – 2.0 Hz. If a larger ortho-coupling (J ≈ 3.5 – 4.0 Hz) is observed, it indicates incorrect substitution at the C5 position[5].

References

  • US Patent 20160185785A1. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Google Patents.
  • Wang, X., et al. (2025). "Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors". RSC Advances, 15(55), 47637-47647. Available at:[Link]

Sources

Application

Application Note: Advanced Recrystallization Protocol for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

Introduction & Mechanistic Rationale Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical synthetic intermediate heavily utilized in medicinal chemistry, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical synthetic intermediate heavily utilized in medicinal chemistry, particularly in the development of ubiquitin-specific protease 7 (USP7) inhibitors and multi-target agents for neurodegenerative diseases. Isolating this intermediate as a hydrobromide (HBr) salt significantly enhances the stability of the electron-rich pyrrole core, which is otherwise susceptible to oxidative degradation and unwanted polymerization.

Following N-benzylation of the pyrrole core, crude reaction mixtures frequently contain unreacted benzyl halides, regioisomeric byproducts, and residual starting materials. Recrystallization remains the most scalable and effective method for isolating the target HBr salt in high purity. This application note outlines a highly optimized, self-validating two-solvent recrystallization protocol designed specifically for hydrohalide salts of lipophilic heterocycles[2].

Physicochemical Profiling & Solvent Selection

The Causality of Solvent Selection

Hydrohalide salts of organic amines and nitrogenous heterocycles present unique solubility paradoxes. While the HBr core is highly polar, the presence of the bulky benzyl group and the ethyl ester moiety imparts significant lipophilicity to the molecule.

If a single highly polar solvent (such as absolute ethanol or methanol) is used, the salt remains excessively soluble even at 0°C, leading to unacceptably low yields[3]. Conversely, non-polar solvents (like hexane) will not dissolve the salt even at boiling temperatures. Therefore, a two-solvent (mixed) recrystallization system is required[4].

Anhydrous Isopropanol (IPA) is selected as the primary solvent because it provides a steep temperature-solubility gradient and prevents the acid-catalyzed hydrolysis or transesterification of the ethyl ester that can occur in hot aqueous ethanol. Diethyl Ether (Et₂O) is selected as the anti-solvent because it is fully miscible with IPA but acts as a strong precipitant for the polar HBr salt, selectively forcing the product out of solution while leaving lipophilic impurities dissolved[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Chemical Name Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide
CAS Number 649699-03-6[1]
Molecular Formula C₁₄H₁₆BrNO₂
Molecular Weight 310.19 g/mol [1]
Typical Appearance Off-white to pale brown crystalline solid

Table 2: Solvent System Matrix

Solvent SystemRoleBoiling PointSuitability & Mechanistic Rationale
Absolute Ethanol Primary78°CPoor. Salt is too soluble even at low temperatures; risk of ester transesterification.
Isopropanol (IPA) Primary82°CExcellent. Provides a steep solubility gradient; chemically inert to the ester group.
Diethyl Ether (Et₂O) Anti-solvent34.6°CExcellent. Miscible with IPA; selectively precipitates the polar HBr salt[3].
Hexane Anti-solvent68°CModerate. Can cause "oiling out" (liquid-liquid phase separation) instead of nucleation.

Experimental Methodology: Step-by-Step Protocol

Note: This protocol is a self-validating system. The physical observations at each step (e.g., the "cloud point") dictate the progression of the workflow, ensuring high-fidelity results regardless of scale.

Step 1: Primary Dissolution

  • Transfer the crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of boiling anhydrous Isopropanol (approx. 2-3 mL per gram of crude solid).

  • Heat and stir at 70°C until the solid is completely dissolved. Expert Insight: Do not over-dilute. The solution must be near saturation at the boiling point to maximize final recovery[4].

Step 2: Hot Filtration (Impurity Removal)

  • If the solution is cloudy or contains dark particulates, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Collect the filtrate in a clean, pre-warmed flask. Expert Insight: This step removes insoluble polymerized pyrrole byproducts that can act as unwanted nucleation sites.

Step 3: Anti-Solvent Addition (Cloud Point Validation)

  • Maintain the filtrate at 60–70°C with gentle stirring.

  • Begin adding anhydrous Diethyl Ether dropwise.

  • Self-Validation Checkpoint: Continue addition until a faint, persistent turbidity (the "cloud point") is observed. If the solution turns clear upon swirling, the saturation point has not been reached—add more Et₂O. If the solution suddenly separates into two liquid layers ("oiling out"), the addition was too rapid. Reheat the mixture to restore homogeneity before proceeding.

Step 4: Controlled Nucleation and Growth

  • Once the cloud point is achieved and stabilized, remove the flask from the heat source.

  • Allow the flask to cool to room temperature (25°C) undisturbed for 1 hour.

  • Transfer the flask to an ice bath (0–5°C) for an additional 2 hours to drive crystallization to completion. Expert Insight: Slow, undisturbed cooling ensures the formation of a highly ordered crystal lattice, which naturally excludes impurities. Rapid crash-cooling traps solvent and impurities within the crystal matrix[4].

Step 5: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Diethyl Ether.

  • Dry the crystals in vacuo at 40°C to constant weight. Expert Insight: The cold Et₂O wash strips away residual lipophilic impurities (such as unreacted benzyl bromide) without dissolving the purified HBr salt[3].

Workflow Visualization

RecrystallizationWorkflow N1 Crude Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate HBr N2 Dissolution in Hot Isopropanol (Primary Solvent) N1->N2 Heat to 60-70°C N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 Gravity Filter N4 Dropwise Addition of Diethyl Ether (Anti-Solvent) N3->N4 Maintain Heat N5 Controlled Cooling (25°C to 0°C) (Nucleation & Growth) N4->N5 Cloud Point Reached N6 Vacuum Filtration & Ether Wash (Impurity Removal) N5->N6 Isolate Crystals N7 Pure Crystalline Product N6->N7 Dry in Vacuo Err1 Impure Filtrate (Discard or Rework) N6->Err1 Mother Liquor

Workflow for two-solvent recrystallization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr.

Troubleshooting and Quality Control

Table 3: Troubleshooting Matrix

ObservationRoot CauseSolution (Self-Validation)
No crystallization upon cooling System is under-saturated (too much primary solvent).Reheat the solution and boil off 20-30% of the Isopropanol, then repeat the cooling process.
"Oiling out" (liquid phase forms) Anti-solvent added too rapidly, or temperature dropped too fast.Reheat until homogeneous. Add anti-solvent dropwise with vigorous stirring, then cool slowly.
Discolored/Brown crystals Trapped oxidized pyrrole impurities in the crystal lattice.Redissolve in hot IPA, treat with activated charcoal (5% w/w), perform hot filtration, and recrystallize.

Sources

Method

Application Notes and Protocols for the Purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide via Column Chromatography

Introduction Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules. The purity of these intermediates is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a comprehensive guide for the purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide using column chromatography. Given the compound's nature as a polar organic salt and the inherent sensitivity of the pyrrole ring, this protocol emphasizes techniques to ensure high purity and yield while preventing on-column degradation.

Principles of Separation: Navigating the Challenges of a Polar Pyrrole Salt

The purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide by column chromatography is governed by the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1] The separation is based on the differential adsorption of the components of the crude mixture onto the stationary phase.

However, two key characteristics of the target compound present specific challenges:

  • High Polarity: As a hydrobromide salt, the compound is significantly more polar than its free-base counterpart. This high polarity can lead to very strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially causing the compound to remain at the origin (Rf = 0) and not elute, even with highly polar solvent systems.[2]

  • Acid Sensitivity of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to degradation under acidic conditions.[3] The inherent acidity of silica gel can be sufficient to cause on-column decomposition, leading to reduced yield and the introduction of new impurities.

To overcome these challenges, this protocol employs a crucial modification: the deactivation of the silica gel stationary phase through the addition of a basic modifier, triethylamine (TEA), to the mobile phase.[4][5]

The Role of Triethylamine (TEA): A Mechanistic Insight

Triethylamine serves a dual purpose in this purification:

  • Neutralization of Acidic Sites: The basic TEA molecules effectively neutralize the acidic silanol groups on the silica gel surface.[6] This minimizes the potential for acid-catalyzed degradation of the sensitive pyrrole ring.[3]

  • Improved Elution and Peak Shape: By competing with the polar hydrobromide salt for adsorption sites on the silica gel, TEA reduces the strong, often irreversible, binding of the target compound. This facilitates its elution from the column and prevents significant "tailing" or streaking of the chromatographic band, resulting in sharper peaks and better separation from impurities.[4] The key to this process is an ion-exchange-like interaction where the protonated TEA competes with the cationic target compound for the ionized silanol groups.[3]

Materials and Methods

Reagents and Consumables
Reagent/ConsumableGradeSupplier (Example)
Crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromideSynthesis GradeN/A
Silica GelFlash Chromatography Grade (230-400 mesh)Merck, Fisher Scientific
Triethylamine (TEA)Reagent Grade, ≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
TLC PlatesSilica Gel 60 F254Merck
Glass WoolLaboratory GradeFisher Scientific
SandSea Sand, Washed and IgnitedSigma-Aldrich
Equipment
EquipmentSpecification
Glass Chromatography Column2-5 cm diameter, 30-50 cm length
Separating Funnel (for solvent reservoir)Appropriate volume for the column
Round Bottom FlasksVarious sizes for fraction collection
Rotary EvaporatorStandard laboratory model
TLC Developing ChamberGlass tank with lid
UV Lamp254 nm and 365 nm
Hot PlateFor TLC stain development
Fume HoodEssential for all operations

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine an appropriate mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[5]

Procedure:

  • Prepare a stock solution of the crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide in a small amount of methanol or dichloromethane.

  • Prepare a series of developing solvents with varying polarities. Good starting points for polar compounds are mixtures of ethyl acetate/hexane or dichloromethane/methanol.[4] Crucially, add 1% (v/v) triethylamine to each prepared solvent system to mimic the conditions of the column.

  • Spot the TLC plate: Using a capillary tube, spot the crude material onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC plate:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). The pyrrole ring, being aromatic, should be UV active and appear as a dark spot on a fluorescent background.[7] Circle the spots with a pencil.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will develop a temporary brown stain.[7]

    • Potassium Permanganate Stain: Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat. Oxidizable compounds will appear as yellow or brown spots on a purple background.[8]

    • Anisaldehyde Stain: Prepare a solution of 15 g of vanillin in 250 mL of ethanol and 2.5 mL of concentrated sulfuric acid. Dip the plate and heat. This stain gives a range of colors for different functional groups.[9]

  • Analyze the results: Identify the solvent system that gives the desired Rf value for the target compound and provides good separation from impurities. If the compound remains at the baseline (Rf ≈ 0), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity (e.g., increase the percentage of hexane or dichloromethane).

Part 2: Column Chromatography Protocol

This protocol utilizes the "wet packing" method, which generally produces a more uniform and well-packed column.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_packing Column Packing cluster_run Chromatography Run cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find solvent system with Rf ~0.3) slurry 2. Prepare Silica Slurry (Silica + Initial Eluent + 1% TEA) tlc->slurry pack 3. Pack Column (Pour slurry and settle) slurry->pack equilibrate 4. Equilibrate Column (Run 2-3 column volumes of eluent) pack->equilibrate load 5. Load Sample (Dry loading recommended) equilibrate->load elute 6. Elute Column (Isocratic or Gradient) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions analyze->combine evaporate 10. Evaporate Solvent (Product Isolation) combine->evaporate

Caption: Workflow for the purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Step-by-Step Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[2]

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis (containing 1% TEA). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock at the bottom of the column to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a gram-scale purification).

    • Crucially, never let the solvent level drop below the top of the silica bed.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent and sample addition.

    • Wash the column with 2-3 column volumes of the initial eluting solvent (containing 1% TEA) to ensure it is fully equilibrated.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Begin collecting fractions in test tubes or small flasks.

    • If using an isocratic elution (constant solvent composition), continue collecting fractions until the product has fully eluted.

    • If a gradient elution is required (increasing solvent polarity), gradually increase the percentage of the more polar solvent (e.g., from 10% EtOAc in hexane to 20% EtOAc in hexane) to elute more polar compounds. Make these changes in polarity gradually to avoid cracking the silica bed.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing as described in Part 1.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator. Note that triethylamine is also volatile and will be removed during this process.

    • The resulting solid or oil is the purified Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Results and Discussion

A successful purification will yield a product with a single spot on the TLC plate when visualized with multiple techniques. The yield will depend on the purity of the crude material. Potential impurities that may be removed include unreacted starting materials (e.g., ethyl pyrrole-2-carboxylate, benzyl bromide) and by-products from the synthesis. The use of TEA in the mobile phase is critical for preventing the degradation of the pyrrole ring and for ensuring the elution of the polar hydrobromide salt from the silica column.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Compound stuck at the origin (Rf=0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Streaking or tailing on TLC/Column Strong interaction with acidic silica gel.Ensure 1-2% triethylamine is present in the mobile phase. Consider using neutral alumina as the stationary phase.[4]
Poor separation of spots Incorrect solvent system.Re-optimize the solvent system using TLC to achieve better separation between the target compound and impurities. A lower Rf (around 0.2) often provides better resolution on the column.
Cracks or channels in the silica bed Improper packing; sudden changes in solvent polarity.Repack the column carefully. When running a gradient, increase the polarity gradually.
Low yield of purified product On-column degradation.Ensure the use of TEA-deactivated silica. Minimize the time the compound spends on the column by using flash chromatography (applying pressure).[3]

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Silica gel dust is a respiratory irritant; handle it carefully to avoid inhalation.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Triethylamine has a strong, unpleasant odor and is corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • BenchChem. (2026). Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.
  • Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Alfa Chemistry. (n.d.).
  • S-Y Chemical. (n.d.).
  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
  • ResearchGate. (2019). Deactivation of silica gel?.
  • Sarpong Group. (2006).
  • LibreTexts. (2025). Packing Normal Phase Columns. Chemistry LibreTexts.
  • Searle Separations Department. (n.d.).
  • LibreTexts. (2022). 2.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Hanwha Solutions. (2020).
  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Angene Chemical. (2021).
  • Org Prep Daily. (2006). TLC Staining solutions. WordPress.com.
  • Scribd. (n.d.). TLC Stains for Chemists.
  • Taipei Medical University. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - Fingerprint.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.
  • Teledyne ISCO. (n.d.).
  • Biotage. (2023).
  • Avantor. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • BenchChem. (2025).
  • Organic Syntheses. (2025).
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • MDPI. (2025).

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide was publicly available at the time of this writing....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide was publicly available at the time of this writing. The following guidelines are synthesized from safety data for structurally similar compounds, including pyrrole and its derivatives, and established best practices for handling halogenated, potentially hygroscopic, and light-sensitive research chemicals. These protocols are intended to supplement, not replace, a thorough, substance-specific risk assessment and adherence to all institutional and regulatory safety standards.

Introduction: Understanding the Compound

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules and is a key building block in medicinal chemistry.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][3][4] The presence of the hydrobromide salt suggests that the compound is likely a solid and may exhibit hygroscopic properties. As a brominated organic molecule, it falls under the category of halogenated organic compounds, which have specific handling and disposal requirements.

Hazard Identification and Risk Assessment

While specific toxicity data is unavailable, the precautionary principle dictates that this compound should be treated as hazardous.

Inferred Potential Hazards:

  • Toxicity: Pyrrole and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5] Acute effects may include irritation to the skin, eyes, and respiratory tract.

  • Irritation: May cause serious eye damage or irritation upon contact.[5]

  • Hygroscopicity: The hydrobromide salt form increases the likelihood of the compound being hygroscopic, meaning it can absorb moisture from the air. This can affect its stability and reactivity.[6]

  • Light Sensitivity: Many complex organic molecules, especially those with aromatic rings, are sensitive to light and can degrade over time with exposure.[6][7][8]

  • Reactivity: The stability of pyrrole derivatives can vary. Some may be sensitive to air and moisture, potentially leading to decomposition.

Risk Mitigation Summary Table
Potential Hazard Associated Risk Primary Mitigation Strategy
Acute Toxicity Accidental poisoning via ingestion, inhalation, or skin contact.Use of appropriate Personal Protective Equipment (PPE), handling in a certified chemical fume hood.
Eye Irritation Chemical burns, serious eye damage.Mandatory use of safety goggles or a face shield.[5]
Hygroscopicity Degradation of the compound, leading to inaccurate experimental results.Storage in a desiccator with a suitable drying agent, under an inert atmosphere if necessary.
Light Sensitivity Photodegradation, loss of potency.Storage in an amber vial or a container protected from light.[7][8][9]
Reactivity Unpredictable reactions, sample degradation.Storage in a tightly sealed container, potentially under an inert gas like argon or nitrogen.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Hand Protection: Always wear nitrile gloves. Inspect them for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[5]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]

  • Body Protection: A lab coat must be worn at all times. For handling larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Procedure b1 Assess Risks for the Procedure b2 Select Appropriate PPE b1->b2 c1 Inspect PPE for Integrity b2->c1 c2 Don PPE Correctly c1->c2 c3 Handle Compound in Fume Hood c2->c3 d1 Doff PPE Correctly c3->d1 d2 Dispose of Contaminated PPE d1->d2 d3 Wash Hands Thoroughly d2->d3

Caption: Standard workflow for PPE selection and use.

Safe Handling Protocols

Weighing and Aliquoting
  • Preparation: Before retrieving the compound from storage, prepare all necessary equipment (spatulas, weigh boats, vials) and place them inside the chemical fume hood.

  • Inert Atmosphere: If the compound is determined to be highly sensitive to air or moisture, perform weighing and aliquoting in a glove box under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Dispensing: Use a dedicated, clean spatula to dispense the solid. Avoid creating dust. If the solid is fine, gently tap the spatula rather than scraping.

  • Sealing: Immediately after dispensing, tightly reseal the main container. If stored in a desiccator, return it promptly.

  • Cleanup: Carefully wipe down the spatula and the weighing area within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Storage Procedures

Proper storage is critical to maintain the integrity and stability of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Storage Conditions Summary Table
Parameter Recommended Condition Rationale
Temperature Cool, dry place. Refrigeration (2-8°C) may be advisable for long-term storage.[11]Slows potential degradation pathways.[8]
Atmosphere Tightly sealed container.[5] For highly sensitive batches, store under an inert gas (Argon or Nitrogen).Protects from atmospheric moisture and oxygen.[7]
Light Store in an amber glass vial or in a container shielded from light.[7][9]Prevents photodegradation.[6][8]
Humidity Store in a desiccator containing a suitable desiccant (e.g., silica gel).Prevents moisture absorption by the hygroscopic hydrobromide salt.[6][12]
Logical Flow for Storage Decision

Storage_Decision a Is the compound in use? b Keep in fume hood, reseal between uses. a->b Yes c Is it for short-term storage (< 1 week)? a->c No d Store in amber vial, tightly sealed, in a desiccator at room temp. c->d Yes e Is it for long-term storage (> 1 week)? c->e No f Store in amber vial, tightly sealed, in a desiccator inside a refrigerator (2-8°C). e->f Yes g Consider backfilling with inert gas before sealing. f->g

Caption: Decision tree for appropriate storage conditions.

Spill and Exposure Management

  • Minor Spill (Solid):

    • If outside a fume hood, evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the area with a wet cloth, which should also be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Waste Disposal

As a brominated organic compound, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide must be disposed of as halogenated organic waste .[10][13]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[14][15] Disposal costs for halogenated waste are significantly higher, and mixing can create hazardous reactions.

  • Containers: Use designated, properly labeled containers for halogenated organic waste.[13]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed bag and then into the solid hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated halogenated liquid waste container. Ensure the container is kept closed when not in use.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantities.[14]

References

  • Hazardous Waste Segreg
  • Organic Solvents - Environment, Health and Safety. Source: EHS.
  • Safe Handing & Disposal of Organic Substances. Source: Science Ready.
  • Treatment Technologies for Halogenated Organic Containing Wastes. Source: US EPA.
  • Halogen
  • Handling Air Sensitive Compounds. Source: Ossila.
  • Pyrrole Safety D
  • Drug Storage Conditions. Source: Pharmaceutical Labeling Machine Manufacturer.
  • How to Store Reagents. Source: University of Rochester, Department of Chemistry.
  • Classification of Goods According to Moisture Behavior. Source: Container Handbook.
  • Best Practices for Safe Chemical Storage in Labor
  • Synthesis of Pyrroles through CuH-Catalyzed Coupling. Source: Journal of the American Chemical Society.
  • Pyrrole Safety D
  • Ethyl pyrrole-2-carboxylate Safety D
  • N-Ethyl-2-pyrrolidone Safety D
  • New Pyrrole Derivatives as Promising Biological Agents. Source: PMC.
  • Ethyl 1-Benzylpyrrole-3-carboxylate Safety D
  • A Review on Pyrrole Derivatives in Medicinal Chemistry.
  • Pyrrole - General Inform
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

Method

Application Note: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide in the Synthesis of Bioactive Pyrrole Scaffolds

Executive Summary The pyrrole ring is a universally recognized privileged scaffold in medicinal chemistry, frequently embedded in the structures of biologically active natural products, pharmaceuticals, and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a universally recognized privileged scaffold in medicinal chemistry, frequently embedded in the structures of biologically active natural products, pharmaceuticals, and advanced materials[1]. Among its functionalized derivatives, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[2] serves as a highly versatile and stable building block. The presence of the N-benzyl group provides a critical lipophilic anchor for protein-ligand interactions, while the ethyl carboxylate moiety allows for controlled, regioselective downstream modifications. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for utilizing this compound in the synthesis of bioactive molecules, particularly in the development of novel oncology and neurology therapeutics.

Mechanistic Rationale & Drug Discovery Applications

The selection of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide as a starting material is driven by three structural advantages:

  • Hydrobromide Salt Stability: Unlike the free base, the HBr salt[2] resists auto-oxidation and polymerization, ensuring extended shelf life and precise stoichiometric control during high-throughput library synthesis.

  • Steric & Electronic Directing Effects: The N-benzyl group sterically shields the 1-position while electronically enriching the pyrrole core, directing subsequent electrophilic substitutions or cross-coupling reactions to specific positions if further functionalization is required.

  • Bioactive Precursor Utility: Saponification of this ester yields 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS: 18159-22-3)[3], a direct precursor for synthesizing Ubiquitin-Specific Protease 7 (USP7) inhibitors . USP7 is a critical deubiquitinase enzyme implicated in cancer metastasis, neurodegenerative diseases, and immunological disorders[4]. Furthermore, pyrrole-2-carboxamides derived from this scaffold exhibit potent activity as metabotropic receptor antagonists and broad-spectrum antitumor agents[5].

Strategic Synthetic Workflow

The following diagram illustrates the logical progression from the stable HBr salt building block to complex bioactive pharmacophores.

G A Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate HBr (CAS: 649699-03-6) B Saponification (KOH, MeOH/H2O) A->B Base Hydrolysis C 1-Benzyl-1H-pyrrole- 2-carboxylic acid (CAS: 18159-22-3) B->C Acidification (pH 2) D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E USP7 Inhibitors (Oncology Target) D->E Pharmacophore A F Receptor Antagonists (Neurology Target) D->F Pharmacophore B

Synthetic workflow from Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr to bioactive target molecules.

Quantitative Data: Transformation Metrics

To facilitate reaction planning, the following table summarizes the optimized conditions, expected yields, and key analytical markers for the primary transformations of this scaffold.

TransformationReagents & EquivalentsSolvent & TempAvg. YieldKey Analytical Marker
HBr Neutralization & Saponification KOH (10.0 eq)MeOH/H₂O (5:1), 70°C85–92%LC-MS: m/z 200[M-H]⁻¹H NMR: Loss of ethyl -CH₂CH₃ signals
Amide Coupling (Library Gen) HATU (1.2 eq), DIPEA (3.0 eq), R-NH₂ (1.1 eq)DMF, 25°C75–88%¹H NMR: ~8.0 ppm (br s, 1H, N-H amide)
C-H Arylation (Downstream) Ar-N₂⁺BF₄⁻, Photoredox CatalystMeCN, Blue LED, 25°C60–80%LC-MS: Product[M+H]⁺

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies explain the causality behind the chemical choices and include observable milestones to ensure experimental integrity.

Protocol A: Base-Catalyzed Saponification to 1-Benzyl-1H-pyrrole-2-carboxylic acid

This protocol converts the stable ester salt into the versatile free acid, a critical step for synthesizing USP7 inhibitors[4].

Reagents:

  • Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (1.00 mmol, 310.2 mg)[2]

  • Potassium hydroxide (10.0 mmol, 561 mg)[4]

  • Methanol (25 mL) and Deionized Water (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the starting material in Methanol (25 mL).

    • Causality: Methanol acts as the primary solvent to dissolve the highly lipophilic N-benzyl ester.

  • Base Addition: Dissolve KOH in Water (5 mL) and add it dropwise to the methanolic suspension.

    • Causality: A large excess of KOH (10 eq) is strictly required here. The first equivalent neutralizes the hydrobromide salt, the second drives the nucleophilic acyl substitution (saponification), and the remaining excess maintains a highly basic environment to accelerate the cleavage of the sterically hindered ester adjacent to the pyrrole ring.

  • Heating: Stir the resulting solution at 70°C for 16 hours[4].

  • Workup & Self-Validation: Cool the reaction to room temperature. Slowly adjust the pH of the solution to 2 using 6.0 M aqueous Hydrochloric acid[4].

    • Self-Validating Observation: Monitor with pH paper. As the pH crosses ~4.5 (the approximate pKa of the product), the solution will rapidly transition from clear to cloudy, culminating in the precipitation of a white/off-white solid. This physical change confirms the successful protonation of the carboxylate salt into the insoluble free acid.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 × 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure acid.

Protocol B: Amide Coupling for Bioactive Library Generation

This protocol details the attachment of diverse pharmacophores to the pyrrole core to generate metabotropic receptor antagonists[5].

Reagents:

  • 1-Benzyl-1H-pyrrole-2-carboxylic acid (1.0 mmol, 201.2 mg)[3]

  • Primary/Secondary Amine (1.1 mmol)

  • HATU (1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (5 mL) at room temperature.

    • Causality: HATU is specifically selected over standard EDC/HOBt coupling reagents because the 2-position of the pyrrole is sterically hindered. HATU rapidly generates a highly reactive HOAt-ester intermediate, overcoming this steric barrier.

  • Base Addition: Add DIPEA to the mixture and stir for 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation and neutralizes any amine hydrochlorides without competing as a nucleophile against the activated ester.

  • Coupling: Add the target amine (1.1 mmol) and stir at room temperature for 4–16 hours.

  • Self-Validation via TLC: Check reaction progress using TLC (Hexanes:EtOAc 1:1).

    • Self-Validating Observation: The starting carboxylic acid is highly UV-active and highly polar (Rf ~0.2). Successful amide formation is confirmed by the complete consumption of this spot and the appearance of a new, less polar UV-active spot (Rf ~0.5–0.6).

  • Purification: Quench the reaction with Water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry, concentrate, and purify via silica gel chromatography.

References

  • [5] 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide - PMC. National Institutes of Health (NIH). Available at:

  • [2] CAS:649699-03-6, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. Bidepharm. Available at:

  • [1] Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at:

  • [3] CAS 18159-22-3 | 1-Benzyl-1H-pyrrole-2-carboxylic acid. Synblock. Available at:

  • [4] US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents. Available at:

Sources

Application

Application Note: Experimental Use of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide in the Synthesis of USP7 Inhibitors

Introduction & Mechanistic Rationale Pyrrole derivatives are heavily utilized as privileged scaffolds in medicinal chemistry and rational drug design. Specifically, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrrole derivatives are heavily utilized as privileged scaffolds in medicinal chemistry and rational drug design. Specifically, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide serves as a highly valuable synthetic building block in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1].

USP7 is a critical deubiquitinating enzyme that prevents the proteasomal degradation of MDM2. MDM2 functions as an E3 ubiquitin ligase that specifically targets the p53 tumor suppressor protein for degradation[2]. By synthetically inhibiting USP7, researchers can destabilize MDM2, thereby rescuing p53 and promoting cell cycle arrest and apoptosis in oncological models[2]. The N-benzyl pyrrole core derived from this specific ester provides the essential lipophilic contacts required to occupy the hydrophobic binding pocket of the USP7 enzyme[3].

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the physicochemical nature of the starting material. Notably, this compound is supplied as a hydrobromide (HBr) salt[4]. Because pyrroles are extremely weak bases (pKa ~ -3.8), the HBr is typically a co-crystal or an adduct resulting from a prior synthetic step, rather than a protonated pyrrole nitrogen. This HBr equivalent must be strictly accounted for during base-mediated reactions to prevent stoichiometric imbalances.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide
CAS Number 649699-03-6[4]
Molecular Formula C14H16BrNO2[4]
Molecular Weight 310.19 g/mol [4]
Physical Form Solid
Primary Application Key Intermediate / Pharmacophore Building Block

Signaling Pathway Context

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Promotes Inhibitor Pyrrole-based USP7 Inhibitor Inhibitor->USP7 Inhibits

Fig 1: Mechanistic rationale for USP7 inhibition stabilizing p53 to promote apoptosis.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that the successful derivatization of this compound relies on two distinct phases: the quantitative release of the free carboxylic acid, followed by highly efficient amide coupling. The following protocols are adapted from validated synthetic routes for USP7 inhibitors[3].

Protocol A: Base-Mediated Saponification and Acidic Isolation

Objective: Convert the ethyl ester HBr salt to 1-benzyl-1H-pyrrole-2-carboxylic acid[3]. Causality & Logic: The use of Potassium Hydroxide (KOH) in a Methanol/Water co-solvent system is deliberate. Methanol ensures the lipophilic starting material remains in solution, while water dissolves the KOH and drives the hydrolysis. The initial equivalents of KOH will be consumed by neutralizing the HBr salt; therefore, a large excess (10 equivalents) is used to ensure rapid and complete saponification of the ester[3].

Step-by-Step Methodology:

  • Neutralization & Reaction: To a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (1.0 eq, 2.00 mmol)[3].

  • Solvent Addition: Add Methanol (50 mL) and stir until the solid is fully dissolved or uniformly suspended[3].

  • Base Addition: Dissolve KOH (10.0 eq, 20.0 mmol) in Water (10 mL) and add this aqueous solution to the flask[3].

  • Thermal Activation: Heat the resulting mixture to 70°C and stir continuously for 16 hours[3].

    • Self-Validation Check: Monitor via TLC or LCMS; the starting material peak (m/z ~230 for the free base) should completely disappear.

  • Acidification: Cool the reaction to room temperature. Carefully adjust the pH to 2.0 using 6.0 M aqueous Hydrochloric Acid (HCl)[3].

    • Causality: The pKa of the resulting pyrrole-2-carboxylic acid is approximately 4.4. Dropping the pH to 2.0 ensures >99% protonation, rendering the product highly lipophilic for organic extraction.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford 1-benzyl-1H-pyrrole-2-carboxylic acid[3].

Protocol B: Amide Coupling for Pharmacophore Derivatization

Objective: Couple the isolated carboxylic acid with a target amine to form the final USP7 inhibitor scaffold. Causality & Logic: The pyrrole-2-carboxylic acid is electronically deactivated due to the electron-rich nature of the pyrrole ring donating electron density into the carbonyl group. Therefore, a highly efficient uronium-based coupling reagent like HATU is required over standard EDC/NHS. DIPEA is used as a non-nucleophilic base to maintain the basicity required for HATU activation without competing with the target amine.

Step-by-Step Methodology:

  • Activation: Dissolve 1-benzyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the target amine (1.1 eq) to the solution. Stir at room temperature for 2-4 hours.

    • Self-Validation Check: LCMS should indicate the consumption of the activated ester and the appearance of the target product mass.

  • Quenching & Washing: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, water, and brine to remove residual DMF and unreacted starting materials.

  • Purification: Dry the organic layer over Na2SO4, concentrate under vacuum, and purify via silica gel chromatography.

Synthetic Workflow Visualization

Workflow Start Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr (CAS: 649699-03-6) Saponification Base-Mediated Saponification (KOH, MeOH/H2O, 70°C) Start->Saponification Neutralizes HBr & Cleaves Ester Acidification Acidification & Extraction (HCl to pH 2, DCM Extraction) Saponification->Acidification Protonates Carboxylate Intermediate 1-Benzyl-1H-pyrrole-2-carboxylic acid (Key Intermediate) Acidification->Intermediate Isolates Free Acid Coupling Amide Coupling (HATU, DIPEA, Target Amine) Intermediate->Coupling Activates Carboxyl Group Product Pyrrole-Derived USP7 Inhibitor Coupling->Product Yields Final Pharmacophore

Fig 2: Step-by-step synthetic workflow from the HBr salt to the final USP7 inhibitor.

Quantitative Data Presentation

Table 2: Expected Experimental Yields and Analytical Data
Reaction StepExpected YieldLCMS DataKey 1H-NMR Indicators (DMSO-d6)
Saponification (Protocol A)85 - 95%[M-H]- 200.1Disappearance of ethyl quartet/triplet (~4.1 ppm, ~1.2 ppm); Broad COOH singlet >12 ppm.
Amide Coupling (Protocol B)70 - 85%Target DependentAppearance of amide N-H proton (~8.0 - 9.0 ppm); Retention of benzyl CH2 singlet (~5.5 ppm).

Sources

Method

Application Note: A Comprehensive Analytical Workflow for the Characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Abstract: This document provides a detailed, multi-technique guide for the comprehensive characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a substituted pyrrole derivative of interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, multi-technique guide for the comprehensive characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a substituted pyrrole derivative of interest in pharmaceutical and chemical research. As a hydrobromide salt, its characterization extends beyond simple structural confirmation to include critical solid-state and physicochemical properties that influence its stability, solubility, and suitability for further development.[1][2] This guide presents an integrated workflow, providing not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique, empowering researchers to generate robust and reliable data packages for this class of compounds.

Introduction and Strategic Overview

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core, an N-benzyl substituent, and an ethyl ester group. The pyrrole moiety is a key structural motif in numerous biologically active molecules.[3][4] The conversion of such molecules into salt forms, like the hydrobromide salt, is a common strategy in drug development to enhance properties such as aqueous solubility, stability, and bioavailability.[1]

A thorough analytical characterization is therefore paramount to ensure the identity, purity, and consistency of the material. This process is a foundational requirement for any subsequent research, from medicinal chemistry screening to formal drug development. The workflow presented here is designed as a self-validating system, progressing from fundamental structural elucidation to quantitative purity analysis and finally to the critical assessment of its solid-state properties.

G cluster_0 Phase 1: Structural Identity cluster_1 Phase 2: Purity & Impurity Profile cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC RP-HPLC-UV (Purity Assay) FTIR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS MP Melting Point LCMS->MP Thermal Thermal Analysis (DSC, TGA) MP->Thermal PXRD Powder X-Ray Diffraction (Crystallinity) Thermal->PXRD Sol Solubility Studies PXRD->Sol End Complete Characterization Sol->End Start Sample Received Start->NMR

Figure 1: A top-level analytical workflow for the characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Part I: Molecular Structure Elucidation

The primary objective of this phase is to unequivocally confirm that the synthesized molecule has the correct covalent structure. A combination of spectroscopic techniques is employed, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments (like COSY and HSQC) can be used to confirm assignments.

Expected Spectral Features:

  • ¹H NMR:

    • Ethyl Group: A triplet (~1.3-1.4 ppm) and a quartet (~4.2-4.3 ppm).

    • Benzyl Group: A singlet for the methylene protons (-CH₂-) (~5.5-5.8 ppm) and multiplets for the aromatic phenyl protons (~7.2-7.4 ppm).

    • Pyrrole Ring: Three distinct signals in the aromatic region, with characteristic coupling patterns.

    • N-H⁺ Proton: A broad singlet, which may be exchangeable with D₂O, indicating the presence of the hydrobromide salt. Its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: Distinct signals for the ethyl ester carbons (C=O and O-CH₂-CH₃), the benzyl carbons (CH₂ and aromatic), and the pyrrole ring carbons.

Protocol 2.1: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is often preferred for salts to observe exchangeable protons).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition, especially when using high-resolution mass spectrometry (HRMS). The technique will detect the cationic form of the molecule (the free base).

Protocol 2.2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition:

    • Infuse the sample directly or via a short liquid chromatography run.

    • Operate the ESI source in positive ion mode.

    • Scan a mass range appropriate to detect the [M+H]⁺ ion (for the free base, C₁₄H₁₅NO₂). The expected exact mass for [C₁₄H₁₆NO₂]⁺ is approximately 230.1176 Da.

  • Data Analysis: Compare the measured exact mass to the theoretical exact mass. The mass error should be less than 5 ppm to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. It serves as a fingerprinting method to confirm the major structural components.

Protocol 2.3: FTIR Analysis

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place a small amount of the sample onto the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans.

  • Data Analysis: Identify characteristic absorption bands.

    • ~1700-1720 cm⁻¹: Strong C=O stretch from the ethyl ester.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretches.

    • ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

    • A broad band >3000 cm⁻¹: May indicate the N-H⁺ stretch of the hydrobromide salt.[5]

Part II: Purity Assessment and Impurity Profiling

After confirming the structure, the next critical step is to determine the purity of the sample and identify any potential impurities, which is essential for its use in any regulated or sensitive application.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC with UV detection is the industry-standard method for quantifying the purity of small molecule drug candidates. It separates the main compound from process-related impurities and degradation products. The choice of mobile phase is critical; an acidic modifier is typically used to ensure good peak shape for basic compounds by protonating the pyrrole nitrogen.

G start Method Development Start col Select C18 Column (e.g., 150 x 4.6 mm, 5 µm) start->col uv Determine λmax (UV-Vis Scan) col->uv mobile Mobile Phase Selection A: 0.1% TFA in Water B: 0.1% TFA in ACN uv->mobile gradient Develop Gradient (e.g., 5% to 95% B over 20 min) mobile->gradient flow Set Flow Rate & Temp (e.g., 1.0 mL/min, 30°C) gradient->flow inject Inject Sample flow->inject eval Peak Shape & Resolution OK? inject->eval eval->mobile No, Adjust pH/ Solvent end Final Method eval->end Yes

Figure 2: A logical workflow for developing a robust HPLC purity method for the target compound.

Protocol 3.1: HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).

    • Further dilute to ~0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the compound's UV maximum (λmax), determined by a DAD scan (likely in the 250-300 nm range).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding 0.10%. For impurity identification, proceed with LC-MS analysis under similar conditions.

Part III: Solid-State and Physicochemical Characterization

For a salt form, the solid-state properties are not trivial; they govern the material's handling, stability, and dissolution behavior.[2][6]

Thermal Analysis (DSC & TGA)

Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and to screen for different crystalline forms (polymorphs), which would appear as distinct thermal events. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating the presence of residual solvents or water and determining the decomposition temperature.[2]

Protocol 4.1: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Acquisition:

    • DSC: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A sharp endotherm indicates the melting point.[2]

    • TGA: Heat the sample from ambient to a high temperature (e.g., 400 °C) at a similar rate (10 °C/min) under nitrogen.

  • Data Analysis:

    • DSC: Report the onset and peak temperatures of the melting endotherm.

    • TGA: Report any mass loss below 100 °C (indicative of water/volatile solvent) and the onset temperature of decomposition.

Powder X-Ray Diffraction (PXRD)

Rationale: PXRD is the definitive technique for analyzing the solid-state nature of a material. A sharp diffraction pattern is indicative of a crystalline solid, while a broad halo suggests an amorphous material. It is the primary tool for identifying and distinguishing between different polymorphs.[6]

Protocol 4.2: PXRD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • Instrumentation: Use a modern powder X-ray diffractometer.

  • Acquisition:

    • Scan the sample over a 2θ range (e.g., 2° to 40°) with a suitable step size and scan speed.

  • Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, serves as a unique fingerprint for the crystalline form of the material.

Data Summary

The data generated from this comprehensive workflow can be summarized for clear reporting and comparison.

Analytical TechniqueParameter MeasuredExpected Result / Information Gained
¹H & ¹³C NMR Chemical Shifts, Coupling ConstantsConfirms the covalent structure and connectivity of the molecule.
HRMS (ESI+) Exact Mass of [M+H]⁺Confirms molecular formula (mass error < 5 ppm).
FTIR-ATR Absorption Frequencies (cm⁻¹)Identifies key functional groups (C=O, C-H, aromatic rings).
RP-HPLC-UV Chromatographic Peak AreaDetermines purity (e.g., >99.0%) and detects impurities.
DSC Melting EndothermProvides a sharp melting point, indicating crystalline nature.
TGA Mass Loss vs. TemperatureAssesses thermal stability and presence of volatiles.
PXRD Diffraction Pattern (Intensity vs. 2θ)Confirms crystallinity and provides a fingerprint of the solid form.

Conclusion

The analytical characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide requires a multifaceted approach that integrates spectroscopic, chromatographic, and solid-state techniques. The workflow and protocols described in this application note provide a robust framework for ensuring the identity, purity, and physicochemical consistency of the material. Following this guide will enable researchers and drug developers to build a high-quality data package, facilitating confident decision-making in subsequent research and development activities.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Inoue, M., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 189. [Link]

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]

  • Soós, M., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. RSC Publishing. [Link]

  • Coleman, P. B. (2020). Practical Sampling Techniques for INFRARED ANALYSIS. Taylor & Francis. [Link]

  • Mocanu, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5136. [Link]

  • Reddy, C. S., et al. (2012). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 42(15), 2240-2247. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide synthesis

Welcome to the technical support guide for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction

The N-benzylation of ethyl 1H-pyrrole-2-carboxylate is a crucial transformation in the synthesis of various biologically active molecules. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of challenging-to-remove byproducts. This guide provides a systematic approach to troubleshooting and optimizing this synthesis, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most common frustrations in this synthesis. Several factors, from reagent quality to reaction conditions, can be at play.[1]

Potential CauseTroubleshooting StepsScientific Rationale
Inactive or Inappropriate Base - Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2] - Ensure the base is fresh and has been stored under anhydrous conditions. - For heterogeneous reactions (e.g., K₂CO₃, KOH), ensure the base is finely powdered and vigorously stirred.The pyrrole N-H is weakly acidic (pKa ≈ 17.5 in DMSO), requiring a sufficiently strong base to generate the nucleophilic pyrrolide anion. Incomplete deprotonation leads to low conversion.[2] Steric hindrance around the nitrogen can also be a factor, necessitating a sterically accessible base.
Poor Reagent/Solvent Purity - Use freshly distilled or high-purity, anhydrous solvents like DMF or DMSO.[1][2] - Purify starting materials (ethyl 1H-pyrrole-2-carboxylate and benzyl bromide) if their purity is questionable.Protic impurities (water, alcohols) will quench the pyrrolide anion, halting the reaction. Other impurities can lead to competing side reactions. Dipolar aprotic solvents are effective at solvating the cation of the base, enhancing the nucleophilicity of the pyrrolide anion.[3]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. Many N-alkylation reactions benefit from heating.[4][5] - For stubborn reactions, consider microwave-assisted synthesis to rapidly screen higher temperatures.[5]The N-alkylation of pyrroles often has a significant activation energy barrier. Providing thermal energy increases the reaction rate, but excessive heat can promote side reactions or decomposition. Empirical optimization is key.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Extend the reaction time until the starting material is consumed.The reaction may simply be slow under the chosen conditions. Visual confirmation of reaction completion is crucial before proceeding to workup.
Issue 2: Formation of C-Alkylated Byproduct

The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. C-alkylation is a common side reaction that complicates purification and lowers the yield of the desired N-alkylated product.[2]

Potential CauseTroubleshooting StepsScientific Rationale
Reaction Conditions Favoring C-Alkylation - Add the benzyl bromide slowly to the solution of the pre-formed pyrrolide anion. - Ensure a slight excess of the pyrrole starting material relative to the base and alkylating agent.High concentrations of the alkylating agent can favor C-alkylation.[2] Slow addition maintains a low concentration of benzyl bromide, promoting the thermodynamically favored N-alkylation over the kinetically competitive C-alkylation.
Choice of Solvent - Utilize a polar aprotic solvent such as DMF or DMSO.[2]These solvents effectively solvate the cation, leaving a "naked" and highly reactive pyrrolide anion. This increased nucleophilicity at the nitrogen atom favors N-alkylation.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging due to the presence of unreacted starting materials or byproducts with similar polarities.

Potential CauseTroubleshooting StepsScientific Rationale
Similar Polarity of Product and Starting Material - Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. - Employ careful column chromatography with a shallow solvent gradient to improve separation.Incomplete reactions are a primary cause of purification difficulties.[5] Fine-tuning the mobile phase polarity during chromatography can enhance the resolution between spots of similar Rf values.
Formation of Emulsions During Workup - Add brine (saturated NaCl solution) during the aqueous extraction to break up emulsions. - If an emulsion persists, filter the mixture through a pad of Celite.Emulsions are common in biphasic mixtures, especially when residual base is present. The increased ionic strength of the aqueous phase when using brine helps to separate the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-benzylation of ethyl 1H-pyrrole-2-carboxylate?

A1: The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the nitrogen atom of the pyrrole ring, forming a resonance-stabilized pyrrolide anion.

  • Nucleophilic Substitution: The nitrogen atom of the pyrrolide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. This displaces the bromide ion and forms the N-C bond, yielding the final product.

N-Benzylation Mechanism Pyrrole Ethyl 1H-pyrrole-2-carboxylate Anion Pyrrolide Anion Pyrrole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Anion->Product SN2 Attack BenzylBromide Benzyl Bromide BenzylBromide->Product Byproduct H-Base⁺ + Br⁻

Caption: General mechanism for N-benzylation.

Q2: Which base is optimal for this reaction?

A2: Sodium hydride (NaH) is often the base of choice for achieving high yields in the N-alkylation of pyrroles.[2] It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is also a highly effective and more economical alternative.[3]

Q3: Can I use benzyl chloride instead of benzyl bromide?

A3: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive due to bromide being a better leaving group than chloride. If you are experiencing a sluggish reaction with benzyl chloride, switching to benzyl bromide or adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can accelerate the reaction.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. For more quantitative analysis, LC-MS can be employed.[1]

Experimental Protocols

Optimized Protocol for N-Benzylation

This protocol is a robust starting point for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 1H-pyrrole-2-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Dissolve Pyrrole Ester in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add NaH (1.1 eq) B->C D 4. Stir (30 min at 0°C, 30 min at RT) C->D E 5. Cool to 0°C, Add Benzyl Bromide (1.1 eq) D->E F 6. Stir at RT until completion (TLC) E->F G 7. Quench with sat. NH4Cl at 0°C F->G H 8. Aqueous Workup (Et2O/Water) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step experimental workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles.
  • Molbase. (n.d.). Synthesis of Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • ACS Publications. (2020, September 17). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters.
  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • Organic Syntheses. (n.d.). 1-benzylindole.

Sources

Optimization

Common side products in the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and experimental challenges encountered during this multi-step synthesis.

The synthesis of this target molecule can be conceptually divided into three key stages, each with its own set of potential side reactions:

  • Pyrrole Ring Formation : Synthesis of the Ethyl 1H-pyrrole-2-carboxylate intermediate, often via a Knorr-type or Paal-Knorr condensation.

  • N-Benzylation : Alkylation of the pyrrole nitrogen with a benzyl halide.

  • Salt Formation : Conversion of the final product to its hydrobromide salt.

This guide addresses specific issues in a question-and-answer format, explaining the causality behind the problems and providing validated protocols for their mitigation.

Part 1: Troubleshooting the Pyrrole Ring Synthesis

The initial formation of the ethyl 1H-pyrrole-2-carboxylate core is foundational. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (or ammonia), is a common route.[1][2] However, it is susceptible to side reactions under typical acidic conditions.

Question 1: My reaction yield is low, and the crude product is contaminated with a significant, less polar byproduct. What is it and how can I prevent it?

Answer: The most probable side product is a furan derivative. This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed intramolecular cyclization and dehydration, a reaction that competes directly with the desired pyrrole formation.[3][4]

  • Causality: The Paal-Knorr synthesis can proceed via two main pathways: reaction with an amine to form a pyrrole or acid-catalyzed self-condensation to form a furan.[1] Strongly acidic conditions (pH < 3) and high temperatures preferentially favor the furan synthesis pathway because the enolization of a carbonyl group and subsequent attack on the other protonated carbonyl becomes the dominant mechanism.[4]

  • Troubleshooting & Mitigation:

    • pH Control: The most critical parameter is acidity. Avoid strong mineral acids. The reaction should be conducted under neutral or weakly acidic conditions. Using a weak acid like acetic acid can significantly accelerate the desired pyrrole formation without promoting the furan side reaction.

    • Amine Stoichiometry: Use an excess of the amine component. Le Chatelier's principle dictates that increasing the concentration of one reactant (the amine) will drive the equilibrium towards the pyrrole product and away from the competing furan pathway.

    • Temperature Management: While heat is often required, excessive temperatures can favor furan formation and polymerization. Aim for the lowest temperature that allows for a reasonable reaction rate.

Protocol 1: Minimizing Furan Byproduct Formation
  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the primary amine or ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to a gentle reflux (or a lower temperature such as 50-60 °C) and monitor closely by Thin Layer Chromatography (TLC).

  • Upon consumption of the dicarbonyl starting material, cool the reaction to room temperature and proceed with workup.

Question 2: My reaction mixture turned into a dark, tarry, and intractable material that is difficult to purify. What is the cause?

Answer: This is a classic sign of acid-catalyzed polymerization of the pyrrole product.[5] Pyrroles, being electron-rich aromatic systems, are highly susceptible to polymerization under strongly acidic conditions.[6][7][8]

  • Causality: The polymerization is initiated by the protonation of the pyrrole ring, typically at the C2 or C3 position.[9] This generates a reactive cationic intermediate that can be attacked by another neutral pyrrole molecule, leading to a chain reaction that forms insoluble, high-molecular-weight polypyrroles.[6][8] This process is often irreversible and is exacerbated by high temperatures and concentrated acids.[5]

  • Troubleshooting & Mitigation:

    • Strict pH Control: As with furan formation, avoid strong acids. If acidic conditions are necessary for the reaction, use the mildest acid possible and the lowest effective concentration.

    • Lower Reaction Temperature: Perform the reaction at a reduced temperature. If the reaction is sluggish, consider longer reaction times instead of increasing the heat.

    • Slow Addition of Acid: If an acid catalyst is required, add it slowly and dropwise to a well-stirred, cooled solution of the reactants to prevent localized areas of high acid concentration.[5]

    • Inert Atmosphere: While the primary cause is acid, oxidation can contribute to discoloration. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that lead to colored impurities.[10]

Part 2: Troubleshooting the N-Benzylation Step

The second stage involves the deprotonation of Ethyl 1H-pyrrole-2-carboxylate followed by nucleophilic attack on a benzyl halide (e.g., benzyl bromide). This step is critical for regioselectivity.

Question 3: My reaction is incomplete, and my crude NMR shows unreacted starting material alongside multiple new aromatic signals, suggesting more than one product.

Answer: This issue points to two potential problems: incomplete deprotonation and a loss of regioselectivity, resulting in C-alkylation as a major side reaction.

  • Causality (N- vs. C-Alkylation): The pyrrolide anion, formed after deprotonation, is an ambident nucleophile. It has electron density on both the nitrogen and the ring carbons (primarily C2 and C3). The site of alkylation is highly dependent on the reaction conditions.[11]

    • N-Alkylation (Desired): Favored by more "ionic" conditions. This includes using alkali metal bases with larger cations (K⁺ > Na⁺ > Li⁺) and polar aprotic solvents (e.g., DMF, DMSO) that can solvate the cation, leaving a "freer," more reactive nitrogen anion.[11][12]

    • C-Alkylation (Side Product): Favored under more "covalent" conditions. This occurs with smaller, more coordinating cations (like Mg²⁺ or Li⁺) or in less polar solvents where the cation remains tightly associated with the nitrogen, making the carbon atoms more sterically accessible and nucleophilic.[11]

  • Troubleshooting & Mitigation:

    • Choice of Base and Solvent: The combination of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is the standard for promoting selective N-alkylation. NaH provides an irreversible deprotonation, and the polar aprotic DMF solvates the Na⁺ cation, favoring attack from the nitrogen.[12]

    • Temperature Control: Add the base and the alkylating agent at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. After the addition, the reaction can be allowed to warm to room temperature.

    • Order of Addition: Always deprotonate the pyrrole first by adding it to a suspension of NaH in DMF. Stir for a period (e.g., 30-60 minutes) to ensure complete formation of the pyrrolide anion before slowly adding the benzyl halide.

Protocol 2: Selective N-Benzylation of Ethyl 1H-pyrrole-2-carboxylate
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (2x) to remove the oil.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.

  • Cool the reaction mixture back down to 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Proceed with aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

Diagram 1: Key Side Product Pathways

Synthesis and Side Products cluster_0 Part 1: Pyrrole Ring Formation cluster_1 Part 2: N-Benzylation cluster_2 Part 3: Salt Formation 1,4-Dicarbonyl 1,4-Dicarbonyl Pyrrole_Intermediate Ethyl 1H-pyrrole-2-carboxylate 1,4-Dicarbonyl->Pyrrole_Intermediate + Amine (Weak Acid) Furan_Byproduct Furan Byproduct 1,4-Dicarbonyl->Furan_Byproduct Strong Acid (pH < 3) High Temp Polymer_1 Polymerization Pyrrole_Intermediate->Polymer_1 Strong Acid N-Product Ethyl 1-benzyl-pyrrole-2-carboxylate Pyrrole_Intermediate->N-Product + NaH, BnBr (DMF, 0°C -> RT) C-Alkylated C-Alkylated Isomer Pyrrole_Intermediate->C-Alkylated Incorrect Base/Solvent (e.g., Li+, THF) Final_Product Target Hydrobromide Salt N-Product->Final_Product + HBr in Ether (Controlled) Polymer_2 Degradation/ Polymerization N-Product->Polymer_2 Excess/Conc. HBr High Temp

Caption: Synthetic pathway and major side products.

Part 3: Troubleshooting Salt Formation and Purification

The final step is the formation of the hydrobromide salt. While seemingly straightforward, the acid-labile nature of the pyrrole ring requires careful control of conditions.

Question 4: Upon adding HBr to my purified product, the solution darkened, and I isolated a discolored, possibly degraded, solid.

Answer: This indicates acid-catalyzed degradation or polymerization of your final product. Even N-substituted pyrroles can be sensitive to strong, concentrated acids.[9][10]

  • Causality: Although the nitrogen lone pair is engaged in the N-benzyl bond, the pyrrole ring itself remains electron-rich and can be protonated at a carbon atom by a strong acid like HBr. This can initiate the same polymerization cascade described in Question 2, leading to discoloration and the formation of insoluble materials.[5][6]

  • Troubleshooting & Mitigation:

    • Use Anhydrous Conditions: Employ a solution of HBr in a non-aqueous solvent, such as diethyl ether or isopropanol. Water can facilitate side reactions.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of HBr. A large excess of strong acid dramatically increases the risk of degradation.

    • Low Temperature: Perform the salt formation at 0 °C or below to dissipate the heat of the acid-base reaction and slow the rate of potential degradation pathways.

    • Immediate Isolation: Once the salt has precipitated, do not let it stir in the acidic solution for an extended period. Isolate the solid product promptly by filtration.

Troubleshooting Summary Table
Problem Observed Probable Cause(s) Key Solutions
Low yield, non-polar spot on TLC (Part 1)Furan byproduct formationUse weak acid (e.g., acetic acid), excess amine, moderate temperature.
Dark, tarry reaction mixture (Part 1 & 3)Acid-catalyzed polymerizationAvoid strong acids, lower reaction temperature, use slow acid addition.
Incomplete reaction, multiple products (Part 2)Incomplete deprotonation, C-alkylationUse NaH in anhydrous DMF, ensure full deprotonation before adding benzyl bromide.
Product darkens during salt formation (Part 3)Acid-catalyzed degradationPerform at low temperature (0 °C), use anhydrous HBr solution, control stoichiometry, isolate product promptly.

Diagram 2: General Troubleshooting Workflow

Troubleshooting Workflow Problem Problem Observed (e.g., Low Yield, Impure Product) Analyze Analyze Data (TLC, NMR, MS) Problem->Analyze Identify Identify Potential Side Product Analyze->Identify Furan Furan Byproduct Identify->Furan Non-polar byproduct Polymer Polymerization Identify->Polymer Tarry material C_Alk C-Alkylation Identify->C_Alk Isomeric mixture Degradation Degradation Identify->Degradation Discoloration Sol_Furan Solution: - Adjust pH (weaker acid) - Use excess amine Furan->Sol_Furan Sol_Poly Solution: - Lower temperature - Avoid strong acids - Slow acid addition Polymer->Sol_Poly Sol_C_Alk Solution: - Use NaH in DMF - Ensure complete deprotonation - Control temperature C_Alk->Sol_C_Alk Sol_Degrade Solution: - Anhydrous HBr - Low temperature (0°C) - Prompt isolation Degradation->Sol_Degrade Optimize Optimize & Repeat Sol_Furan->Optimize Sol_Poly->Optimize Sol_C_Alk->Optimize Sol_Degrade->Optimize

Caption: A workflow for diagnosing and solving common issues.

References

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Available at: [Link]

  • Ratcliffe, N. M., & Hawkins, S. J. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Royal Society of Chemistry. Available at: [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles. BenchChem.
  • BenchChem Technical Support. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Available at: [Link]

  • Saha, B., & Talukdar, B. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from Wikipedia. Available at: [Link]

  • BenchChem Technical Support. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. BenchChem.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia. Available at: [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Available at: [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Stability and Degradation of Alkylated Pyrroles. BenchChem.
  • Al-Adilee, K. J. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • Thennarasu, S., et al. (2021). Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. New Journal of Chemistry. Available at: [Link]

  • Klepetářová, B., et al. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available at: [Link]

  • Lansdell, T. A., & Seidel, D. (2011). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters. Available at: [Link]

  • University of Basrah. (n.d.). Pyrrole reaction.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the isolation and purification of Ethyl 1-benzyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the isolation and purification of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide .

Synthesizing N -benzylpyrrole derivatives often yields a crude reaction matrix contaminated with unreacted alkylating agents (e.g., benzyl bromide), residual starting materials, and moisture-induced byproducts [1]. Because the target compound is isolated as a hydrobromide salt, standard silica gel chromatography can lead to salt dissociation or streaking. Therefore, we rely on orthogonal solubility profiles—specifically selective trituration and recrystallization—to achieve high-purity crystalline products [2].

Impurity Profiling & Causality Matrix

Before initiating purification, it is critical to understand why specific impurities persist and how they partition during workup. The following self-validating matrix outlines the quantitative parameters for identifying and targeting these impurities.

Impurity TypeSource / CausalityDetection Method (NMR/TLC)Removal StrategyExpected Yield Loss
Benzyl Bromide Excess electrophile used to drive N -alkylation to completion. 1 H NMR: Singlet at 4.5 ppm; TLC: UV active, high Rf​ .Non-polar solvent wash (e.g., cold diethyl ether or heptane).< 2%
Unreacted Pyrrole Incomplete deprotonation or insufficient reaction time.TLC: Stains with p -anisaldehyde; lower Rf​ than benzyl bromide.Acidic aqueous wash (if free-based) or selective crystallization.5 - 10%
Excess HBr / Moisture Hygroscopic nature of the hydrobromide salt trapping water.Broad peak in NMR; Karl Fischer titration > 1%.Azeotropic drying with toluene; vacuum desiccation over P 2​ O 5​ .N/A (Mass correction)
Ring-Alkylated Byproducts C-alkylation competing with N-alkylation (kinetic vs. thermodynamic control). 1 H NMR: Multiplets in the pyrrole ring region (6.0-7.0 ppm) altered.Recrystallization from Ethanol/Ethyl Acetate mixtures.10 - 15%

Experimental Protocol: Self-Validating Purification Workflow

The following protocol leverages the differential solubility of the hydrobromide salt versus organic impurities. By maintaining the compound in its salt form, we exploit its insolubility in non-polar solvents to strip away organic contaminants [1].

Phase A: Trituration (Removal of Non-Polar Impurities)

Causality: Benzyl bromide and unreacted pyrrole esters are highly soluble in ethereal solvents, whereas the hydrobromide salt of the N -benzylpyrrole is highly polar and remains insoluble.

  • Suspend the crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide in cold diethyl ether ( 10 mL/g of crude).

  • Agitate vigorously for 15 minutes at room temperature to ensure complete mass transfer of non-polar impurities into the liquid phase.

  • Filter the suspension under a vacuum using a sintered glass funnel (medium porosity).

  • Wash the filter cake with an additional portion of ice-cold diethyl ether ( 5 mL/g ).

  • Validation Check: Spot the ether filtrate on a TLC plate. If benzyl bromide is still heavily present, repeat the wash.

Phase B: Recrystallization (Removal of Structural Analogues)

Causality: Ring-alkylated isomers have similar polarities but different crystal lattice energies. A binary solvent system (solvent/anti-solvent) forces the most thermodynamically stable polymorph (the target salt) to crystallize first.

  • Dissolve the triturated solid in a minimum volume of boiling absolute ethanol (Solvent).

  • Add ethyl acetate (Anti-solvent) dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Clarify the solution by adding a single drop of ethanol until it turns clear again, then remove from heat.

  • Cool slowly to room temperature over 2 hours, then transfer to an ice bath ( 0∘C ) for 1 hour to maximize crystal yield.

  • Filter the purified crystals and dry under high vacuum ( <0.1 mbar ) at 40∘C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target Salt + Impurities) Trituration Trituration (Cold Diethyl Ether) Crude->Trituration Filtration1 Vacuum Filtration Trituration->Filtration1 Filtrate1 Filtrate (Benzyl Bromide, Unreacted) Filtration1->Filtrate1 Liquid Phase Solid1 Filter Cake (Enriched HBr Salt) Filtration1->Solid1 Solid Phase Recryst Recrystallization (EtOH / EtOAc) Solid1->Recryst Cooling Controlled Cooling (RT to 0°C) Recryst->Cooling Filtration2 Final Filtration & Vacuum Drying Cooling->Filtration2 PureProduct Pure Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate HBr Filtration2->PureProduct Crystals MotherLiquor Mother Liquor (Isomers & Traces) Filtration2->MotherLiquor Liquid

Fig 1: Workflow for the purification of crude Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr.

Frequently Asked Questions (FAQs)

Q: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts out of solution before it crystallizes, usually because the solvent mixture is too non-polar or cooling was too rapid. Troubleshooting: Reheat the mixture until the oil dissolves, add a small amount of the solubilizing solvent (ethanol), and allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the target compound at the cloud point provides a nucleation site, bypassing the oiling-out phase.

Q: The NMR shows a persistent broad peak around 5-6 ppm, and the integration is off. What is this? A: This is highly indicative of trapped moisture interacting with the hydrobromide salt. The HBr salt is hygroscopic. Troubleshooting: Standard vacuum drying is often insufficient. Dissolve the product in a solvent that forms an azeotrope with water (like toluene or dichloromethane), evaporate under reduced pressure, and then dry the resulting solid in a vacuum desiccator containing phosphorus pentoxide (P 2​ O 5​ ) for 24 hours.

Q: Can I just pass the crude mixture through a silica gel plug to remove the benzyl bromide? A: It is not recommended while the compound is in its hydrobromide salt form. Silica gel is slightly acidic and highly polar; passing a hydrobromide salt through it often leads to severe streaking, poor recovery, or partial dissociation of the salt into the free base [2]. If chromatography is absolutely necessary, you must first neutralize the salt to the free base (using aqueous NaHCO 3​ ), purify the free base via silica gel, and then re-form the salt by bubbling HBr gas or adding anhydrous HBr in acetic acid.

References

  • Google Patents (US20160185785A1).Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Details the synthesis and handling of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate intermediates.
  • PubChem (CID 74922). 1H-Pyrrole, 1-(phenylmethyl)-. Chemical and physical properties of N-benzylpyrrole derivatives, highlighting solubility and handling precautions. Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Degradation of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

Executive Summary & Chemical Causality Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical building block and intermediate used in the synthesis of biologically active molecules, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical building block and intermediate used in the synthesis of biologically active molecules, including[2] and[3]. Despite its utility, researchers frequently encounter stability issues during long-term storage and assay preparation.

As a Senior Application Scientist, I emphasize that the causality of its degradation stems from a structural dichotomy within the molecule:

  • The Hydrobromide Salt: The salt form provides an intrinsic source of protons. Upon exposure to ambient moisture, the hydrobromide dissociates, creating a highly localized acidic microenvironment.

  • The Ester Linkage: The ethyl ester is highly prone to acid-catalyzed hydrolysis (driven by the localized HBr) or transesterification when dissolved in protic solvents.

  • The Pyrrole Core: This electron-rich heteroaromatic system is highly susceptible to photo-oxidation and electrophilic attack if not properly shielded.

Physicochemical Profile & Stability Baseline

To establish a reliable baseline for your experiments, adhere to the quantitative stability parameters outlined below:

ParameterOptimal Range / ConditionDegradation Risk / CausalityMitigation Strategy
Storage Temp (Solid) -20°C to 4°CHigh at >25°C; thermal kinetic energy accelerates HBr-mediated ester cleavage.Store desiccated under inert gas (Ar/N2).
Aqueous pH 5.5 - 6.5Hydrolysis at pH <4 (acid-catalyzed) or >8 (base-catalyzed saponification).Use buffered solutions; prepare immediately before use.
Light Exposure Complete darknessPhotochemical oxidation of the electron-rich pyrrole ring generates radical species.Use amber vials and foil wrapping.
Solvent Compatibility Anhydrous DMSO, MeCNProtic solvents (MeOH, EtOH) induce nucleophilic transesterification.Utilize strictly anhydrous, aprotic solvents.

Mechanistic Degradation Pathways

DegradationPathways A Ethyl 1-benzyl-1H-pyrrole-2-carboxylate HBr (Intact API) B Ambient Moisture / H2O (Acidic Microenvironment) A->B C UV / Visible Light (O2 Exposure) A->C D Protic Solvents (e.g., Methanol) A->D E Acid-Catalyzed Hydrolysis B->E H+ from HBr F Photo-Oxidation C->F Radical generation G Transesterification D->G Nucleophilic substitution H 1-Benzyl-1H-pyrrole-2-carboxylic acid (m/z 201 [M-H]-) E->H I Pyrrole Ring Cleavage / Polymeric Tars F->I J Methyl 1-benzyl-1H-pyrrole-2-carboxylate (m/z 215 [M+H]+) G->J

Fig 1. Mechanistic pathways of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide degradation.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution in methanol show multiple peaks on LC-MS after 48 hours? A1: You are observing transesterification. The hydrobromide salt makes the methanolic solution slightly acidic. This acidity catalyzes the nucleophilic attack of methanol on the ethyl ester, converting it to methyl 1-benzyl-1H-pyrrole-2-carboxylate (MW: 215.25). Corrective Action: Always use anhydrous, aprotic solvents like DMSO or Acetonitrile for stock solutions.

Q2: During biological assays (pH 7.4), I detect a mass of 201 [M-H]- in negative ion mode. What is this byproduct? A2: This is the fully hydrolyzed product: 1-benzyl-1H-pyrrole-2-carboxylic acid. While the ester is relatively stable at neutral pH, the initial dissolution of the HBr salt can cause transient, localized pH drops that initiate hydrolysis before the buffer can compensate. Furthermore, standard alkaline conditions (e.g., KOH/MeOH) are known to rapidly [2]. Corrective Action: Pre-neutralize the stock solution with a mild organic base (like DIPEA) before introducing it to the aqueous assay buffer.

Q3: My solid powder has darkened from off-white to brown over the past three months. Is it still usable? A3: No. Darkening indicates photo-oxidation of the pyrrole ring. Pyrroles are electron-rich and readily form oxidized polymeric "tars" when exposed to light and oxygen. Corrective Action: Discard the darkened batch. For future batches, store the solid at -20°C in amber vials backfilled with Argon.

Q4: How can I differentiate between degradation and poor solubility in my assay? A4: Perform a self-validating recovery experiment. Spike the compound into your assay buffer, immediately extract with Ethyl Acetate (EtOAc), and run HPLC. If the peak area matches a fresh DMSO standard, it's a solubility issue. If the peak area is reduced and a new peak appears at a lower retention time (the more polar carboxylic acid), it is degradation.

Self-Validating Protocol: Forced Degradation & Stability Assessment

To establish absolute confidence in your experimental data, run this self-validating stability workflow before beginning high-throughput screening or synthesis scale-up. This protocol acts as a closed-loop system to verify the integrity of your specific batch.

Objective: Quantify the half-life of the compound under assay-mimicking conditions.

Step 1: Preparation of Anhydrous Baseline Standard

  • Equilibrate the solid Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide to room temperature in a desiccator to prevent condensation.

  • Dissolve 3.10 mg in 1.0 mL of anhydrous DMSO (LC-MS grade, sealed under Argon) to create a 10 mM stock.

  • Aliquot immediately into single-use amber vials and flash-freeze at -80°C.

Step 2: Forced Degradation Setup (The "Stress Test") Prepare three test conditions using the 10 mM stock:

  • Condition A (Aqueous Acidic): Dilute to 100 µM in 0.1% Formic Acid in H2O.

  • Condition B (Aqueous Basic): Dilute to 100 µM in 50 mM Ammonium Bicarbonate (pH 8.5).

  • Condition C (Protic Solvent): Dilute to 100 µM in LC-MS grade Methanol.

Step 3: Kinetic Sampling & LC-MS Analysis

  • Incubate all samples at 37°C (standard biological assay temperature).

  • Draw 10 µL aliquots at T=0, 1h, 4h, 12h, and 24h.

  • Quench the aqueous samples by adding 10 µL of cold Acetonitrile containing an internal standard.

  • Inject onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

  • Data Interpretation: Monitor the disappearance of the parent mass (m/z 230 [M-HBr+H]+) and the appearance of the acid (m/z 202 [M+H]+) or methyl ester (m/z 216 [M+H]+).

References

  • Università degli Studi di Parma. "Novel Adjuvant Strategies to overcome Antimicrobial Resistance". UNIPR. URL:[Link]

  • Google Patents. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)". Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Welcome to the technical support center for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during reactions involving this versatile reagent. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions in your research.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction using Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide as a starting material has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in reactions involving this substrate can often be traced back to a few critical factors, primarily related to the stability of the starting material and the reaction conditions. The Paal-Knorr synthesis, a common method for preparing N-substituted pyrroles, is sensitive to several parameters that can impact yield.[1]

Potential Cause A: Sub-Optimal Reaction Conditions

The Paal-Knorr synthesis and subsequent reactions of the pyrrole product are highly dependent on temperature, reaction time, and pH.

  • In-depth Explanation: The hydrobromide salt of your starting material creates a mildly acidic environment. While some acidity can catalyze the desired reaction, excessively low pH (below 3) can promote the formation of furan byproducts from the 1,4-dicarbonyl precursor in a Paal-Knorr synthesis.[2] Conversely, if the reaction medium is not sufficiently acidic, the initial hemiaminal formation can be slow, leading to an incomplete reaction.[3] High temperatures or prolonged reaction times can lead to the degradation of the pyrrole product or starting materials.[2]

  • Troubleshooting Protocol:

    • pH Optimization: If you are performing a Paal-Knorr type synthesis, aim for neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can be beneficial.[1]

    • Temperature Control: Begin with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Microwave-assisted heating can sometimes reduce reaction times and improve yields.[2]

    • Time Monitoring: Track the reaction's progress by TLC to determine the optimal time for completion and avoid product degradation from extended heating.[1]

Potential Cause B: Purity of Starting Materials

The presence of impurities in your starting materials can significantly hinder the reaction.

  • In-depth Explanation: If you are synthesizing the title compound, the purity of the 1,4-dicarbonyl compound is critical. Impurities can lead to the formation of undesired side products, consuming your reagents and lowering the yield.[1]

  • Troubleshooting Protocol:

    • Verify Purity: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Purify if Necessary: If the purity is questionable, purify the starting materials before use. Standard methods like distillation or recrystallization are often effective.[1]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a significant amount of an unknown byproduct, and my desired product is difficult to isolate. What could this byproduct be, and how can I prevent its formation?

Answer: The formation of byproducts is a common challenge. The most likely culprits are furan derivatives, products of debenzylation, or hydrolysis of the ethyl ester.

Potential Cause A: Furan Byproduct Formation

In Paal-Knorr syntheses, the formation of a furan byproduct is a well-documented competing reaction.

  • In-depth Explanation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo an acid-catalyzed cyclization and dehydration without involving the amine, leading to the corresponding furan.[2]

  • Troubleshooting Protocol:

    • Control Acidity: Maintain a pH above 3. Using a weaker acid catalyst, such as acetic acid, or running the reaction under neutral conditions can significantly suppress furan formation.[2]

    • Use Excess Amine: Employing a slight excess of the amine can favor the pyrrole synthesis pathway.[2]

Potential Cause B: Unintended N-Debenzylation

The N-benzyl group can be labile under certain conditions, leading to the formation of the debenzylated pyrrole.

  • In-depth Explanation: The N-benzyl group is often removed via catalytic hydrogenolysis (e.g., with Pd/C and H₂).[4] However, certain acidic conditions can also facilitate its cleavage.[5][6] If your reaction conditions involve a combination of a palladium catalyst and an acid, even a weak one like acetic acid, you may observe debenzylation.[6]

  • Troubleshooting Protocol:

    • Avoid Reductive/Acidic Conditions: If debenzylation is not the desired outcome, avoid using hydrogenation catalysts in the presence of acid.

    • Alternative Protecting Groups: If the N-benzyl group proves too labile for your intended synthesis, consider using a more robust protecting group.

Potential Cause C: Hydrolysis of the Ethyl Ester

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • In-depth Explanation: The hydrobromide salt of the starting material can create acidic conditions in solution, which can catalyze the hydrolysis of the ethyl ester, especially in the presence of water.[7] This reaction is reversible.[7] Conversely, basic conditions, often used during workup, will lead to irreversible hydrolysis (saponification).

  • Troubleshooting Protocol:

    • Anhydrous Conditions: If performing reactions under acidic conditions, ensure that your solvents and reagents are anhydrous to minimize acid-catalyzed hydrolysis.

    • Careful Workup: During workup, avoid prolonged exposure to strong bases if the ester is to be retained. If a basic wash is necessary, perform it quickly and at a low temperature.

    • Alternative Ester Groups: For reactions where acidic conditions are unavoidable, a tert-butyl ester might be more stable, as its hydrolysis typically requires strong acids like TFA.[7]

Issue 3: Product is a Dark, Tarry, and Difficult to Purify Mixture

Question: My reaction has resulted in a dark, tarry substance that is very difficult to purify. What causes this, and how can I obtain a cleaner product?

Answer: The formation of a dark, tarry mixture is often indicative of polymerization of the pyrrole ring.

  • In-depth Explanation: Pyrrole is an electron-rich aromatic compound and is susceptible to polymerization under strongly acidic conditions.[8] Protonation of the pyrrole ring disrupts its aromaticity, making it highly reactive.[8] The protonated pyrrole can then act as an electrophile and be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble polymers.[8]

  • Troubleshooting Protocol:

    • Use a Milder Catalyst: Opt for a weaker acid catalyst or consider running the reaction under neutral conditions.[3]

    • Lower the Reaction Temperature: Reducing the temperature can help to control the rate of polymerization.[3]

    • Protecting Groups: For reactions that require strongly acidic conditions, it is advisable to use a pyrrole with an electron-withdrawing protecting group on the nitrogen to reduce the ring's electron density and susceptibility to protonation.[8]

Issue 4: Difficulty in Purifying the Final Product

Question: I have successfully formed my product according to TLC and NMR, but I am struggling with its purification. What are some effective purification strategies?

Answer: The purification of N-heterocycles can be challenging due to their polarity.

  • In-depth Explanation: The polar nature of the pyrrole ring can lead to streaking on silica gel columns.

  • Troubleshooting Protocol:

    • Column Chromatography with Additives: When performing silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to prevent streaking and improve separation.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. A mixture of methanol and water is often a good starting point for pyrrole derivatives.[3]

Visualizing Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting common issues.

G start Low or No Yield subopt_cond Sub-optimal Conditions? start->subopt_cond impure_start Impure Starting Materials? start->impure_start byproducts Significant Byproducts? start->byproducts optimize_pH Optimize pH (neutral/weakly acidic) subopt_cond->optimize_pH Yes check_temp_time Optimize Temperature & Time (Monitor by TLC) subopt_cond->check_temp_time Yes purify_reagents Purify Starting Materials (Distillation/Recrystallization) impure_start->purify_reagents Yes identify_byproduct Identify Byproduct (NMR, MS) byproducts->identify_byproduct Yes furan furan identify_byproduct->furan Furan Derivative debenzylation debenzylation identify_byproduct->debenzylation Debenzylated Product hydrolysis hydrolysis identify_byproduct->hydrolysis Hydrolyzed Ester control_acidity Control Acidity (pH > 3) Use excess amine furan->control_acidity Solution avoid_reductive_acidic Avoid H₂/Pd in acid debenzylation->avoid_reductive_acidic Solution anhydrous_conditions Use anhydrous conditions Careful workup hydrolysis->anhydrous_conditions Solution

Caption: Troubleshooting workflow for low product yield.

G start Dark, Tarry Mixture polymerization Polymerization Likely start->polymerization high_temp_acid High Temp or Strong Acid? polymerization->high_temp_acid milder_catalyst Use Milder Catalyst (e.g., Acetic Acid) high_temp_acid->milder_catalyst Yes lower_temp Lower Reaction Temperature high_temp_acid->lower_temp Yes protect_pyrrole Use N-Protecting Group (e.g., Tosyl) high_temp_acid->protect_pyrrole If strong acid is required

Caption: Troubleshooting workflow for product polymerization.

Quantitative Data Summary

CatalystTypical ConditionsRelative EffectivenessReference
Acetic AcidReflux in EtOH or neatGood, minimizes furan formation[2]
p-Toluenesulfonic acidCatalytic amount, various solventsEffective, risk of side reactions[9]
Lewis Acids (e.g., Sc(OTf)₃)Catalytic amount, often milder conditionsHigh efficiency, good for sensitive substrates[1]
Microwave IrradiationAcetic acid in ethanolRapid, often improved yields[2]

Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[1]

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

    • Add the primary amine (1.1 - 1.5 eq).

    • Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).

    • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.

References

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • An, L., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 712-714. [Link]

  • Li, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10394-10406. [Link]

  • Sudalai, A., et al. (2008). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Martínez, A. T., et al. (2018). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Moody, C. J., & Rees, C. W. (2003). (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Molbank, 2003(4), M337. [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Fairbanks, A. J., et al. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(12), 2361-2364.
  • Waska, H., et al. (2022).
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.
  • Li, G., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Yi, F., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 1-13.
  • Villanueva-García, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Lee, J. H., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1389. [Link]

  • Fernández, I., et al. (2022). On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols. Chemistry – A European Journal, 28(50), e202201389.
  • Sbardella, G., et al. (2022). Synthesis of N-benzyl pyrrole derivatives. Reagents and conditions. Journal of Medicinal Chemistry, 65(1), 1-20.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.
  • Google Patents. (2016).
  • Sardaru, M.-C., et al. (2023). NEW MONOQUATERNARY SALTS OF N-HETEROCYCLES: SYNTHESIS AND ANTITUMOR ASSESSMENT. Revue Roumaine de Chimie, 68(1-2), 63-71.
  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1676.
  • Al-Hussain, S. A., et al. (2024). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton. Journal of the Serbian Chemical Society.
  • Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 6(1), 1-8.
  • El-Gendy, M. A. A. (1995). Condensed pyrroles: N1-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 34(11), 949-953.
  • Waska, H., et al. (2022). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation. ACS Earth and Space Chemistry, 6(10), 2413-2425.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Sharma, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Liu, S.-Y., et al. (2016). Late-stage functionalization of BN-heterocycles. Tetrahedron, 72(41), 6345-6351.
  • Roesky, H. W., et al. (2018). Shedding Light on the Diverse Reactivity of NacNacAl with N‐Heterocycles. Chemistry – A European Journal, 24(30), 7620-7624.
  • ResearchGate. (2025). Synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate (9). [Link]

  • ResearchGate. (2025). (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

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Optimization

Technical Support Center: Optimizing the Purity of Synthesized Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of functionalized pyrrole salts demands rigorous control over reaction microenv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of functionalized pyrrole salts demands rigorous control over reaction microenvironments. Pyrroles are inherently electron-rich and sensitive to both over-alkylation and acid-catalyzed degradation.

This guide is engineered to troubleshoot the two critical phases of synthesizing Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide : the regioselective N-benzylation of the pyrrole core, and the controlled precipitation of the hydrobromide salt.

Part 1: Troubleshooting & FAQs

Q1: My intermediate contains significant amounts of C-alkylated or poly-alkylated impurities. How do I force exclusive N-benzylation? Causality & Solution: The N-alkylation of substituted pyrroles proceeds via the deprotonation of the N-H bond to form a highly reactive pyrrolide anion (1[1]). If the base is too weak or the solvent allows for excessive charge dispersion, the nucleophilicity of the carbon atoms (C3, C4, C5) increases, leading to unwanted C-alkylation. To maximize N-alkylation purity, utilize a strong base like Sodium Hydride (NaH) in an aprotic polar solvent such as anhydrous DMF at 0 °C. This "hardens" the nucleophile at the nitrogen center. While milder phase-transfer catalyst systems (e.g., KOH/PEG) exist for pyrrole alkylation (2[2]), NaH/DMF remains the gold standard for strict regioselectivity.

Q2: I am using DMF for the benzylation step, but residual DMF is carrying over and ruining the purity of my final salt. How can I remove it completely? Causality & Solution: DMF has a high boiling point (153 °C) and is amphiphilic, making it notoriously difficult to remove via standard water extractions. Residual DMF will interfere with the subsequent hydrobromide salt formation by solubilizing the product or reacting with the acid. Solution: Wash the organic layer (e.g., Ethyl Acetate) with a 5% aqueous Lithium Chloride (LiCl) solution. The Li+ ions strongly coordinate with the oxygen of the DMF carbonyl, effectively pulling the DMF into the aqueous phase without emulsification.

Q3: During the addition of Hydrobromic Acid (HBr), my solution turns dark brown/black, and the isolated salt has poor purity. What is causing this degradation? Causality & Solution: Pyrroles are unusually weak bases that undergo equilibrium protonation on their α and β carbons rather than on the nitrogen, making them highly susceptible to acid-catalyzed polymerization (3[3]). Although the electron-withdrawing ethyl carboxylate group at the 2-position stabilizes the ring against electrophilic attack compared to unsubstituted pyrrole, excess aqueous HBr or high temperatures will still degrade the pyrrole ring or cause ester hydrolysis. Solution: Strictly avoid aqueous HBr. Instead, use a stoichiometric amount of anhydrous HBr (e.g., HBr in Acetic Acid or HBr gas dissolved in Diethyl Ether) and perform the addition dropwise at 0 °C to control the exothermic salt formation (4[4]).

Part 2: Quantitative Reaction Optimization Data

The choice of base and solvent during the initial N-benzylation dictates the baseline purity before salt formation. Below is a comparative summary of reaction conditions:

Base SystemSolventTempEquivalents of BnBrMajor Impurity ProfileExpected Purity (Pre-Salt)
NaH (60% dispersion) Anhydrous DMF 0 °C to RT 1.1 eq Trace unreacted starting material>95%
K₂CO₃MeCNReflux1.2 eqC-alkylated isomers (C3/C4)80-85%
KOH (Powdered)DMSORT1.5 eqPoly-alkylated products70-75%

Part 3: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure maximum purity at each synthetic node.

Phase 1: Regioselective N-Benzylation
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N₂ or Argon) to prevent moisture from quenching the base.

  • Dissolution: Dissolve 1.0 eq of Ethyl 1H-pyrrole-2-carboxylate in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir at 0 °C for 30-45 minutes.

    • Self-Validation Check: The complete cessation of hydrogen gas bubbling is a visual confirmation that stoichiometric deprotonation to the pyrrolide anion is complete.

  • Alkylation: Add 1.1 eq of Benzyl Bromide (BnBr) dropwise via syringe. Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (4 × 50 mL), followed by a single brine wash.

    • Self-Validation Check: Run a quick ¹H-NMR of a concentrated aliquot. The complete absence of the DMF aldehyde proton peak at ~8.0 ppm confirms successful solvent removal.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Ethyl 1-benzyl-1H-pyrrole-2-carboxylate intermediate.

Phase 2: Controlled Hydrobromide Salt Formation
  • Dissolution: Dissolve the purified intermediate in anhydrous Ethyl Acetate (approx. 10 mL per gram of intermediate).

  • Cooling: Chill the solution strictly to 0 °C under an inert atmosphere.

  • Acid Addition: Slowly add 1.05 eq of anhydrous HBr (e.g., 2M in Diethyl Ether or 33% wt in Acetic Acid) dropwise over 15-20 minutes.

    • Critical Causality: Maintaining 0 °C prevents the kinetic activation of acid-catalyzed pyrrole polymerization.

  • Crystallization: Stir for 30 minutes at 0 °C. If precipitation is incomplete, add cold anhydrous diethyl ether (anti-solvent) dropwise until persistent turbidity is observed, then allow it to crystallize undisturbed at 4 °C.

  • Isolation: Filter the precipitated hydrobromide salt under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold diethyl ether and dry in a vacuum desiccator over P₂O₅.

Part 4: Synthesis & Purification Workflow

G Start Ethyl 1H-pyrrole-2-carboxylate (Starting Material) Base Deprotonation (NaH / DMF, 0°C) Start->Base Anion Pyrrolide Anion (Nucleophile) Base->Anion Alkylation N-Benzylation (+ Benzyl Bromide) Anion->Alkylation Intermediate Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (Crude Intermediate) Alkylation->Intermediate Purification Aqueous Workup (5% LiCl wash for DMF removal) Intermediate->Purification SaltForm Salt Formation (Anhydrous HBr / EtOAc, 0°C) Purification->SaltForm Product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (Pure Product) SaltForm->Product

Workflow for synthesizing high-purity Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

References

  • Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.Benchchem.
  • N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers.Bulletin of the Chemical Society of Japan (Oxford Academic).
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.Journal of the American Chemical Society (ACS Publications).
  • Pyridine-4-carboxylic acid;hydrobromide.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Confirmation of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

Introduction Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6) is a highly valued building block in medicinal chemistry. Its core scaffold is frequently utilized in the design of biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6) is a highly valued building block in medicinal chemistry. Its core scaffold is frequently utilized in the design of biologically active therapeutics, including[1] and[2].

However, confirming the structure of this specific salt form presents unique analytical challenges. Because the pyrrole nitrogen's lone pair is delocalized to maintain the aromatic 4n+2 Hückel system, pyrroles are exceptionally weak bases (pKa ≈ -3.8). Consequently, the "hydrobromide" salt is prone to complexation or dissociation depending on the microenvironment. This guide objectively compares analytical techniques and solvent conditions to establish a robust, self-validating protocol for confirming its structure using 1 H NMR.

Section 1: Comparative Analytical Strategies

While multiple orthogonal techniques exist for structural elucidation, they offer different yields of information. Table 1 compares the frontline alternatives to establish why 1 H NMR remains the gold standard for this specific compound.

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniquePrimary Data YieldedAdvantages for this CompoundLimitations
1 H NMR Proton environment, integration, couplingRapidly distinguishes benzyl vs. ethyl groups; confirms pyrrole substitution pattern.Cannot directly observe the bromide counterion.
13 C NMR Carbon backboneConfirms ester carbonyl and aromatic carbons.Lower sensitivity; longer acquisition time required.
HRMS (ESI+) Exact mass (m/z)Confirms the molecular weight of the free base ( C14​H15​NO2​ ).Does not provide connectivity or stereochemical data.
Elemental Analysis % C, H, N, BrValidates the exact stoichiometry of the hydrobromide salt.Destructive technique; requires a highly pure sample.

Section 2: Solvent Selection Causality ( CDCl3​ vs. DMSO−d6​ )

The choice of deuterated solvent is the most critical variable in analyzing this compound.

  • CDCl3​ (Chloroform-d): While standard for many organic molecules, CDCl3​ is non-polar. The hydrobromide salt of a weakly basic pyrrole often exhibits poor solubility in CDCl3​ , leading to line broadening, poor signal-to-noise ratios, and potential aggregation.

  • DMSO−d6​ (Dimethyl Sulfoxide- d6​ ): As a highly polar aprotic solvent, DMSO−d6​ fully dissolves the salt. More importantly, it drives the dissociation of the HBr complex. This yields sharp, highly resolved signals for the free base while shifting the exchangeable acidic proton downfield (or exchanging it with residual HDO), preventing overlap with the critical aromatic and pyrrole signals.

Section 3: Self-Validating 1 H NMR Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol acts as a self-validating system by incorporating internal calibration and homogeneity checks.

  • Sample Preparation: Accurately weigh 10–15 mg of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO−d6​ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard). Vortex for 30 seconds until the solution is completely clear.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H frequency.

  • Locking and Shimming: Lock the field to the deuterium signal of DMSO−d6​ . Perform gradient shimming to ensure a homogeneous magnetic field, validating the setup by ensuring the TMS peak width at half-height is < 1.0 Hz.

  • Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence. Use a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of ~3.0 seconds to ensure accurate quantitative integration.

  • Processing: Apply a Fourier transform, manually correct the phase (zero and first order), apply a baseline correction, and reference the TMS peak to exactly 0.00 ppm.

Section 4: Experimental Data & Structural Assignment

Based on the structural connectivity and[3], the expected quantitative data is summarized in Table 2.

Notice the distinct coupling constants of the pyrrole ring: the H-3 and H-4 protons exhibit a larger coupling ( J≈3.9 Hz), while the H-4 and H-5 protons exhibit a smaller coupling ( J≈2.5 Hz)[4]. This precise splitting pattern is the definitive proof of the 1,2-disubstituted pyrrole architecture.

Table 2: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO−d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
~ 8.0 - 10.0br s1H-HBr proton (Often exchanges with HDO)
7.20 - 7.35m5H-Benzyl Ar-H
7.10dd1H2.5, 1.8Pyrrole H-5 (Adjacent to N)
6.95dd1H3.9, 1.8Pyrrole H-3 (Adjacent to Ester)
6.15dd1H3.9, 2.5Pyrrole H-4
5.54s2H-Benzyl - CH2​ -
4.15q2H7.1Ethyl - CH2​ -
1.20t3H7.1Ethyl - CH3​

Section 5: Workflow Visualization

Workflow A Sample: Ethyl 1-benzyl-1H-pyrrole- 2-carboxylate hydrobromide B Solvent Selection (Salt Form Considerations) A->B C CDCl3 (Poor Solubility / Aggregation) B->C Non-polar solvent D DMSO-d6 (Full Dissociation / Sharp Signals) B->D Polar aprotic solvent E 1H NMR Acquisition (400 MHz, 298 K) C->E Suboptimal path D->E Optimal path F Data Processing (FT, Phase & Baseline Correction) E->F G Structural Confirmation (Peak Assignment & Integration) F->G

Logical workflow for the structural confirmation of the hydrobromide salt via 1H NMR.

References

  • Source: Google Patents (US20160185785A1)
  • Title: N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors Source: Journal of Medicinal Chemistry (PMC11812679) URL: [Link]

Sources

Comparative

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide vs. its free base form

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a critical decision point when designing synthetic routes: selecting the optimal physical form of an intermediate. E...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a critical decision point when designing synthetic routes: selecting the optimal physical form of an intermediate. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a highly versatile building block, serving as the foundational scaffold for novel antimicrobial agents and ubiquitin-specific protease 7 (USP7) inhibitors.

However, researchers must choose between utilizing its free base form or converting it to a hydrobromide (HBr) salt . This guide objectively compares both forms, detailing the causality behind their physical behaviors, and provides self-validating experimental workflows to ensure high-fidelity synthesis.

Physicochemical Profiling: Free Base vs. Hydrobromide Salt

The free base of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is typically isolated as a1[1]. While oils are suitable for immediate, continuous-flow downstream reactions, they present distinct logistical challenges. Oils complicate precise stoichiometric weighing, hinder automated liquid handling in high-throughput environments, and are highly susceptible to oxidative degradation over time.

Conversely, the hydrobromide salt is isolated as a crystalline solid. This morphological shift provides significant operational advantages. Solid salts ensure high-fidelity stoichiometric calculations, resist oxidation, and offer superior shelf-stability. For cataloging, long-term library storage, and scale-up manufacturing, the HBr salt is unequivocally the preferred form.

Table 1: Quantitative & Qualitative Comparison

PropertyFree BaseHydrobromide (HBr) Salt
CAS Number N/A (Often generated in situ)2[2]
Molecular Formula C₁₄H₁₅NO₂C₁₄H₁₆BrNO₂
Molecular Weight 229.28 g/mol 310.19 g/mol
Physical State (RT) Yellow OilCrystalline Solid
Storage Stability Moderate (Prone to oxidation)High (Shelf-stable)
Primary Utility Immediate downstream synthesisLong-term storage, precise weighing

Mechanistic Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that every step provides observable feedback to the researcher.

Synthesis of the Free Base

The synthesis relies on the N-alkylation of Ethyl 1H-pyrrole-2-carboxylate using benzyl bromide[1].

  • Causality: Sodium hydride (NaH) is employed as a strong base to irreversibly deprotonate the weakly acidic pyrrole nitrogen, driving the equilibrium entirely toward the reactive pyrrolide anion. The reaction is initiated at 0 °C to safely dissipate the exothermic energy of deprotonation and prevent polymerization of the pyrrole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 1H-pyrrole-2-carboxylate in anhydrous DMF (3 mL/mmol) and cool to 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.45 eq).

    • Self-Validation: The immediate evolution of hydrogen gas confirms active deprotonation. Stir at room temperature for 30 minutes until gas evolution completely ceases, validating that the intermediate anion is fully formed.

  • Alkylation: Add benzyl bromide (1.5 eq) and stir at room temperature.

    • Self-Validation: Monitor via TLC (Petroleum Ether/EtOAc 95:5) until the starting material spot is entirely consumed.

  • Isolation: Quench carefully with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Petroleum Ether/EtOAc 95:5) to yield the free base as a yellow oil (Yield: ~84%)[1].

Conversion to the Hydrobromide Salt
  • Causality: To overcome the handling limitations of the oily free base, it is converted into its hydrobromide salt. The use of an anhydrous non-polar solvent (diethyl ether) ensures that the highly polar salt precipitates immediately upon formation, driving the reaction forward and excluding organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base (yellow oil) in anhydrous diethyl ether and cool to 0 °C.

  • Salt Formation: Dropwise, add 1.05 equivalents of anhydrous HBr (e.g., 33% HBr in glacial acetic acid).

    • Self-Validation: The immediate formation of a cloudy precipitate serves as a visual confirmation of successful salt formation.

  • Isolation: Stir for 1 hour to ensure complete crystallization. Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold anhydrous ether to remove any unreacted free base or acetic acid. Dry the solid under high vacuum.

    • Self-Validation: A sharp melting point determination will confirm the purity of the crystalline salt, distinguishing it from the broad thermal transitions typical of an impure mixture.

Workflow A Ethyl 1H-pyrrole-2-carboxylate B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C Alkylation (Benzyl Bromide, RT) B->C Step 2 D Free Base (Yellow Oil) Ethyl 1-benzyl-1H-pyrrole-2-carboxylate C->D Extraction & Chromatography E Salt Formation (HBr in AcOH / Ether, 0°C) D->E Aliquot for Salt F Hydrobromide Salt (Solid) CAS: 649699-03-6 E->F Precipitation & Filtration

Fig 1: Experimental workflow for the synthesis and salt conversion of the pyrrole intermediate.

Downstream Application: Hydrolysis for USP7 Inhibitors

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of3, which are vital targets in oncology[3].

  • Causality: The ethyl ester must be saponified to yield the free carboxylic acid (1-Benzyl-1H-pyrrole-2-carboxylic acid), providing the necessary reactive handle for subsequent amide coupling.

Step-by-Step Methodology:

  • Saponification: Combine the ester (2.00 mmol) with KOH (20.0 mmol) in a mixture of water (10 mL) and methanol (50 mL). Stir at 70 °C for 16 hours[3].

  • Precipitation: Cool the mixture and adjust the pH to 2 using 6.0 M aqueous HCl.

    • Self-Validation: The drastic shift to an acidic pH forces the protonation of the carboxylate ion. The resulting neutral carboxylic acid is insoluble in the aqueous mixture and precipitates out, self-isolating from the reaction matrix.

  • Extraction: Extract the precipitated acid with dichloromethane, dry over sodium sulfate, and concentrate to yield the pure building block.

Pathway N1 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (Intermediate) N2 Base Hydrolysis (KOH, MeOH/H2O, 70°C) N1->N2 N3 1-Benzyl-1H-pyrrole-2-carboxylic acid N2->N3 pH Adjustment (HCl) N4 Amide Coupling / Elaboration N3->N4 N5 USP7 Inhibitor Candidates N4->N5 Oncology Applications N6 Antimicrobial Adjuvants N4->N6 Infectious Disease

Fig 2: Downstream pharmacological application pathway for USP7 inhibitor drug development.

Strategic Applications in Drug Development

The choice between the free base and the HBr salt dictates the efficiency of the drug development pipeline. The free base allows for rapid, continuous flow in multi-step syntheses, such as the generation of novel antimicrobial adjuvants[1]. However, for library generation and high-throughput screening of USP7 inhibitors[3], the HBr salt's stability ensures that the integrity of the compound library is maintained over years of storage, preventing false negatives caused by degraded starting materials.

References

  • Source: unipr.
  • Source: google.
  • Source: bidepharm.

Sources

Validation

A Comparative Analysis of the Reactivity of Different Pyrrole-2-Carboxylates: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The pyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, including the anti-inflammatory drug Tolmetin, and a variety of natural products.[1][2] The reactivity of this heterocyclic system is of paramount importance for the synthesis and functionalization of these valuable compounds. This guide provides an in-depth comparative analysis of the reactivity of various pyrrole-2-carboxylates, offering insights into the electronic and steric factors that govern their behavior in key chemical transformations. We will delve into electrophilic substitution reactions, such as the Vilsmeier-Haack formylation and Friedel-Crafts acylation, as well as transition-metal-catalyzed cross-coupling reactions, providing experimental data and detailed protocols to aid in your research and development endeavors.

The Electronic Landscape of Pyrrole-2-Carboxylates: A Tale of Competing Effects

The reactivity of the pyrrole ring is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic attack.[3] This increased electron density is not uniformly distributed, with the C2 and C5 positions being more electron-rich and thus more reactive towards electrophiles than the C3 and C4 positions. This preference is due to the greater resonance stabilization of the cationic intermediate formed upon electrophilic attack at the α-positions (C2/C5) compared to the β-positions (C3/C4).[4][5]

The introduction of a carboxylate group at the C2 position introduces a new layer of complexity. The ester functionality is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. This deactivating effect is a crucial consideration when planning synthetic routes. The interplay between the electron-donating character of the pyrrole nitrogen and the electron-withdrawing nature of the C2-carboxylate governs the overall reactivity and regioselectivity of these substrates.

graph Electronic_Effects { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pyrrole_Ring [label="Pyrrole Ring\n(Electron-Rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrogen_Lone_Pair [label="Nitrogen Lone Pair\n(Electron-Donating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_Carboxylate [label="C2-Carboxylate\n(Electron-Withdrawing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactivity [label="Overall Reactivity & Regioselectivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Nitrogen_Lone_Pair -> Pyrrole_Ring [label="+M Effect"]; Pyrrole_Ring -> Reactivity; C2_Carboxylate -> Pyrrole_Ring [label="-I, -M Effects"]; C2_Carboxylate -> Reactivity; }

Figure 1: A diagram illustrating the competing electronic effects that influence the reactivity of pyrrole-2-carboxylates.

Electrophilic Substitution: A Comparative Look at Vilsmeier-Haack and Friedel-Crafts Reactions

Electrophilic substitution is a cornerstone of pyrrole chemistry. Here, we compare the reactivity of pyrrole-2-carboxylates in two common electrophilic substitution reactions: the Vilsmeier-Haack formylation and Friedel-Crafts acylation.

Vilsmeier-Haack Formylation: Regioselectivity and Substituent Effects

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[6][7] For ethyl 1H-pyrrole-2-carboxylate, the reaction with the Vilsmeier reagent (formed from DMF and POCl₃) can lead to a mixture of the 4-formyl and 5-formyl products.[8] However, careful control of reaction conditions can favor the formation of the 5-formyl derivative.[8]

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of Ethyl 1H-Pyrrole-2-carboxylate

ProductPosition of FormylationYieldReference
Ethyl 4-formyl-1H-pyrrole-2-carboxylateC4Mixture with C5-isomer[8]
Ethyl 5-formyl-1H-pyrrole-2-carboxylateC589% (optimized conditions)[8]
Friedel-Crafts Acylation: The Influence of N-Protection

Friedel-Crafts acylation is another powerful tool for the functionalization of pyrroles. However, the Lewis acids typically employed can lead to polymerization of the pyrrole ring. N-protection with an electron-withdrawing group, such as an alkoxycarbonyl group, can mitigate this issue and influence the regioselectivity of the reaction.

A study on the acetylation of various N-alkoxycarbonyl pyrroles demonstrated that these substrates undergo clean acylation at the 2-position.[9] This highlights the utility of N-alkoxycarbonyl protecting groups in directing electrophilic substitution and preventing side reactions.

graph Friedel_Crafts_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="N-Alkoxycarbonyl Pyrrole-2-carboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Acetic Anhydride, Lewis Acid (e.g., SnCl4)", shape=cds]; Reaction [label="Friedel-Crafts Acylation", shape=box3d]; Product [label="Acetylated Pyrrole-2-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Protecting Group Removal", shape=box3d]; Final_Product [label="2-Acyl-1H-pyrrole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reagents -> Reaction -> Product; Product -> Deprotection -> Final_Product; }

Figure 2: A general workflow for the Friedel-Crafts acylation of N-protected pyrrole-2-carboxylates.

Suzuki Cross-Coupling: A Quantitative Comparison of Halo-Pyrrole-2-Carboxylates

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. In the context of pyrrole-2-carboxylates, it allows for the introduction of aryl and heteroaryl substituents, which are prevalent in many biologically active molecules.

A significant challenge in the Suzuki coupling of bromopyrrole-2-carboxylates is the potential for dehalogenation as a side reaction.[10][11] Research has shown that protection of the pyrrole nitrogen is crucial to suppress this unwanted side reaction. The use of a BOC protecting group has been shown to be effective, and interestingly, the protecting group can be removed under the reaction conditions.[10][11]

A systematic study on the Suzuki-Miyaura coupling of SEM-protected methyl 4-bromo-1H-pyrrole-2-carboxylate with various arylboronic acids provides valuable quantitative data for a comparative analysis.[12] The results, summarized in Table 2, demonstrate the influence of the electronic nature of the substituent on the arylboronic acid on the reaction yield.

Table 2: Suzuki-Miyaura Coupling of SEM-Protected Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 4-phenyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate61
24-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate66
34-Fluorophenylboronic acidMethyl 4-(4-fluorophenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate77
44-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate77

The data suggests that arylboronic acids with both electron-withdrawing (e.g., chloro, fluoro) and electron-donating (e.g., methoxy) substituents can participate effectively in the coupling reaction, affording good to excellent yields of the corresponding 4-aryl-pyrrole-2-carboxylates.

Experimental Protocols

The following are representative experimental protocols for the Vilsmeier-Haack formylation and Suzuki-Miyaura cross-coupling of pyrrole-2-carboxylates. These can be adapted for comparative studies by using a series of substituted pyrrole-2-carboxylates.

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-Pyrrole-2-carboxylate[8]

Objective: To synthesize ethyl 5-formyl-1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of DMF (1.2 eq) in CH₂Cl₂ at 0 °C, add POCl₃ (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in CH₂Cl₂ to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C until the pH is neutral.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate) to afford the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of SEM-Protected Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate[13]

Objective: To synthesize methyl 4-aryl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylates.

Materials:

  • Methyl 4-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • In a reaction vessel, combine methyl 4-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrole-2-carboxylate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • Add dioxane/water (4:1) to the vessel.

  • Heat the reaction mixture to 90 °C and stir for the time indicated in Table 2, or until completion as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrrole-2-carboxylate.

Conclusion

The reactivity of pyrrole-2-carboxylates is a nuanced interplay of the inherent electron-rich nature of the pyrrole ring and the deactivating effect of the C2-carboxylate substituent. This guide has provided a comparative analysis of their behavior in key synthetic transformations. While electrophilic substitution reactions like the Vilsmeier-Haack and Friedel-Crafts acylation are viable, careful consideration of N-protection and reaction conditions is necessary to control regioselectivity and prevent side reactions. The Suzuki-Miyaura cross-coupling, particularly with N-protected halo-pyrrole-2-carboxylates, offers a robust and versatile method for the synthesis of highly functionalized derivatives, with predictable outcomes based on the electronic nature of the coupling partners. The provided experimental protocols serve as a starting point for researchers to explore and compare the reactivity of a diverse range of pyrrole-2-carboxylate building blocks in their own laboratories. Further quantitative kinetic studies on a broader range of substituted pyrrole-2-carboxylates in electrophilic substitution reactions would be a valuable contribution to this field.

References

Sources

Comparative

A Comparative Spectroscopic Guide to Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide and Its Precursors

This technical guide provides a comprehensive comparison of the spectroscopic data for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a potentially valuable intermediate in drug discovery, and its synthetic precur...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive comparison of the spectroscopic data for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a potentially valuable intermediate in drug discovery, and its synthetic precursors: Ethyl 1H-pyrrole-2-carboxylate and Benzyl bromide. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and confirmation of this compound's synthesis. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the experimental choices and the interpretation of spectral changes that signify a successful N-benzylation of the pyrrole ring.

Introduction

The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmaceutical agents. The functionalization of the pyrrole ring, particularly at the nitrogen atom, allows for the exploration of diverse chemical space and the modulation of biological activity. The synthesis of N-substituted pyrroles is therefore a cornerstone of medicinal chemistry. Here, we focus on the synthesis and spectroscopic characterization of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, a compound that combines the pyrrole-2-carboxylate pharmacophore with a benzyl group, a common substituent in drug design for its ability to engage in various biological interactions.

The synthesis of this target molecule involves the N-alkylation of Ethyl 1H-pyrrole-2-carboxylate with Benzyl bromide. The subsequent formation of the hydrobromide salt can enhance the compound's stability and solubility, which are crucial properties for further biological evaluation. This guide will walk through the expected spectroscopic signatures of the starting materials and the final product, providing a clear roadmap for researchers to verify the outcome of their synthesis.

Synthetic Pathway

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate typically proceeds via a nucleophilic substitution reaction where the nitrogen of Ethyl 1H-pyrrole-2-carboxylate acts as a nucleophile, attacking the electrophilic benzylic carbon of Benzyl bromide. The reaction is often carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The resulting free base, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate, can then be treated with hydrobromic acid to yield the corresponding hydrobromide salt.

Synthesis_Pathway cluster_precursors Precursors precursor1 Ethyl 1H-pyrrole-2-carboxylate intermediate Ethyl 1-benzyl-1H-pyrrole-2-carboxylate precursor1->intermediate Base precursor2 Benzyl bromide precursor2->intermediate product Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide intermediate->product HBr

Caption: Synthetic workflow for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Spectroscopic Data Comparison

The following sections detail the expected spectroscopic characteristics of the precursors and the final product. The comparison will highlight the key transformations observed through different analytical techniques.

Ethyl 1H-pyrrole-2-carboxylate (Precursor)

This starting material is a substituted pyrrole with an ethyl ester group at the 2-position.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 1H-pyrrole-2-carboxylate will exhibit characteristic signals for the pyrrole ring protons and the ethyl ester group. The pyrrole protons appear in the aromatic region, typically between 6.0 and 7.0 ppm. The electron-withdrawing effect of the ester group will cause the proton at the 5-position to be the most deshielded. The N-H proton signal is often broad and can appear over a wide range, depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the four distinct pyrrole ring carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbonyl carbon will appear significantly downfield, typically around 160-165 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a prominent N-H stretching vibration, usually a sharp peak around 3300-3500 cm⁻¹. A strong carbonyl (C=O) stretching band from the ester group will be observed around 1680-1700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the ethoxy group or the entire ester group.

Ethyl 1H-pyrrole-2-carboxylate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Pyrrole H-3, H-4, H-5 ~6.1-7.0~108-125--
N-H Broad, variable-~3300-3500-
-COOCH₂CH₃ ~4.3 (q), ~1.3 (t)~60, ~14--
C=O -~161~1680-1700-
Molecular Ion [M]⁺ ---139.15
Benzyl Bromide (Precursor)

This is the alkylating agent used to introduce the benzyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is simple, showing a singlet for the two benzylic protons around 4.5 ppm and multiplets for the aromatic protons of the phenyl group between 7.2 and 7.4 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will display a signal for the benzylic carbon around 33 ppm and signals for the aromatic carbons in the 127-138 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H stretching above 3000 cm⁻¹ and C-C stretching within the aromatic ring around 1450-1600 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl cation (tropylium ion).[2]

Benzyl Bromide ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Aromatic C-H ~7.2-7.4~127-129~3030-3080-
-CH₂- ~4.5 (s)~33~1450, ~1495 (bending)-
C-Br --~600-700-
Molecular Ion [M]⁺ ---170/172
[C₇H₇]⁺ ---91 (base peak)
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (Final Product)

The successful synthesis of the target compound will be evident from key changes in the spectroscopic data compared to the precursors.

¹H NMR Spectroscopy: The most significant change will be the disappearance of the broad N-H proton signal of the starting pyrrole. A new singlet corresponding to the benzylic protons (-CH₂-) will appear around 5.5 ppm. The pyrrole ring protons will experience a downfield shift due to the electronic effect of the N-benzyl group. In the hydrobromide salt, the pyrrole ring protons are expected to be further deshielded due to the increased positive charge on the ring upon protonation.[3] The aromatic protons of the benzyl group will be observed in the region of 7.2-7.4 ppm.

¹³C NMR Spectroscopy: A new signal for the benzylic carbon will appear around 50-55 ppm. The pyrrole ring carbons will also show shifts upon N-benzylation.

Infrared (IR) Spectroscopy: The N-H stretching band present in the starting pyrrole will be absent in the final product. The C=O stretching frequency of the ester may shift slightly. In the hydrobromide salt, a broad absorption band may appear in the 2400-2800 cm⁻¹ region, which is characteristic of an N-H⁺ stretch in a tertiary amine salt.[4]

Mass Spectrometry (MS): The mass spectrum of the free base (Ethyl 1-benzyl-1H-pyrrole-2-carboxylate) would show a molecular ion peak at m/z 229.28. A prominent fragment at m/z 91 corresponding to the benzyl cation is expected.

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Predicted IR (cm⁻¹) Predicted MS (m/z) of free base
Pyrrole H-3, H-4, H-5 ~6.2-7.2 (downfield shift)~110-130--
Benzyl -CH₂- ~5.5 (s)~50-55~1455, ~1495 (bending)-
Benzyl Aromatic C-H ~7.2-7.4~127-137~3030-3090-
-COOCH₂CH₃ ~4.2 (q), ~1.2 (t)~61, ~14--
C=O -~160~1700-1720-
N-H⁺ --Broad, ~2400-2800-
Molecular Ion [M]⁺ of free base ---229.28
[C₇H₇]⁺ ---91

Experimental Protocols

Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate
  • To a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the deprotonation of the pyrrole nitrogen.

  • Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

Preparation of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide
  • The purified Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the hydrobromide salt.

Conclusion

The spectroscopic comparison of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide with its precursors, Ethyl 1H-pyrrole-2-carboxylate and Benzyl bromide, provides a clear and definitive method for confirming the successful synthesis of the target compound. The key spectroscopic changes, including the disappearance of the N-H proton signal and the appearance of the benzylic proton signals in the ¹H NMR spectrum, the absence of the N-H stretching band in the IR spectrum, and the molecular ion peak in the mass spectrum, all serve as crucial evidence of the N-benzylation reaction. Furthermore, the formation of the hydrobromide salt can be inferred from the characteristic broad N-H⁺ absorption in the IR spectrum and potential downfield shifts in the NMR spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate.

References

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available from: [Link]

  • Hartmann, H., & Liebscher, J. (2023). On the Protonation and Deuteration of Pyrroles. ChemistrySelect, 8(40), e202301087.
  • Canadian Science Publishing. The infrared spectra of theobromine salts. Canadian Journal of Chemistry. Available from: [Link]

Sources

Validation

Advanced Synthetic Strategies: Alternatives to N-Benzyl Pyrrole-2-Carboxylates in Drug Development

Executive Summary Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as the foundational core for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and sedative-hypnotics like carboetom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as the foundational core for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and sedative-hypnotics like carboetomidate[1]. Traditionally, functionalizing this core has relied heavily on Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide [2]. While commercially accessible, this specific building block introduces significant mechanistic bottlenecks into synthetic pipelines.

As an Application Scientist, evaluating the causality behind reaction failures is critical. The traditional N-benzyl hydrobromide salt presents two major flaws:

  • Harsh Deprotection Causality : Removing the N-benzyl group requires aggressive hydrogenolysis (Pd/C, H 2​ at high pressure) or dissolving metal reduction (Na/NH 3​ ). These conditions frequently cause over-reduction of the pyrrole ring itself or destroy adjacent reducible functional groups (e.g., alkenes, nitro groups).

  • Acidic Microenvironments : The hydrobromide salt form introduces stoichiometric amounts of bromide ions and acidic protons. This requires a neutralization step prior to transition-metal cross-coupling, generating amine-salt waste (poor atom economy) and potentially poisoning palladium catalysts[2].

To bypass these limitations, modern synthetic routes employ either NH-Free Direct C-H Functionalization or Orthogonal N-SEM Protection . This guide objectively compares these alternatives, providing self-validating experimental protocols and performance metrics.

Alternative 1: NH-Free Direct C-H Borylation (The "No-Protection" Strategy)

Causality & Mechanism

The most atom-economical alternative completely eliminates the need for nitrogen protection. By utilizing an Iridium-catalyzed C-H borylation strategy directly on unprotected Ethyl 1H-pyrrole-2-carboxylate, researchers can selectively functionalize the 5-position[3]. The regioselectivity is driven purely by steric causality: the ethyl ester at the 2-position blocks adjacent reactivity and sterically shields the 3-position, forcing the bulky [Ir(OMe)(COD)]2 / dtbpy catalyst complex to activate the unhindered C-H bond at the 5-position[3].

Self-Validating Experimental Protocol: Ir-Catalyzed Borylation & Suzuki Coupling
  • Catalyst Activation : In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]2 (0.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (1.0 mol%), and pinacolborane (HBPin) (1.5 equiv) in a Schlenk flask.

  • Substrate Addition : Add Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv). Seal the flask and heat at 50 °C for 30 minutes.

    • Self-Validation Check: The reaction mixture will transition from a deep red (active Ir-complex) to an amber solution. Monitor via GC-MS; the appearance of the[M+126] peak confirms quantitative conversion to the 5-Bpin intermediate without N-protection[3].

  • One-Pot Suzuki Coupling : Remove volatiles under reduced pressure. To the crude boronic ester, add the aryl bromide (1.5 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (3.0 equiv) in a 1,4-dioxane/H 2​ O mixture. Heat at 80 °C for 12 hours.

  • Isolation : Extract with EtOAc, dry over MgSO 4​ , and purify via silica gel chromatography to yield the NH-free 5-aryl-pyrrole-2-carboxylate.

Alternative 2: N-SEM Protection (The "Orthogonal Stability" Strategy)

Causality & Mechanism

When multi-step syntheses require the pyrrole nitrogen to be masked (e.g., during strong basic conditions or organolithium chemistry), the 2-(trimethylsilyl)ethoxymethyl (SEM) group is vastly superior to the benzyl group[4]. The SEM group provides a robust steric shield that is highly stable under Suzuki–Miyaura coupling and decarboxylative arylation conditions[4],[5]. Crucially, its deprotection is driven by the thermodynamic formation of a strong Silicon-Fluorine bond (582 kJ/mol). This allows for extremely mild deprotection using fluoride sources at room temperature, leaving reducible or acid-labile moieties completely untouched.

Self-Validating Experimental Protocol: N-SEM Protection and Deprotection
  • SEM Protection : Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Self-Validation Check: Vigorous H 2​ gas evolution will occur. Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the highly nucleophilic pyrrolide anion.

  • Alkylation : Add SEM-Cl (1.1 equiv) dropwise. Stir for 2 hours at room temperature. Quench with ice water, extract with EtOAc, and purify via chromatography[5].

  • Functionalization : Subject the N-SEM pyrrole to the desired cross-coupling (e.g., bromination followed by Suzuki coupling)[5].

  • Mild Deprotection : Dissolve the functionalized N-SEM pyrrole in THF. Add TBAF (1.0 M in THF, 2.0 equiv) and stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The N-SEM precursor will appear as a non-polar spot (high R f​ ), while the deprotected NH-pyrrole will appear as a highly polar spot (low R f​ ) due to the restoration of hydrogen-bonding capabilities at the pyrrole nitrogen.

Quantitative Performance Comparison

StrategyProtecting GroupDeprotection ConditionsOverall Yield (2 steps)Key Mechanistic Advantage
Traditional Benzyl (HBr Salt)Pd/C, H 2​ (High Pressure) or Na/NH 3​ 35–50%Low upfront material cost, but poor atom economy due to salt neutralization.
Alternative 1 None (NH-Free)N/A (No protection required)71–85%Maximum atom economy; avoids over-reduction risks entirely.
Alternative 2 SEMTBAF in THF (Room Temp)66–93%Orthogonal stability; completely preserves reducible/acid-labile functional groups.

Workflow Visualization

The following diagram illustrates the logical flow and step-count reduction achieved by moving away from traditional N-benzyl hydrobromide salts.

RouteComparison cluster_trad Traditional Route (Inefficient) cluster_alt1 Alternative 1: NH-Free (Optimal) cluster_alt2 Alternative 2: N-SEM (Orthogonal) Start Ethyl 1H-pyrrole-2-carboxylate (Starting Material) Trad_Salt N-Benzylation & Salt Formation (Ethyl 1-benzyl-... HBr) Start->Trad_Salt Alt1_Boryl Ir-Catalyzed C-H Borylation (Direct Functionalization) Start->Alt1_Boryl Alt2_SEM N-SEM Protection (NaH, SEM-Cl) Start->Alt2_SEM Trad_React Cross-Coupling (Requires Base Neutralization) Trad_Salt->Trad_React Trad_Deprotect Harsh Deprotection (Pd/C, H2 - Risk of Over-reduction) Trad_React->Trad_Deprotect Target Target Functionalized Pyrrole Core Trad_Deprotect->Target Alt1_Suzuki Suzuki-Miyaura Coupling (NH-Free) Alt1_Boryl->Alt1_Suzuki Alt1_Suzuki->Target Alt2_React Cross-Coupling / Arylation (High Stability) Alt2_SEM->Alt2_React Alt2_Deprotect Mild Deprotection (TBAF, Room Temp) Alt2_React->Alt2_Deprotect Alt2_Deprotect->Target

Comparison of synthetic workflows: Traditional N-Benzyl vs. NH-Free Borylation vs. N-SEM Protection.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling Source: Molecules (PMC) URL:[Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles Source: MDPI URL:[Link]

  • Decarboxylative arylation of substituted pyrroles N-protected with 2-(trimethylsilyl)ethoxymethyl (SEM) Source: Canadian Science Publishing URL:[Link]

  • Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function Source: PMC URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide with HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Intermediates Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a key building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a key building block in the synthesis of various biologically active molecules. As with any pharmaceutical intermediate, its purity is paramount. Impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts.[1]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile and thermally labile compounds like our target molecule.[2] Its high resolving power allows for the separation and quantification of the main compound from closely related impurities.[1] This guide will detail a validated HPLC method, compare its utility against other analytical techniques, and provide the scientific reasoning behind the methodological choices.

Understanding the Analyte and Potential Impurities

The target molecule, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide, is an aromatic heterocyclic compound. Its synthesis, often involving the reaction of a pyrrole derivative with benzyl bromide, can lead to several potential impurities. A thorough understanding of the synthetic route is crucial for anticipating these impurities.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as ethyl pyrrole-2-carboxylate and benzyl bromide.

  • Byproducts of the Reaction: Including compounds formed from side reactions or degradation.

  • Isomers: Positional isomers of the benzyl group on the pyrrole ring.

  • Related Substances: Compounds with similar core structures but different functional groups.

A robust HPLC method must be capable of separating the main peak from all these potential contaminants.

The HPLC Method: A Step-by-Step Protocol with Rationale

This section details a Reversed-Phase HPLC (RP-HPLC) method specifically tailored for the analysis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. RP-HPLC is the chosen mode because it is well-suited for the separation of moderately polar to non-polar compounds.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the assessment of peak purity by comparing UV spectra across a single peak.[3][4]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[5] The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic pyrrole nitrogen and ensuring consistent protonation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-20 min: 40% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 272 nmThis wavelength was identified as a suitable maximum absorbance for similar pyrrole-containing compounds, providing good sensitivity.[6]
Injection Volume 10 µLA typical injection volume to avoid column overload while maintaining good sensitivity.
Sample and Standard Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide reference standard.

  • Dissolve in a 10 mL volumetric flask with the initial mobile phase composition (60% Mobile Phase A: 40% Mobile Phase B).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This yields a standard solution with a concentration of approximately 1 mg/mL.

Sample Preparation:

  • Prepare the sample in the same manner as the standard, using the material to be tested.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[7]

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation prep_standard Prepare Reference Standard hplc_run Perform HPLC Analysis prep_standard->hplc_run prep_sample Prepare Sample prep_sample->hplc_run peak_integration Integrate Chromatogram Peaks hplc_run->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation peak_purity_assessment Assess Peak Purity (DAD/PDA) peak_integration->peak_purity_assessment report Generate Report purity_calculation->report peak_purity_assessment->report

Caption: Workflow for HPLC purity validation.

Data Analysis and Interpretation

Purity Calculation

The purity of the sample is determined by the area percent method.[7] This calculation assumes that all components of the mixture have a similar response factor at the detection wavelength.

Formula:

% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

Peak Purity Assessment

If a DAD or PDA detector is used, the spectral purity of the main peak should be assessed.[3] This involves comparing the UV spectra at different points across the peak (upslope, apex, and downslope). A spectrally pure peak will exhibit identical spectra throughout.[4] Modern chromatography data systems can automatically calculate a "purity angle" or similar metric, which should be below a certain threshold to confirm peak homogeneity.[3]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this type of analysis, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantagesSuitability for This Application
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the hydrobromide salt.Poor. The compound would likely decompose in the heated injection port.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC for detecting minor impurities. Can be complex to interpret for mixtures.Good for structural confirmation and can be used for absolute quantification if an internal standard is employed.
Mass Spectrometry (MS) Provides molecular weight information, aiding in impurity identification.Not a standalone quantitative technique without chromatographic separation.Excellent when coupled with HPLC (LC-MS) for definitive impurity identification.[3]

The following decision tree can guide the selection of an appropriate analytical technique.

Technique_Selection start Start: Purity Assessment Needed q1 Is the compound volatile and thermally stable? start->q1 q2 Is routine purity with high sensitivity required? q1->q2 No gc Use Gas Chromatography (GC) q1->gc Yes q3 Is structural information or absolute quantification needed? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No nmr Use NMR (qNMR) q3->nmr Yes lcms Consider LC-MS for impurity identification hplc->lcms

Caption: Decision tree for selecting an analytical technique.

Conclusion

The described RP-HPLC method provides a robust, reliable, and sensitive approach for validating the purity of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. For routine quality control, this HPLC method is superior due to its high resolving power and sensitivity to minor impurities. For comprehensive characterization, especially during process development, coupling this HPLC method with mass spectrometry (LC-MS) would be highly beneficial for the definitive identification of any unknown impurities.

References

  • Moravek. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • MDPI. (2022, February 24). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Retrieved from [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Retrieved from [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2022, January 5). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Cross-Referencing of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate Hydrobromide

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Spectroscopic analysis provides the foundational data for this confirm...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers a comprehensive framework for the cross-referencing of spectral data for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

A thorough search of the existing literature reveals a notable absence of published spectral data for this specific hydrobromide salt. Consequently, this guide will take a two-pronged approach. First, we will establish a robust, step-by-step experimental protocol for acquiring high-quality Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for the target compound. Second, we will synthesize available spectral data from closely related analogs to construct a predicted spectral profile for the free base, Ethyl 1-benzyl-1H-pyrrole-2-carboxylate. This will be followed by an expert analysis of the anticipated spectral changes induced by the hydrobromide salt. This predictive analysis will serve as a valuable comparative benchmark for researchers who have synthesized this compound.

Part 1: Experimental Protocols for Data Acquisition

The following protocols are designed to yield high-quality, reproducible spectroscopic data. The choice of instrumentation and specific parameters may be adapted based on available equipment, but the underlying principles ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of an appropriate deuterated solvent is the critical first step in preparing a sample for NMR analysis, as it directly impacts spectral quality and data interpretation.[1] For the hydrobromide salt, a polar solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve ionic compounds.[2][3]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

  • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution into a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.[4]

¹H NMR Acquisition (500 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16 (adjust as needed for optimal signal-to-noise).

  • Relaxation Delay: 2 seconds.

¹³C NMR Acquisition (125 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled experiment.

  • Temperature: 298 K.

  • Spectral Width: -10 to 200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[4]

  • Relaxation Delay: 2 seconds.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument 500 MHz NMR Spectrometer transfer->instrument Insert Sample h1 ¹H NMR Acquisition instrument->h1 c13 ¹³C NMR Acquisition instrument->c13 h1_data Proton Spectrum h1->h1_data c13_data Carbon Spectrum c13->c13_data

Fig 1: Experimental workflow for NMR data acquisition.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic compounds, minimizing fragmentation and preserving the molecular ion.[5]

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

ESI-MS Acquisition:

  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule of the free base.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: ~3.5 kV.

  • Cone Voltage: ~30 V (can be varied to induce fragmentation for structural analysis).

  • Source Temperature: 120 °C.

Part 2: Predicted Spectral Data and Cross-Referencing

In the absence of a direct literature precedent for the target compound, we will build a predicted spectrum based on known data from structural analogs.

Predicted Data for the Free Base

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 1-benzyl-1H-pyrrole-2-carboxylate (the free base) in a non-polar solvent like CDCl₃. These predictions are derived by combining data from 1-benzyl-1H-pyrrole-2-carbaldehyde and typical values for ethyl esters.[6]

Table 1: Predicted ¹H NMR Data (Free Base in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-3 (pyrrole)~6.9-7.0dd1HJ ≈ 3.5, 1.8 HzBased on analog data; coupled to H-4 and H-5.
H-4 (pyrrole)~6.2-6.3t1HJ ≈ 3.5 HzBased on analog data; coupled to H-3 and H-5.
H-5 (pyrrole)~6.8-6.9dd1HJ ≈ 3.5, 1.8 HzBased on analog data; coupled to H-3 and H-4.
Benzyl CH₂~5.5-5.6s2H-Typical for N-benzyl groups on pyrroles.
Phenyl H (o,m,p)~7.2-7.4m5H-Standard aromatic region for a monosubstituted benzene ring.
Ester OCH₂~4.2-4.3q2HJ ≈ 7.1 HzTypical chemical shift for an ethyl ester methylene group.[6]
Ester CH₃~1.3-1.4t3HJ ≈ 7.1 HzTypical chemical shift for an ethyl ester methyl group.[6]

Table 2: Predicted ¹³C NMR Data (Free Base in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~161-163Typical for an ester carbonyl.[7]
C-2 (pyrrole)~128-130Carbon attached to the ester group.
C-5 (pyrrole)~124-126Alpha-carbon on the pyrrole ring.
C-3 (pyrrole)~115-117Beta-carbon on the pyrrole ring.
C-4 (pyrrole)~110-112Beta-carbon on the pyrrole ring.
Benzyl CH₂~51-53Typical for an N-benzyl methylene carbon.
Phenyl C (ipso)~137-139Quaternary carbon of the benzene ring.
Phenyl C (o,m,p)~127-129Aromatic carbons of the benzene ring.
Ester OCH₂~60-62Methylene carbon of the ethyl ester.[8]
Ester CH₃~14-15Methyl carbon of the ethyl ester.[8]
The Influence of the Hydrobromide Salt

The formation of the hydrobromide salt will introduce significant changes to the electronic environment of the molecule, which will be reflected in the NMR spectra. Pyrrole and its derivatives are known to be protonated at the carbon atoms of the heteroaromatic ring by strong acids.[9] This protonation disrupts the aromaticity and leads to substantial downfield shifts for the ring protons and carbons.

Expected Changes in ¹H NMR (in DMSO-d₆):

  • Pyrrole Protons (H-3, H-4, H-5): Expect a significant downfield shift (deshielding) of all pyrrole ring protons. The magnitude of the shift will depend on the degree of protonation. These protons may also become broader.

  • Benzyl CH₂ Protons: A downfield shift is also expected for the benzylic protons due to the increased positive charge on the heterocyclic ring.

  • NH Proton: If protonation occurs on the pyrrole ring, an additional, likely broad, NH proton signal will be observed at a downfield chemical shift. The presence of HBr will also introduce an exchangeable proton that may be observed, or may exchange with residual water in the solvent.

Expected Changes in ¹³C NMR (in DMSO-d₆):

  • Pyrrole Carbons (C-2, C-3, C-4, C-5): A general downfield shift is expected for all carbons in the pyrrole ring due to the electron-withdrawing effect of the protonation.[10]

  • Benzyl CH₂ Carbon: A downfield shift is also anticipated for the benzylic carbon.

G cluster_logic Spectral Comparison Logic exp_data Acquired Experimental Data (¹H, ¹³C, MS) pred_salt Predicted Spectrum (Hydrobromide Salt) exp_data->pred_salt Compare lit_analogs Literature Data from Analogs (e.g., 1-benzyl-1H-pyrrole-2-carbaldehyde) pred_free Predicted Spectrum (Free Base) lit_analogs->pred_free Synthesize salt_effect Analysis of HBr Salt Effect (Protonation, Deshielding) pred_free->salt_effect Apply Principles salt_effect->pred_salt final Structural Confirmation pred_salt->final

Fig 2: Logical workflow for spectral data cross-referencing.
Mass Spectrometry Analysis

In positive mode ESI-MS, the observed mass will correspond to the cationic portion of the salt, which is the protonated free base. Therefore, the expected molecular ion peak will be for [M+H]⁺, where M is the molecular weight of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

  • Molecular Formula (Free Base): C₁₄H₁₅NO₂

  • Molecular Weight (Free Base): 229.28 g/mol

  • Expected [M+H]⁺: m/z 230.12

Common fragmentation patterns for N-alkylated pyrroles under mass spectrometric conditions often involve the loss of the alkyl group from the nitrogen.[5] Therefore, a prominent fragment ion corresponding to the loss of the benzyl group (C₇H₇, 91 Da) may be observed, especially at higher cone voltages.

Conclusion

This guide provides a comprehensive methodology for researchers working with Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide. By following the detailed experimental protocols, scientists can acquire high-quality spectral data. The provided tables of predicted chemical shifts and mass-to-charge ratios, derived from established literature on analogous compounds, offer a robust baseline for comparison. The discussion on the anticipated effects of the hydrobromide salt equips the researcher with the necessary framework to interpret their experimental results accurately. This systematic approach of acquisition, prediction, and comparison ensures a high degree of confidence in the structural elucidation of the target compound, even in the absence of direct literature precedents.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Wrackmeyer, B., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry.
  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • UCLA. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR.
  • Doc Brown's Advanced Organic Chemistry. (2026, February 24). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Florida. (n.d.). Sample preparation. Available at: [Link]

  • ResearchGate. (2025, October 27). On the Protonation and Deuteration of Pyrroles. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Elguero, J., et al. (n.d.).

Sources

Comparative

Comparative study of the biological efficacy of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate derivatives

Comparative Biological Efficacy Guide: Ethyl 1-Benzyl-1H-Pyrrole-2-Carboxylate Derivatives in Drug Discovery Executive Summary Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a highly privileged pharmacophore in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy Guide: Ethyl 1-Benzyl-1H-Pyrrole-2-Carboxylate Derivatives in Drug Discovery

Executive Summary

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is a highly privileged pharmacophore in modern medicinal chemistry. Its unique structural topology—combining an electron-rich pyrrole core, a lipophilic N-benzyl anchor, and a modifiable C2-ester—enables the divergent synthesis of potent therapeutics. As a Senior Application Scientist, I have structured this guide to objectively compare the biological efficacy of its derivatives against established standard-of-care alternatives across oncology, infectious disease, and virology. Furthermore, this guide details the self-validating experimental workflows required to rigorously quantify these efficacy metrics.

Mechanistic Rationale & Structure-Activity Relationship (SAR) Logic

The versatility of the 1-benzyl-1H-pyrrole-2-carboxylate scaffold stems from its predictable binding thermodynamics. The N-benzyl group provides critical hydrophobic interactions, anchoring the molecule in deep enzymatic pockets (e.g., the HDAC6 surface cavity or the MmpL3 transmembrane domain). Simultaneously, the C2-carboxylate serves as a synthetic handle, allowing for facile conversion into zinc-binding hydroxamic acids or bulky amides that disrupt proton motive forces.

SAR_Logic A 1-Benzyl-1H-pyrrole Scaffold B N-Benzyl Group A->B Lipophilicity C C2-Carboxylate A->C Substitution D Hydrophobic Anchoring B->D Steric Fit E Hydroxamate (HDAC6) C->E Oncology F Adamantyl Amide (MmpL3) C->F Anti-TB

Fig 1. Divergent SAR logic for the 1-benzyl-1H-pyrrole-2-carboxylate scaffold.

Comparative Efficacy Analysis: Therapeutic Domains

Oncology: Epigenetic Modulation via HDAC6 Inhibition

Aroylpyrrole derivatives synthesized from the ethyl 1-benzyl-1H-pyrrole-2-carboxylate scaffold demonstrate exceptional selectivity for Histone Deacetylase 6 (HDAC6). In comparative studies, 1, an optimized derivative, achieved an IC50 of 3.9 nM, significantly outperforming the clinical candidate ACY-1215 (Ricolinostat)[1]. Mechanistically, the N-benzyl group acts as a surface recognition cap that perfectly occupies the large hydrophobic cavity of HDAC6, leading to tubulin hyperacetylation and subsequent apoptosis in HeLa and SiHa cervical cancer cell lines.

Infectious Disease: MmpL3 Inhibition in Drug-Resistant Tuberculosis

Pyrrole-2-carboxamide derivatives target the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for mycolic acid biosynthesis. By hydrolyzing the C2-ester and introducing a bulky adamantyl group, derivatives such as 2 achieved a Minimum Inhibitory Concentration (MIC) of <0.016 μg/mL against drug-resistant Mycobacterium tuberculosis[2]. This potency matches or exceeds the efficacy of the first-line anti-TB drug Isoniazid (INH), while maintaining excellent microsomal stability and low cytotoxicity.

Virology: Broad-Spectrum Filoviral Entry Inhibition

Recent high-throughput screening optimizations have utilized N-substituted pyrrole-based heterocycles to block viral entry. Optimized derivatives demonstrated submicromolar efficacy against Ebola (pEBOV) and Marburg (pMARV) pseudoviruses, vastly outperforming the initial3[3]. The scaffold's lipophilicity is critical for penetrating the host cell endosomal membrane to block viral glycoprotein fusion.

Quantitative Efficacy Comparison

To objectively evaluate the scaffold's performance, the following table summarizes the quantitative data of key derivatives against their respective industry standards:

Therapeutic DomainTargetDerivative ClassKey Structural ModificationEfficacy MetricReference StandardStandard Efficacy
Oncology HDAC6Aroylpyrrole (10g)N-benzyl cap + Hydroxamate tailIC50: 3.9 nMACY-1215IC50: >3.9 nM
Infectious Disease MmpL3Pyrrole-2-carboxamide (32)N-benzyl + Adamantyl amideMIC: <0.016 μg/mLIsoniazid (INH)MIC: ~0.016 μg/mL
Virology Filoviral EntryN-substituted pyrroleN-alkylation + Amine couplingEC50: SubmicromolarCBS1111EC50: Micromolar

Self-Validating Experimental Protocols

Robust biological data requires self-validating assay designs. The following methodologies integrate strict internal controls to ensure that the observed efficacy is causally linked to the compound's mechanism of action, rather than assay artifacts.

Protocol A: Fluorogenic HDAC6 Inhibition Assay (In Vitro)

Causality & Design: We utilize a fluorogenic acetylated peptide substrate. Deacetylation by HDAC6 sensitizes the substrate to a developer protease, which then releases a fluorophore. This coupled-enzyme approach ensures that the fluorescent signal is strictly causal to HDAC6 activity.

  • Reagent Preparation: Prepare 10-point serial dilutions of the aroylpyrrole derivative in DMSO. Validation Step: Maintain a constant 1% DMSO final concentration across all wells to eliminate solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant human HDAC6 with the compound for 15 minutes at 37°C. Validation Step: Include ACY-1215 as a positive control and a DMSO-only vehicle as a baseline to establish the dynamic range.

  • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) and incubate for 30 minutes.

  • Signal Development & Acquisition: Add the developer solution containing Trypsin. Trypsin cleaves only the deacetylated AMC, releasing fluorescence (Ex 360 nm / Em 460 nm). Validation Step: Read kinetics continuously over 20 minutes to ensure the reaction is captured in the linear phase, preventing substrate depletion artifacts.

Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacterial MIC

Causality & Design: Resazurin acts as a self-validating redox indicator. Metabolically active mycobacteria reduce the blue resazurin to pink, highly fluorescent resorufin. This provides a direct readout of cell viability without relying on optical density, which can be confounded by the precipitation of lipophilic pyrrole derivatives.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv to an OD600 of 0.6. Dilute to 1×105 CFU/mL in Middlebrook 7H9 broth.

  • Compound Plating: Dispense serial dilutions of the pyrrole-2-carboxamide derivative into a 96-well plate. Validation Step: Include Isoniazid (INH) as a positive control and blank media as a sterility control.

  • Incubation: Add the bacterial suspension and incubate at 37°C for 7 days.

  • Redox Validation: Add 0.02% resazurin solution and incubate for an additional 24 hours. A color change from blue to pink indicates viability. The MIC is strictly defined as the lowest concentration preventing the color shift, validating the cessation of cellular respiration.

Assay_Workflow S1 Compound Incubation (Serial Dilution) S2 Target Engagement (Enzyme or Cell) S1->S2 S3 Signal Generation (Fluorogenic/Redox) S2->S3 S4 Data Acquisition (IC50 / MIC) S3->S4 V1 Vehicle Control (Baseline) V1->S2 V2 Positive Control (Known Inhibitor) V2->S2

Fig 2. Self-validating biological screening workflow with internal controls.

Conclusion

The Ethyl 1-benzyl-1H-pyrrole-2-carboxylate scaffold is a highly adaptable and biologically potent pharmacophore. By rationally modifying the C2-carboxylate and leveraging the lipophilic N-benzyl anchor, researchers can achieve superior biological efficacy across diverse targets. As demonstrated by the experimental data, optimized derivatives consistently outperform established standard-of-care alternatives like ACY-1215 and Isoniazid, making this scaffold a premier choice for novel drug discovery pipelines.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis | PMC / NIH |2

  • Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors | PMC / NIH | 1

  • N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications |3

  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors | Google Patents | 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Handling specialized halogenated organic salts requires a rigorous synthesis of chemical knowledge and operational discipline. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized halogenated organic salts requires a rigorous synthesis of chemical knowledge and operational discipline. Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide (CAS: 649699-03-6)[1] is a critical intermediate in advanced drug development and organic synthesis. However, its molecular structure—combining a reactive pyrrole core with a hydrobromide salt—presents specific acute hazards.

As an application scientist, I have designed this operational guide to move beyond basic safety data sheets. This protocol explains the causality behind the hazards and provides a self-validating system for safe handling, environmental control, and regulatory-compliant disposal.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is the foundation of effective safety protocols. Like many hydrobromide salts of organic amines, this compound is classified under three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of the Hazard: The primary risk stems from the compound's hygroscopic nature. When exposed to ambient atmospheric moisture, the hydrobromide salt can undergo slow hydrolysis, releasing highly corrosive and toxic hydrogen bromide (HBr) gas [3]. This gas rapidly dissolves in the moisture of the respiratory tract, eyes, or skin, causing immediate acidic burns and severe irritation. Therefore, moisture control is not just a yield-optimization strategy; it is a critical safety requirement.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of HBr exposure and organic halide toxicity, personnel must utilize a targeted PPE strategy. The following matrix outlines the required gear, regulatory standards, and the scientific rationale behind each choice.

PPE CategorySpecific GearStandard ComplianceCausality / Scientific Rationale
Hand Protection Heavy-duty Nitrile Gloves (Double-gloving recommended)EN ISO 374-1 / OSHA 29 CFR 1910.138Protects against corrosive HBr residue and halogenated organic penetration. Nitrile offers superior chemical resistance to brominated compounds compared to latex.
Eye/Face Protection Chemical Splash Goggles or Full Face ShieldANSI Z87.1 / EN 166Prevents severe ocular irritation (H319) from hygroscopic airborne dust and localized HBr off-gassing during dissolution.
Body Protection Flame-resistant or 100% Cotton Lab CoatOSHA 29 CFR 1910.132Prevents skin contact (H315) and minimizes electrostatic discharge, which can cause fine powders to aerosolize during transfer.
Respiratory N95/P100 Particulate Respirator (If handling outside a hood)NIOSH / EN 149Mitigates respiratory tract irritation (H335) by filtering aerosolized hydrobromide micro-particles before they can react with mucosal moisture.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system where each step inherently prevents the failure of the next. Follow this methodology for the safe handling and transfer of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide.

Phase 1: Environmental Preparation & Atmospheric Control

  • Verify Ventilation: Ensure the chemical fume hood is fully operational with a verified face velocity of 80-100 feet per minute (fpm) in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

  • Establish Inert Atmosphere: Because the salt is hygroscopic, purge the weighing environment (e.g., a Schlenk line setup or a localized glove bag) with an inert gas such as Argon or dry Nitrogen.

  • Stage Neutralization Agents: Prepare a localized spill kit containing solid sodium bicarbonate (NaHCO₃) and inert absorbent materials to immediately neutralize any acidic hydrobromide spills.

Phase 2: Handling and Transfer

  • Don PPE: Equip all items listed in the PPE matrix prior to opening the secondary containment.

  • Select Appropriate Tooling: Utilize anti-static weighing boats and non-metallic spatulas (e.g., PTFE-coated or ceramic). Scientific rationale: Hydrobromide salts can corrode standard stainless steel spatulas over time, introducing metal impurities into your reaction and degrading laboratory equipment.

  • Execute Transfer: Transfer the required mass of the compound slowly to prevent dust generation.

  • Controlled Dissolution: When introducing the solid to a solvent, add it in small, controlled portions. The dissolution of hydrobromide salts can be exothermic, and rapid heating can accelerate the localized release of HBr fumes.

Phase 3: Decontamination

  • Neutralize Surfaces: Wipe down the balance and surrounding fume hood surfaces with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any microscopic hydrobromide dust, followed by a distilled water rinse.

  • Secure Storage: Flush the primary chemical container with Argon before sealing to prevent degradation during storage. Store in a desiccator away from strong oxidizing agents.

Visual Workflow & Spill Response Logic

Workflow Start Pre-Operation: Verify Fume Hood & Purge with N2/Ar PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh Handling: Weighing & Solvent Dissolution PPE->Weigh Spill Spill Detected? Weigh->Spill YesSpill Spill Protocol: Evacuate, Neutralize with NaHCO3 Spill->YesSpill Yes NoSpill Proceed to Reaction: Maintain Inert Atmosphere Spill->NoSpill No Waste Disposal: Halogenated Waste Stream (EPA Subpart K) YesSpill->Waste NoSpill->Waste

Operational workflow and spill response logic for handling reactive hydrobromide salts.

Disposal and Waste Management Plan

Improper disposal of halogenated organic salts can lead to dangerous cross-reactions in waste carboys.

  • Waste Segregation: All contaminated consumables (weighing boats, gloves, paper towels) and reaction byproducts must be strictly segregated into designated Halogenated Organic Waste containers. Do not mix with standard organic or aqueous waste streams.

  • Regulatory Compliance: For academic and research institutions, manage this waste in strict accordance with the EPA Resource Conservation and Recovery Act (RCRA) Subpart K guidelines. Subpart K allows eligible academic entities the flexibility to make hazardous waste determinations at an on-site central accumulation area, ensuring that trained environmental health and safety (EHS) professionals handle the complex neutralization of brominated compounds rather than individual researchers[5].

  • Container Management: Ensure waste containers are kept tightly closed and vented properly if there is a risk of residual HBr gas buildup.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404 - 2011). Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Managing Hazardous Waste at Academic Laboratories Rulemaking (Subpart K). Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from: [Link]

Sources

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